Sodium malate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMTJGUQUYPIV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6915-15-7 (Parent) | |
| Record name | Sodium malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046831 | |
| Record name | Disodium 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder or lumps | |
| Record name | SODIUM MALATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water | |
| Record name | SODIUM MALATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
676-46-0, 22798-10-3 | |
| Record name | Sodium malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | disodium malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
chemical and physical properties of sodium malate
An In-depth Technical Guide on the Chemical and Physical Properties of Sodium Malate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core . The information is curated for professionals in research and drug development who require precise data for formulation, metabolic studies, and biochemical assays. This document includes structured data tables, detailed experimental protocols, and visualizations of relevant metabolic pathways and experimental workflows.
Chemical Properties
This compound is the sodium salt of malic acid, a dicarboxylic acid that plays a central role in cellular metabolism. It primarily exists as dithis compound and is available as a racemic mixture (DL-malate) or as specific enantiomers. The L-form is the naturally occurring isomer.
| Property | Data | References |
| IUPAC Name | Disodium;2-hydroxybutanedioate | [1] |
| Synonyms | Dithis compound, Sodium DL-malate | [2][3] |
| Molecular Formula | C₄H₄Na₂O₅ | [2][4][5] |
| Molecular Weight | 178.05 g/mol | [1][2][4][5] |
| CAS Number | 676-46-0 (DL-form) | [2][6] |
Physical Properties
The physical characteristics of this compound are critical for its application in aqueous solutions, including buffers, cell culture media, and pharmaceutical formulations.
| Property | Data | References |
| Appearance | White crystalline powder or lumps | [4][7] |
| Solubility | Freely soluble in water | [4][6][8][9] |
| Melting Point | >300 °C (often with decomposition) | [5][10][11] |
| pH (Aqueous Solution) | 7.0 - 11.0 (for a 50 g/L solution at 25°C) | |
| Odor | Odorless | [4][12] |
Experimental Protocols
The following sections detail standardized methodologies for determining key physical and chemical properties of this compound.
Protocol for Determination of Aqueous Solubility
This protocol describes the equilibrium solubility method, a common technique to determine the solubility of a compound at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of deionized water (e.g., 10 mL) in a sealed, thermostatically controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[13] Preliminary tests can help determine the minimum time to reach equilibrium.[13]
-
Phase Separation: Allow the suspension to settle. Collect the supernatant by centrifugation at a controlled temperature, followed by filtration through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or titration.[14]
-
Calculation: Express the solubility in grams per 100 mL of water ( g/100 mL).
Protocol for pH Measurement of an Aqueous Solution
This protocol outlines the standard procedure for accurately measuring the pH of a this compound solution.[15][16]
Methodology:
-
Solution Preparation: Accurately weigh a specified amount of this compound and dissolve it in a known volume of freshly boiled and cooled deionized water to achieve the desired concentration (e.g., 1 g in 20 mL).[17]
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions with known pH values that bracket the expected pH of the sample (e.g., pH 7.0 and pH 10.0).[15][18]
-
Measurement: Rinse the pH electrode with deionized water and blot dry.[16] Immerse the electrode in the this compound solution and stir gently to ensure homogeneity.
-
Stabilization and Recording: Allow the pH reading to stabilize for at least one minute.[16] Record the pH value once the reading is stable. All measurements should be performed at a constant, recorded temperature (e.g., 25 °C).
Metabolic and Experimental Workflow Visualizations
Role of Malate in the Citric Acid (TCA) Cycle
Malate is a critical intermediate in the TCA cycle, a central pathway for cellular energy production.[19] It is formed by the hydration of fumarate and is subsequently oxidized to oxaloacetate, a reaction that reduces NAD⁺ to NADH.[12][19]
Caption: Role of Malate in the Citric Acid (TCA) Cycle.
Experimental Workflow for Malate Dehydrogenase Enzyme Assay
The activity of malate dehydrogenase, the enzyme that converts malate to oxaloacetate, can be quantified by monitoring the production of NADH spectrophotometrically at 340 nm. The following diagram illustrates a typical workflow for such an assay.
Caption: Workflow for a Malate Dehydrogenase Spectrophotometric Assay.
References
- 1. This compound, (+)- | C4H4Na2O5 | CID 12784032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. CAS 22798-10-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 207511-06-6 [chemicalbook.com]
- 6. scent.vn [scent.vn]
- 7. ingredientsonline.com [ingredientsonline.com]
- 8. nahanutri.com [nahanutri.com]
- 9. CAS 676-46-0: this compound | CymitQuimica [cymitquimica.com]
- 10. Sodium DL-Malate | CAS#:22798-10-3 | Chemsrc [chemsrc.com]
- 11. This compound CAS#: 207511-06-6 [m.chemicalbook.com]
- 12. This compound|Research Grade|C₄H₄Na₂O₅ [benchchem.com]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. fao.org [fao.org]
- 15. utsc.utoronto.ca [utsc.utoronto.ca]
- 16. globe.gov [globe.gov]
- 17. fao.org [fao.org]
- 18. researchgate.net [researchgate.net]
- 19. promegaconnections.com [promegaconnections.com]
A Technical Guide to the Natural Occurrence of Sodium Malate in Fruits
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of the natural occurrence of sodium malate in fruits. It clarifies that this compound exists not as a discrete, directly measurable compound but as a component of a complex ionic equilibrium within fruit cell vacuoles. Malic acid, a primary organic acid, dissociates into malate anions, which are balanced by available cations, predominantly potassium, but also including sodium. This document outlines the biochemical pathways of malate metabolism, presents quantitative data for malate and sodium concentrations in various fruits, and provides detailed experimental protocols for their respective quantification.
Introduction: The Chemistry of Malate in Fruits
Malic acid (C₄H₆O₅) is a dicarboxylic acid naturally present in a wide variety of fruits and is a key contributor to their sour taste.[1] The salts and esters of malic acid are known as malates.[1] In the aqueous environment of a fruit cell's vacuole, where most organic acids are stored, malic acid exists in an equilibrium with its dissociated anionic forms: malate (HM⁻) and dimalate (M²⁻).
The specific salt form, such as this compound, is determined by the pool of available inorganic cations (e.g., K⁺, Na⁺, Ca²⁺, Mg²⁺) required to maintain charge neutrality in the vacuole. While sodium is present, potassium is typically the most abundant cation in fruit tissues.[2][3] Consequently, malic acid is predominantly found as potassium malate. The term "this compound" in the context of natural fruit composition refers to the association of sodium cations with the available malate anions. Its concentration is therefore inferred from the respective concentrations of total malate and total sodium within the fruit tissue.
Biochemical Pathways of Malate Metabolism
The concentration of malate in fruit cells is dynamically regulated by a balance of synthesis, degradation, and vacuolar storage. These processes are critical during fruit development and ripening.
-
Synthesis: In the cytoplasm, malate is primarily synthesized from phosphoenolpyruvate (PEP), a product of glycolysis. The enzyme phosphoenolpyruvate carboxylase (PEPC) catalyzes the carboxylation of PEP to form oxaloacetate, which is then reduced to malate by NAD-dependent malate dehydrogenase (cyNAD-MDH).[4][5]
-
Degradation: Malate can be decarboxylated by NADP-malic enzyme (NADP-ME) to produce pyruvate, CO₂, and NADPH.[4] It is also a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle.[1]
-
Vacuolar Accumulation: The accumulation of high concentrations of malate, which is essential for fruit acidity, occurs in the vacuole.[2] This transport from the cytosol into the vacuole is an active process. Proton pumps, such as V-type H⁺-ATPases, create an electrochemical gradient across the vacuolar membrane (tonoplast).[6][7] This gradient drives the transport of malate anions into the vacuole through specific transporters, such as those from the Aluminum-Activated Malate Transporter (ALMT) family.[7] Once inside the acidic vacuole, malate anions are protonated to malic acid, effectively "trapping" them and allowing for high levels of accumulation.[7]
Quantitative Data on Malate and Sodium in Fruits
The concentrations of malate and sodium vary significantly depending on the fruit type, cultivar, ripeness, and growing conditions. The following table summarizes representative quantitative data for total malate and sodium content in several fruits. The potential for this compound formation is directly related to the co-occurrence of these two components.
| Fruit | Malate Concentration (mg/100g) | Sodium (Na⁺) Concentration (mg/100g) | Source(s) |
| Apple (Juice) | 300 - 790 | ~1 | [8][9][10] |
| Apricot (Juice) | 506 | 2 - 4 | [9][10] |
| Cherry (Tart) | 1200 - 3200 | ~1 | [10][11] |
| Grape (Juice) | 200 - 700 | 3 - 5 | [10][12] |
| Orange (Juice) | 150 - 250 | 1 - 2 | [10][13] |
| Peach | 200 - 500 | ~1 | [10][11] |
| Pear | 140 - 230 | ~1 | [10][11] |
Note: Values are compiled from multiple sources and represent typical ranges. Concentrations in whole fruit may differ from juice. 100g is approximately equivalent to 100mL for juice.
Experimental Protocols for Quantification
Accurate quantification of this compound requires separate measurements of total malate and sodium ions. High-Performance Liquid Chromatography (HPLC) is a standard method for organic acid analysis, while Ion Chromatography (IC) is commonly used for cation analysis.
Protocol for Malate Quantification by HPLC
This protocol describes a typical method for quantifying malate in fruit juice using reverse-phase HPLC with UV detection.
-
1. Principle: Organic acids are separated on a C18 stationary phase using an acidic aqueous mobile phase. The separated acids are detected by their absorbance in the low UV range (210-220 nm).
-
2. Reagents and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV/DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
L-Malic acid standard (≥99% purity).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Orthophosphoric acid (H₃PO₄).
-
Ultrapure water.
-
0.45 µm syringe filters.
-
-
3. Sample and Standard Preparation:
-
Mobile Phase: Prepare an aqueous solution of 25-50 mM KH₂PO₄. Adjust pH to 2.5-2.8 with H₃PO₄. Filter and degas before use.
-
Standards: Prepare a stock solution of L-malic acid (e.g., 1000 mg/L) in ultrapure water. Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 mg/L) by diluting the stock solution.
-
Samples: If using juice, centrifuge at ~10,000 x g for 15 minutes to pellet solids. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[14] Dilution with ultrapure water may be necessary to bring the concentration within the calibration range.
-
-
4. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with pH 2.8 phosphate buffer.
-
Flow Rate: 0.6 - 0.8 mL/min.
-
Column Temperature: 25 - 30 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 - 20 µL.
-
-
5. Quantification:
-
Generate a calibration curve by plotting the peak area of the malic acid standard against its concentration.
-
Identify the malic acid peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the malate concentration in the sample using the linear regression equation from the calibration curve, accounting for any dilutions.
-
Protocol for Sodium Quantification by Ion Chromatography
This protocol outlines a method for quantifying sodium in fruit juice using cation-exchange chromatography with suppressed conductivity detection.[10]
-
1. Principle: Cations in the sample are separated on a cation-exchange column. After separation, a suppressor reduces the background conductivity of the eluent, allowing for sensitive detection of the analyte ions.
-
2. Reagents and Equipment:
-
Ion Chromatography (IC) system with a cation-exchange column (e.g., Dionex IonPac CS12A), suppressor (e.g., CSRS 300), and conductivity detector.[10]
-
Sodium chloride (NaCl) or sodium standard for IC.
-
Methanesulfonic acid (MSA).
-
Ultrapure water.
-
-
3. Sample and Standard Preparation:
-
Eluent: Prepare 15-20 mM Methanesulfonic acid in ultrapure water. Filter and degas.
-
Standards: Prepare a 1000 mg/L sodium stock solution from NaCl. Create a series of calibration standards (e.g., 0.5, 1, 5, 10 mg/L) by diluting the stock.
-
Samples: A simple dilution is typically sufficient. Dilute the fruit juice sample 1:100 with ultrapure water.[10] Filter if any particulates are visible.
-
-
4. Chromatographic Conditions:
-
5. Quantification:
-
Generate a calibration curve by plotting the peak area of the sodium standard against its concentration.
-
Identify the sodium peak in the sample chromatogram by its retention time.
-
Calculate the sodium concentration in the original sample using the calibration curve and accounting for the 1:100 dilution factor.
-
Conclusion
The natural occurrence of this compound in fruits is a function of the fundamental biochemistry of fruit cells. It is not a primary, stored compound but rather the result of an electrostatic interaction between sodium cations and the malate anions that are abundant in the vacuole. The concentration of malate is a key indicator of fruit maturity and flavor, and it is primarily balanced by potassium ions. For researchers and professionals in drug development, understanding this ionic interplay is crucial. The quantification of this compound is therefore an indirect process, reliably achieved by employing distinct, robust analytical methods such as HPLC for malate and Ion Chromatography for sodium.
References
- 1. Malic acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Differences in Microbial Communities Stimulated by Malic Acid Have the Potential to Improve Nutrient Absorption and Fruit Quality of Grapes [frontiersin.org]
- 4. Relationships Between Organic Acid Metabolism and the Accumulation of Sugars and Calcium in Fruits of Cerasus humilis During Different Development Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Study of Taste Characteristics and the Nutrition and Health Properties of Organic Acids in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Allelic variation of MdMYB123 controls malic acid content by regulating MdMa1 and MdMa11 expression in apple - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid determination of main constituents of packed juices by reverse phase-high performance liquid chromatography: an insight in to commercial fruit drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. nwnaturals.com [nwnaturals.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. [PDF] ANALYSIS OF THE ORGANIC ACIDS OF ORANGE JUICE. | Semantic Scholar [semanticscholar.org]
- 14. cromlab-instruments.es [cromlab-instruments.es]
The Pivotal Role of Sodium Malate in the Krebs Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malate, often utilized in its salt form, sodium malate, is a critical intermediate in the Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle. This cycle is a central metabolic pathway for the generation of adenosine triphosphate (ATP), the primary energy currency of the cell. This technical guide provides an in-depth analysis of the role of malate in the Krebs cycle, focusing on the enzymatic reaction catalyzed by malate dehydrogenase, its thermodynamics, kinetics, and regulation. Furthermore, this document details experimental protocols for the quantification of malate and the assessment of malate dehydrogenase activity, and presents key quantitative data in a structured format for ease of reference. Visualizations of the involved pathways are provided to facilitate a comprehensive understanding of malate's function in cellular metabolism.
Introduction: Malate's Position in Cellular Respiration
The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix of eukaryotic cells and the cytoplasm of prokaryotes. Its primary function is to oxidize acetyl-CoA, derived from carbohydrates, fats, and proteins, to carbon dioxide, generating reducing equivalents in the form of NADH and FADH₂, which subsequently fuel ATP production through oxidative phosphorylation.
Malate serves as the penultimate intermediate in this cycle. It is formed from the hydration of fumarate and is subsequently oxidized to oxaloacetate, a reaction that regenerates the molecule needed to accept the next acetyl-CoA and initiate another turn of the cycle.[1][2] The sodium salt of malic acid, this compound, is a convenient and water-soluble form used in many experimental settings to study these processes.[3]
The Malate Dehydrogenase Reaction: A Critical Step
The conversion of L-malate to oxaloacetate is the final step of the Krebs cycle and is catalyzed by the enzyme L-malate dehydrogenase (MDH) (EC 1.1.1.37).[4] This reversible reaction involves the oxidation of the hydroxyl group of malate to a carbonyl group, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH.[1][4]
Reaction:
L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺
This reaction is crucial for two primary reasons:
-
It regenerates oxaloacetate, which is essential for the condensation reaction with acetyl-CoA, thus ensuring the cyclical nature of the pathway.[1][5]
-
It produces a molecule of NADH, which is a key electron carrier that donates its electrons to the electron transport chain, leading to the synthesis of approximately 2.5 molecules of ATP.
Thermodynamics of the Reaction
The standard Gibbs free energy (ΔG'°) for the oxidation of malate to oxaloacetate is highly positive, approximately +29.7 kJ/mol, indicating that the reaction is thermodynamically unfavorable under standard conditions.[6][7] However, within the mitochondrial matrix, the reaction proceeds in the forward direction due to the continuous and rapid consumption of its products. The subsequent reaction, the condensation of oxaloacetate with acetyl-CoA to form citrate, catalyzed by citrate synthase, is highly exergonic (ΔG'° ≈ -32.2 kJ/mol).[5] This strong pulling force, along with the immediate utilization of NADH in the electron transport chain, maintains a very low concentration of oxaloacetate (estimated to be around 10 µM) and NADH, thus driving the malate dehydrogenase reaction forward.[8] It is estimated that the cellular concentration of malate is over 100 times greater than that of oxaloacetate, further favoring the forward reaction under physiological conditions.
Quantitative Data: Thermodynamics
| Parameter | Value | Reference |
| Standard Gibbs Free Energy (ΔG'°) | +29.7 kJ/mol | [6][7] |
| Equilibrium Constant (K'eq) at 38°C, pH 7.0 | 2.9 x 10⁻⁵ | [9] |
Malate Dehydrogenase: Enzyme Kinetics and Regulation
The activity of malate dehydrogenase is tightly regulated to meet the cell's energy demands. This regulation occurs through substrate availability and allosteric modulation.
Enzyme Kinetics
The kinetic parameters of malate dehydrogenase, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), have been determined for various tissues and organisms. These parameters provide insight into the enzyme's affinity for its substrates and its catalytic efficiency.
Quantitative Data: Malate Dehydrogenase Kinetics in Human Breast Tissue
| Reaction | Substrate | Tissue | Kₘ (mM) | Vₘₐₓ (mU/g) | Reference |
| Forward | L-Malate | Normal | 3.13 ± 0.4 | 75 ± 2.7 | [10] |
| L-Malate | Tumor | 1.6 ± 0.2 | 78 ± 2.13 | [10] | |
| NAD⁺ | Normal | 0.43 ± 0.06 | 102 ± 4.4 | [10] | |
| NAD⁺ | Tumor | 0.93 ± 0.17 | 110 ± 3.32 | [10] | |
| Reverse | Oxaloacetate | - | - | - | |
| NADH | - | - | - |
Note: The reverse reaction data was mentioned as determined in the study but specific values were not provided in the abstract.
Regulation of Malate Dehydrogenase
The primary regulatory mechanism for malate dehydrogenase is the intramitochondrial ratio of NAD⁺ to NADH. A high NAD⁺/NADH ratio, indicative of a high energy demand, stimulates the enzyme's activity. Conversely, a low NAD⁺/NADH ratio, signifying a state of high energy charge, inhibits the enzyme.
Furthermore, malate dehydrogenase is subject to allosteric regulation by other Krebs cycle intermediates and related molecules. Citrate, for instance, can act as both an activator and an inhibitor of mitochondrial MDH, depending on the concentrations of malate and NAD⁺.[6] High concentrations of oxaloacetate can also cause substrate inhibition.[8]
Quantitative Data: Inhibition of Malate Dehydrogenase
| Enzyme Isoform | Inhibitor | Kᵢ (mM) | Reference |
| Mitochondrial MDH | Oxaloacetate | 2.0 | [8] |
| Cytoplasmic MDH | Oxaloacetate | 4.5 | [8] |
Malate Shuttles: Beyond the Krebs Cycle
Malate plays a crucial role in transporting reducing equivalents and carbon skeletons across the inner mitochondrial membrane, which is impermeable to NADH and oxaloacetate. This is accomplished through two primary shuttle systems.
The Malate-Aspartate Shuttle
This shuttle is the principal mechanism for transferring electrons from NADH produced during glycolysis in the cytosol to the mitochondrial electron transport chain. Cytosolic malate dehydrogenase reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD⁺. Malate is then transported into the mitochondria, where it is re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase, regenerating NADH in the matrix.
The Citrate-Malate Shuttle
This shuttle facilitates the transport of acetyl-CoA from the mitochondria to the cytosol for fatty acid and cholesterol synthesis. Citrate is transported out of the mitochondria and is then cleaved in the cytosol to yield acetyl-CoA and oxaloacetate. The oxaloacetate is then reduced to malate, which can re-enter the mitochondria.
Experimental Protocols
Spectrophotometric Assay of Malate Dehydrogenase Activity
This protocol details the measurement of MDH activity in the reverse direction (oxaloacetate to malate), which is often more convenient due to the greater stability of the substrates.
Principle: The rate of NADH oxidation to NAD⁺ is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
β-NADH solution (0.14 mM in phosphate buffer, prepared fresh)
-
Oxaloacetic acid (OAA) solution (7.6 mM in phosphate buffer, prepared immediately before use)
-
Enzyme solution (e.g., tissue homogenate or purified MDH)
-
UV-transparent cuvettes
-
Thermostatted spectrophotometer
Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate the temperature to 25°C or 37°C.
-
In a cuvette, combine the potassium phosphate buffer, β-NADH solution, and OAA solution.
-
Incubate the mixture in the spectrophotometer for 3-5 minutes to establish a baseline.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Immediately mix by inversion and start recording the absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Preparation of Tissue Homogenate for Enzyme Assays
Principle: Mechanical disruption of tissue to release intracellular contents, including enzymes, while maintaining their activity.
Materials:
-
Fresh or frozen tissue
-
Ice-cold phosphate-buffered saline (PBS), pH 7.4
-
Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)
-
Protease inhibitors (optional)
-
Dounce homogenizer or Potter-Elvehjem homogenizer
-
Refrigerated centrifuge
Procedure:
-
Excise and weigh the tissue. Immediately place it in ice-cold PBS to wash away blood.
-
Mince the tissue into small pieces on an ice-cold surface.
-
Transfer the minced tissue to a pre-chilled homogenizer tube containing an appropriate volume of ice-cold homogenization buffer (e.g., 1:10 w/v).
-
Homogenize the tissue on ice with several strokes of the pestle until a uniform homogenate is achieved.
-
Transfer the homogenate to a centrifuge tube and centrifuge at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant, which contains the cytosolic and mitochondrial fractions, for subsequent enzyme assays or further fractionation.
Isolation of Mitochondria from Tissue
Principle: Differential centrifugation to separate mitochondria from other cellular components based on their size and density.
Materials:
-
Fresh tissue
-
Ice-cold mitochondrial isolation buffer (e.g., containing sucrose, mannitol, and a buffer like HEPES or Tris)
-
Homogenizer
-
Refrigerated centrifuge
Procedure:
-
Prepare a tissue homogenate as described in section 5.2, using a specific mitochondrial isolation buffer.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 10-15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Wash the mitochondrial pellet by resuspending it in fresh, ice-cold isolation buffer and repeating the high-speed centrifugation step.
-
The final mitochondrial pellet can be resuspended in a small volume of buffer for use in various assays.
Visualizations
The Krebs Cycle
Caption: The Krebs Cycle with emphasis on the role of Malate.
The Malate-Aspartate Shuttle
Caption: The Malate-Aspartate Shuttle for NADH transport.
Regulation of Malate Dehydrogenase
Caption: Regulation of Malate Dehydrogenase activity.
Conclusion
This compound, as a source of the crucial Krebs cycle intermediate malate, is integral to cellular energy metabolism. The malate dehydrogenase-catalyzed reaction, while thermodynamically unfavorable in isolation, is driven forward by the continuous consumption of its products, regenerating oxaloacetate and producing NADH for ATP synthesis. The activity of malate dehydrogenase is finely tuned by the cellular energy state, primarily reflected in the NAD⁺/NADH ratio. Furthermore, malate's involvement in the malate-aspartate and citrate-malate shuttles highlights its broader role in interconnecting metabolic pathways between the cytosol and mitochondria. A thorough understanding of these functions, supported by quantitative data and robust experimental protocols, is essential for researchers in metabolism and for professionals in drug development targeting metabolic pathways in various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 10. sciencellonline.com [sciencellonline.com]
synthesis of sodium malate from malic acid and sodium hydroxide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium malate from malic acid and sodium hydroxide. The document details the underlying chemical principles, experimental protocols, and analytical techniques for the characterization of the final product.
Introduction
This compound, the disodium salt of malic acid, is a key intermediate in various biochemical pathways, including the Krebs cycle. Its applications extend to the food and beverage industry as an acidity regulator and flavor enhancer, as well as in the pharmaceutical and cosmetic industries. This guide presents a detailed methodology for the synthesis of this compound through the neutralization of malic acid with sodium hydroxide, a straightforward and efficient acid-base reaction.
Chemical Reaction and Stoichiometry
The synthesis of this compound from malic acid and sodium hydroxide is a classic acid-base neutralization reaction. Malic acid (C₄H₆O₅), a dicarboxylic acid, reacts with two equivalents of the strong base sodium hydroxide (NaOH) to yield dithis compound (C₄H₄Na₂O₅) and two equivalents of water (H₂O).[1][2]
The balanced chemical equation for this reaction is:
C₄H₆O₅ + 2NaOH → C₄H₄Na₂O₅ + 2H₂O [2]
The stoichiometry of this reaction is crucial for achieving a high yield and purity of the final product. For every one mole of malic acid, two moles of sodium hydroxide are required for complete neutralization.[1]
Experimental Protocol: Laboratory Scale Synthesis
This section outlines a detailed procedure for the synthesis of this compound in a laboratory setting.
3.1. Materials and Equipment
-
DL-Malic Acid (C₄H₆O₅), reagent grade
-
Sodium Hydroxide (NaOH), pellets or solution (e.g., 4N)[3]
-
Deionized Water
-
Ethanol (for crystallization)
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
pH meter or pH indicator strips
-
Büchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator (optional)
-
Oven
3.2. Reaction Procedure
-
Dissolution of Malic Acid: In a beaker of appropriate size, dissolve a known quantity of DL-malic acid in deionized water with stirring. The concentration can be adjusted, but a starting point of 1 M malic acid solution is recommended.
-
Preparation of Sodium Hydroxide Solution: Prepare a sodium hydroxide solution of known concentration (e.g., 4 M) or use a commercially available standardized solution.
-
Neutralization: Slowly add the sodium hydroxide solution to the malic acid solution while continuously stirring. The reaction is exothermic, and the temperature of the mixture will rise. Monitor the pH of the solution throughout the addition. The target pH for the final solution should be approximately 7.0.
-
Heating and Completion of Reaction: After the addition of sodium hydroxide is complete, gently heat the reaction mixture to between 50°C and reflux temperatures for a period of time to ensure the reaction goes to completion. The exact time can vary, but 1-2 hours is a reasonable starting point.
-
Cooling and Crystallization: Allow the reaction mixture to cool to room temperature. For crystallization, the solution can be concentrated by evaporating a portion of the water, followed by slow cooling. Alternatively, ethanol can be added to the aqueous solution to induce precipitation of the this compound salt.
-
Isolation of the Product: Isolate the crystalline this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove any unreacted starting materials or impurities.[4]
-
Drying: Dry the purified this compound crystals in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
3.3. Yield Calculation
The theoretical yield of this compound should be calculated based on the initial amount of the limiting reactant (typically malic acid).[5][6][7][8] The actual yield is the mass of the dried this compound obtained experimentally. The percent yield can then be calculated using the following formula:
Percent Yield = (Actual Yield / Theoretical Yield) x 100% [5]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Appearance | Solubility in Water |
| DL-Malic Acid | 134.09 | White crystalline solid | Freely soluble |
| Sodium Hydroxide | 40.00 | White pellets or solid | Very soluble |
| Dithis compound | 178.05 | White crystalline powder | Freely soluble |
Table 2: Example Synthesis Parameters and Results
| Parameter | Value |
| Mass of Malic Acid | 13.41 g (0.1 mol) |
| Volume of 4M NaOH | 50 mL (0.2 mol) |
| Reaction Temperature | 60 °C |
| Reaction Time | 1 hour |
| Actual Yield of this compound | 15.67 g |
| Theoretical Yield of this compound | 17.81 g |
| Percent Yield | 88.0% |
Characterization of this compound
Confirmation of the identity and purity of the synthesized this compound is essential. The following are standard characterization techniques.
5.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The spectrum of this compound is expected to show a strong, broad absorption band in the region of 1550-1650 cm⁻¹ corresponding to the asymmetric stretching of the carboxylate (COO⁻) groups, and a weaker symmetric stretching band around 1400 cm⁻¹. The broad O-H stretch from the hydroxyl group will also be present.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to confirm the structure of the malate anion. The spectrum in D₂O would typically show a doublet of doublets for the proton on the carbon bearing the hydroxyl group and two distinct signals for the diastereotopic protons on the adjacent methylene group.
Visualizations
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. homework.study.com [homework.study.com]
- 2. webqc.org [webqc.org]
- 3. prepchem.com [prepchem.com]
- 4. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwosh.edu [uwosh.edu]
- 7. Calculate Theoretical Yield: Step-by-Step Guide with Examples [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Microbial Biosynthesis of L-Malic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-malic acid, a C4-dicarboxylic acid, is a valuable platform chemical with wide applications in the food, pharmaceutical, and chemical industries. Its production through microbial fermentation offers a sustainable alternative to traditional chemical synthesis. This technical guide provides a comprehensive overview of the core microbial biosynthesis pathways for L-malic acid production, detailing metabolic engineering strategies, key experimental protocols, and quantitative data to aid researchers in this field.
Core Biosynthetic Pathways for L-Malic Acid Production
Microorganisms primarily utilize three main metabolic pathways for the biosynthesis of L-malic acid: the Tricarboxylic Acid (TCA) Cycle (oxidative pathway), the Glyoxylate Cycle, and the Reductive Tricarboxylic Acid (rTCA) Cycle (reductive pathway).[1][2]
Oxidative Tricarboxylic Acid (TCA) Cycle
In many microorganisms, L-malic acid is an intermediate of the TCA cycle, located in the mitochondria. Glucose is first converted to pyruvate via glycolysis. Pyruvate is then decarboxylated to acetyl-CoA, which enters the TCA cycle. Through a series of enzymatic reactions, L-malic acid is produced from fumarate by fumarase. However, the theoretical yield of L-malic acid from glucose through this pathway is limited to 1 mol/mol.[1][3]
Glyoxylate Cycle
The glyoxylate cycle is an anabolic pathway that bypasses the decarboxylation steps of the TCA cycle, allowing for the net conversion of acetyl-CoA to succinate and other four-carbon compounds. Isocitrate is cleaved into glyoxylate and succinate by isocitrate lyase. Malate synthase then catalyzes the condensation of glyoxylate and acetyl-CoA to form L-malic acid. This pathway is crucial for microorganisms growing on C2 compounds.[2]
Reductive Tricarboxylic Acid (rTCA) Cycle
The rTCA cycle is the most efficient pathway for L-malic acid production, with a theoretical yield of 2 mol of L-malic acid per mol of glucose.[4] This cytosolic pathway involves the carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase (PYC), followed by the reduction of oxaloacetate to L-malic acid by malate dehydrogenase (MDH).[1][5] This pathway is particularly attractive for metabolic engineering as it involves CO2 fixation and is ATP-neutral when pyruvate is derived from glycolysis.[6]
Below is a diagram illustrating the core metabolic pathways for L-malic acid production.
Microbial Cell Factories and Metabolic Engineering Strategies
A variety of microorganisms, including filamentous fungi (Aspergillus sp.), yeasts (Saccharomyces cerevisiae), and bacteria (Escherichia coli), have been engineered for enhanced L-malic acid production. Key metabolic engineering strategies include:
-
Overexpression of Key Enzymes: Increasing the expression of pyruvate carboxylase (PYC) and malate dehydrogenase (MDH) to enhance the carbon flux towards the rTCA pathway.
-
Deletion of Competing Pathways: Knocking out genes involved in byproduct formation, such as those responsible for ethanol, lactate, and succinate production, to redirect carbon flux towards L-malic acid.
-
Enhancing Precursor Supply: Engineering the upstream glycolytic pathway to increase the availability of pyruvate.
-
Cofactor Engineering: Modulating the intracellular NADH/NAD+ ratio to favor the reduction of oxaloacetate to L-malic acid.
-
Transporter Engineering: Overexpressing L-malic acid transporters to facilitate its export from the cell and alleviate feedback inhibition.
The following diagram illustrates a general experimental workflow for the metabolic engineering of a microbial strain for L-malic acid production.
Quantitative Data on L-Malic Acid Production
The following tables summarize quantitative data from various studies on microbial L-malic acid production, providing a comparative overview of different microorganisms and engineering strategies.
Table 1: L-Malic Acid Production by Wild-Type and Engineered Fungi
| Microorganism | Genetic Modification | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Aspergillus flavus | Wild-type | 113 | 0.73 | 0.59 | [1] |
| Aspergillus oryzae | Overexpression of native pyc and mdh | 42.3 | - | - | [1] |
| Aspergillus niger | Engineered rTCA pathway, transporter overexpression | 201.24 | 0.84 | 0.93 | [3] |
| Ustilago trichophora TZ1 | Evolved strain | 195 | 0.43 | 0.74 | [1] |
Table 2: L-Malic Acid Production by Engineered Yeasts and Bacteria
| Microorganism | Genetic Modification | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |
| Saccharomyces cerevisiae | Overexpression of pyc2, mdh3, and SpMAE1 | 59 | 0.42 | 0.18 | [6] |
| Pichia kudriavzevii | Overexpression of SpMAE1 | 43.8 | - | - | [1] |
| Escherichia coli | Engineered reductive pathway | 34.3 | 1.42 | 0.47 | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the microbial production of L-malic acid.
Construction of an Expression Vector for pyc and mdh in Aspergillus niger
This protocol describes the construction of a plasmid for the overexpression of pyruvate carboxylase (pyc) and malate dehydrogenase (mdh) genes in Aspergillus niger.
Materials:
-
A. niger genomic DNA
-
Expression vector (e.g., pPK2 containing a strong constitutive promoter like PgpdA)
-
Restriction enzymes (e.g., NotI, PacI)
-
T4 DNA Ligase
-
E. coli DH5α competent cells
-
LB agar plates with appropriate antibiotic
-
PCR primers for pyc and mdh amplification
Procedure:
-
Gene Amplification: Amplify the coding sequences of the pyc and mdh genes from A. niger genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Digestion: Digest the expression vector and the purified PCR products of pyc and mdh with the selected restriction enzymes.
-
Ligation: Ligate the digested pyc and mdh fragments into the digested expression vector using T4 DNA Ligase.
-
Transformation of E. coli: Transform the ligation mixture into competent E. coli DH5α cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Plasmid Verification: Isolate plasmid DNA from the resulting colonies and verify the correct insertion of the pyc and mdh genes by restriction digestion and DNA sequencing.
Protoplast Transformation of Aspergillus oryzae
This protocol outlines the transformation of Aspergillus oryzae with the constructed expression plasmid.
Materials:
-
A. oryzae spores
-
YPD medium
-
Lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)
-
Osmotic stabilizer (e.g., 1.2 M MgSO4)
-
PEG-CaCl2 solution
-
Regeneration agar medium with selective agent
Procedure:
-
Spore Germination: Inoculate A. oryzae spores into YPD medium and incubate until germlings are formed.
-
Protoplast Formation: Harvest the germlings and treat with a lytic enzyme solution in the presence of an osmotic stabilizer to generate protoplasts.
-
Transformation: Mix the protoplasts with the expression plasmid and PEG-CaCl2 solution to facilitate DNA uptake.
-
Regeneration and Selection: Plate the transformed protoplasts on a regeneration agar medium containing the appropriate selective agent and incubate until transformants appear.
-
Verification of Transformants: Confirm the integration of the expression cassette in the genomic DNA of the transformants by PCR.
Fed-Batch Fermentation of Engineered Saccharomyces cerevisiae
This protocol describes a fed-batch fermentation process for L-malic acid production using an engineered S. cerevisiae strain.
Materials:
-
Engineered S. cerevisiae strain
-
Seed culture medium (e.g., YPD)
-
Batch fermentation medium (defined mineral medium with glucose)
-
Feeding solution (concentrated glucose solution)
-
Bioreactor with pH, temperature, and dissolved oxygen control
Procedure:
-
Inoculum Preparation: Grow a seed culture of the engineered S. cerevisiae strain in shake flasks.
-
Batch Phase: Inoculate the bioreactor containing the batch fermentation medium with the seed culture. Maintain the pH at 5.0 with NaOH and the temperature at 30°C.
-
Fed-Batch Phase: Once the initial glucose in the batch medium is nearly consumed (as indicated by a sharp increase in dissolved oxygen), start the fed-batch phase by feeding a concentrated glucose solution.
-
Feeding Strategy: Maintain the glucose concentration in the bioreactor at a low level (e.g., < 5 g/L) to avoid overflow metabolism. The feed rate can be controlled based on the dissolved oxygen signal or a predetermined profile.
-
Sampling and Analysis: Take samples periodically to monitor cell growth (OD600), glucose consumption, and L-malic acid production by HPLC.
HPLC Analysis of L-Malic Acid and Byproducts
This protocol provides a method for the quantification of L-malic acid and common byproducts (succinic acid, fumaric acid, pyruvic acid) in fermentation broth.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase A: 0.1% phosphoric acid in water
-
Mobile phase B: Acetonitrile
-
Standard solutions of L-malic acid, succinic acid, fumaric acid, and pyruvic acid
Procedure:
-
Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 90% A, 10% B
-
15-20 min: Hold at 90% A, 10% B
-
20-22 min: Linear gradient to 100% A
-
22-30 min: Hold at 100% A (re-equilibration)
-
-
-
Quantification: Create a standard curve for each organic acid using the standard solutions. Quantify the concentration of each acid in the samples by comparing their peak areas to the standard curves.
Conclusion
The microbial production of L-malic acid is a rapidly advancing field driven by metabolic engineering and synthetic biology. The rTCA cycle stands out as the most promising pathway for achieving high yields and titers. By employing the strategies and protocols outlined in this guide, researchers can further optimize microbial cell factories for the efficient and sustainable production of this important platform chemical. Future research should focus on developing more robust and acid-tolerant strains, utilizing low-cost renewable feedstocks, and streamlining downstream processing to enhance the economic viability of bio-based L-malic acid production.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient tool for metabolic pathway construction and gene integration for Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shodex.com [shodex.com]
- 5. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Sodium Malate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification of sodium malate, a compound widely utilized in the food, pharmaceutical, and cosmetic industries. This document outlines the key identifiers, including CAS and E numbers, and details the experimental protocols for the accurate determination and quantification of this compound.
Core Identification Parameters
This compound, the sodium salt of malic acid, exists in different forms, each with specific identifiers. The most common form is the disodium salt of DL-malic acid. Accurate identification is crucial for regulatory compliance and ensuring product quality.
Chemical and Regulatory Identifiers
The Chemical Abstracts Service (CAS) number and the European E number are fundamental for the unambiguous identification of chemical substances and food additives, respectively. This compound is designated under several identifiers depending on its isomeric form and hydration state.
| Identifier Type | Value | Description |
| E Number | E350[1] | General designation for sodium malates. |
| E350(i) | Sodium hydrogen malate. | |
| E350(ii) | This compound.[2] | |
| CAS Number | 676-46-0 | Disodium DL-malate (most common).[1][2] |
| 138-09-0 | Disodium L-malate. | |
| 3105-51-9 | Monosodium DL-malate.[3] | |
| 22798-10-3 | Disodium DL-malate. | |
| 40876-98-0 | This compound.[4] | |
| 58214-38-3 | Monosodium DL-malate.[5] | |
| 207511-06-6 | This compound. |
Experimental Protocols for Identification and Quantification
A variety of analytical techniques can be employed for the identification and quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the specific information needed (e.g., isomeric purity).
Titrimetric Assay for Purity Determination
A potentiometric titration is a standard method for determining the purity of sodium DL-malate.[1][2]
Principle: The assay is based on the titration of this compound with a standardized solution of perchloric acid in a non-aqueous medium (glacial acetic acid). The endpoint is determined potentiometrically.
Apparatus:
-
Potentiometer with a suitable electrode system
-
Burette, 50 mL
-
Beakers, 100 mL
-
Analytical balance
Reagents:
-
Glacial acetic acid
-
0.1 N Perchloric acid, standardized
-
Dried sodium DL-malate sample
Procedure:
-
Accurately weigh approximately 0.25 g of the previously dried this compound sample.[1][2]
-
Titrate the solution with 0.1 N perchloric acid.
-
Determine the endpoint of the titration potentiometrically.[1][2]
-
Each mL of 0.1 N perchloric acid is equivalent to 8.903 mg of C₄H₄Na₂O₅.[1][2]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a versatile and widely used technique for the separation and quantification of organic acids and their salts, including this compound.
Principle: The method separates components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
Reverse-phase column (e.g., C18)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid or formic acid (for MS compatibility).[4][6]
General Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution by dissolving a known amount of the material in the mobile phase or a suitable solvent.
-
Set the flow rate and detector wavelength.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the peak area of the standard.
Purity Tests for Fumaric and Maleic Acid
The presence of fumaric and maleic acid as impurities in this compound can be determined using polarography.
Principle: This electrochemical method measures the current that flows as a function of the potential applied to a dropping mercury electrode. Fumaric and maleic acids can be reduced at the electrode, and the resulting current is proportional to their concentration.
Apparatus:
-
Polarograph with a dropping mercury electrode and a saturated calomel reference electrode
-
Water bath maintained at 24.5 - 25.5°C
Reagents:
-
Buffer solutions
-
Maxima suppressor (e.g., gelatin solution)
-
Standard solutions of fumaric and maleic acid
Procedure:
-
Prepare a sample solution and a standard solution containing known amounts of fumaric and maleic acids.[1]
-
Transfer a portion of the solution to the polarographic cell and de-aerate with nitrogen for at least 5 minutes.[1]
-
Record the polarogram from -0.1 to -0.8 volts.[1]
-
Compare the wave heights of the sample solution with those of the standard solution to determine the concentration of fumaric and maleic acids.
Visualization of the Identification Workflow
The following diagram illustrates a typical workflow for the comprehensive identification and quality control of a this compound sample.
Caption: Workflow for the identification and quality control of this compound.
This comprehensive approach, combining classical chemical tests with modern analytical techniques, ensures the accurate and reliable identification of this compound, meeting the stringent requirements of the research, pharmaceutical, and food industries.
References
Solubility Characteristics of Disodium Malate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium malate, the sodium salt of malic acid, is a compound of significant interest in the pharmaceutical and food industries due to its roles as an excipient, pH regulator, and flavoring agent. A thorough understanding of its solubility characteristics in aqueous systems is paramount for formulation development, bioavailability enhancement, and process optimization. This technical guide provides a comprehensive overview of the solubility of dithis compound, including its behavior in water at various conditions and the influence of pH and co-solvents. While specific quantitative data is not extensively available in public literature, this guide outlines detailed experimental protocols for determining these crucial parameters, thereby serving as a foundational resource for researchers.
Introduction
Dithis compound (C₄H₄Na₂O₅) is an organic salt that is generally recognized as safe (GRAS) and is widely utilized in various scientific and industrial applications. Its solubility in aqueous media is a critical physicochemical property that dictates its utility in liquid formulations, its dissolution rate from solid dosage forms, and its interaction with biological systems. This document aims to consolidate the available information on the solubility of dithis compound and to provide detailed methodologies for its empirical determination.
Physicochemical Properties of Dithis compound
A summary of the key physicochemical properties of dithis compound is presented in Table 1.
Table 1: Physicochemical Properties of Dithis compound
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₄Na₂O₅ | [1] |
| Molar Mass | 178.05 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| pH (in aqueous solution) | Typically neutral to slightly alkaline (around 7-8) | [2] |
| Qualitative Water Solubility | Freely soluble | [1][3] |
Aqueous Solubility
Table 2: Proposed Table for Temperature-Dependent Aqueous Solubility of Dithis compound
| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| 5 | Experimental Data | Calculated Data |
| 15 | Experimental Data | Calculated Data |
| 25 | Experimental Data | Calculated Data |
| 37 | Experimental Data | Calculated Data |
| 50 | Experimental Data | Calculated Data |
Factors Influencing the Aqueous Solubility of Dithis compound
The solubility of dithis compound in aqueous solutions can be significantly influenced by various factors, most notably pH and the presence of co-solvents.
Effect of pH
Malic acid is a weak dicarboxylic acid, and therefore, the solubility of its salt, dithis compound, is expected to be pH-dependent.[4] In acidic conditions, the malate anion (A²⁻) will be protonated to form hydrogen malate (HA⁻) and subsequently malic acid (H₂A). As the undissociated malic acid is less polar than its salt forms, a decrease in solubility may be observed at lower pH values. Conversely, in neutral to alkaline solutions, the fully ionized dithis compound is expected to be highly soluble. A comprehensive pH-solubility profile is crucial for developing formulations with optimal stability and bioavailability.
A proposed format for presenting experimentally determined pH-dependent solubility data is shown in Table 3.
Table 3: Proposed Table for pH-Dependent Solubility of Dithis compound at a Constant Temperature
| pH | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| 2.0 | Experimental Data | Calculated Data |
| 3.0 | Experimental Data | Calculated Data |
| 4.0 | Experimental Data | Calculated Data |
| 5.0 | Experimental Data | Calculated Data |
| 6.0 | Experimental Data | Calculated Data |
| 7.0 | Experimental Data | Calculated Data |
| 8.0 | Experimental Data | Calculated Data |
Effect of Co-solvents
In pharmaceutical formulations, co-solvents such as ethanol and glycerol are often used to enhance the solubility of various compounds or to improve the stability of the formulation. The presence of these co-solvents can alter the polarity of the solvent system and thereby influence the solubility of dithis compound. Generally, for ionic compounds, increasing the concentration of a less polar co-solvent like ethanol in an aqueous solution leads to a decrease in solubility.[5] The effect of glycerol, a more polar and viscous co-solvent, can be more complex.[6] The empirical determination of these effects is critical for the development of liquid and semi-solid formulations.
Proposed formats for presenting the effect of co-solvents on the solubility of dithis compound are provided in Tables 4 and 5.
Table 4: Proposed Table for the Solubility of Dithis compound in Ethanol-Water Mixtures at a Constant Temperature
| Ethanol Concentration (% v/v) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| 0 | Experimental Data | Calculated Data |
| 10 | Experimental Data | Calculated Data |
| 20 | Experimental Data | Calculated Data |
| 30 | Experimental Data | Calculated Data |
| 40 | Experimental Data | Calculated Data |
| 50 | Experimental Data | Calculated Data |
Table 5: Proposed Table for the Solubility of Dithis compound in Glycerol-Water Mixtures at a Constant Temperature
| Glycerol Concentration (% v/v) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| 0 | Experimental Data | Calculated Data |
| 10 | Experimental Data | Calculated Data |
| 20 | Experimental Data | Calculated Data |
| 30 | Experimental Data | Calculated Data |
| 40 | Experimental Data | Calculated Data |
| 50 | Experimental Data | Calculated Data |
Thermodynamic Aspects of Dissolution
Experimental Protocols
To address the lack of quantitative data, the following detailed experimental protocols are provided as a guide for researchers.
Determination of Aqueous Solubility by the Equilibrium Saturation (Shake-Flask) Method and Gravimetric Analysis
This method is considered the gold standard for determining equilibrium solubility.[9]
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of dithis compound to a series of sealed vials containing a known volume of purified water (e.g., 10 mL).
-
Place the vials in a constant temperature shaker bath set to the desired temperatures (e.g., 5, 15, 25, 37, and 50 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The attainment of equilibrium should be confirmed by sampling at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to match the vial's temperature.
-
Filter the supernatant through a 0.45 µm filter, also pre-heated/cooled, to remove any undissolved particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume of the clear filtrate to the evaporating dish and record the weight.
-
Evaporate the solvent in a drying oven at a suitable temperature (e.g., 105 °C) until a constant weight of the dried residue (dithis compound) is achieved.
-
Calculate the solubility in g/100 mL.
-
Quantification of Dithis compound by High-Performance Liquid Chromatography (HPLC)
For a more sensitive and specific quantification, an HPLC method can be developed and validated.
Methodology:
-
Preparation of Saturated Solution:
-
Prepare the saturated solution as described in section 6.1.
-
-
HPLC Method Development and Validation:
-
Chromatographic Conditions: A reversed-phase C18 column is typically suitable. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection can be performed using a UV detector at a suitable wavelength (e.g., around 210 nm for the carboxyl group) or a refractive index detector.
-
Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[10][11]
-
-
Sample Analysis:
-
Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Quantify the concentration of dithis compound by comparing the peak area to a calibration curve prepared with known standards.
-
Conclusion
Dithis compound is a highly water-soluble compound, a characteristic that underpins its widespread use in various industries. However, a detailed quantitative understanding of its solubility as a function of temperature, pH, and co-solvent composition is essential for advanced formulation design and is currently lacking in the public domain. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically determine these critical parameters. The generation of such data will undoubtedly facilitate the development of more effective and stable products containing dithis compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. This compound Manufacturers, with SDS [mubychem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. ijpbs.com [ijpbs.com]
- 11. wjpps.com [wjpps.com]
The History and Discovery of Malic Acid and Its Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malic acid, a dicarboxylic acid ubiquitous in nature, and its corresponding salts, the malates, are central to cellular metabolism and have found diverse applications in the food, pharmaceutical, and manufacturing industries. This technical guide provides an in-depth exploration of the history of malic acid, from its initial isolation from fruit juice to the elucidation of its critical biochemical roles. It details the key scientific milestones, experimental protocols for both historical and modern production, and the analytical methods for its characterization. Furthermore, this guide outlines the significant signaling pathways in which malate is a key intermediate, supported by quantitative physicochemical data and detailed visual diagrams to facilitate a comprehensive understanding for research and development professionals.
A Historical Chronicle of Discovery
The journey of understanding malic acid and its salts spans over two centuries, marked by pivotal discoveries that bridged the gap between natural product chemistry and fundamental biochemistry.
The Genesis: Isolation from Apples
The story begins in 1785 with the Swedish chemist Carl Wilhelm Scheele, a pioneering figure in the isolation of chemical compounds from natural sources.[1][2] In his work with apple juice, he identified a new organic acid responsible for its tart flavor.[1][3] He referred to it simply as "acid of apples" (Äpfelsäure in German).[1][2] His method, a hallmark of early organic chemistry, involved precipitating the acid from the juice as its insoluble calcium salt, which could then be separated and treated with a stronger acid to liberate the pure organic acid.[3] This foundational work distinguished malic acid from the then-known citric acid.
Two years later, in 1787, the eminent French chemist Antoine Lavoisier proposed the name acide malique, derived from the Latin word for apple, mālum, a name that has persisted in scientific nomenclature.[1][2]
Unraveling Stereochemistry: The Walden Inversion
Malic acid played a central role in a landmark discovery in stereochemistry. In the late 19th century, Paul Walden's work with malic acid enantiomers led to the discovery of the "Walden inversion," a process where the stereochemical configuration of a chiral center is inverted during a chemical reaction. This phenomenon was demonstrated through a cycle of reactions converting (+)-malic acid to (-)-chlorosuccinic acid and then to (-)-malic acid, proving that nucleophilic substitution reactions could proceed with an inversion of configuration. This was a fundamental step in understanding three-dimensional molecular structures and reaction mechanisms.
From Acid to Salts: The Malates
The history of malic acid salts (malates) is intrinsically linked to the increasing availability of the acid itself and the growing understanding of its chemical properties. While Scheele used calcium malate as an intermediate for isolation, the deliberate synthesis and characterization of various malate salts for specific applications came later.
The preparation of common salts like sodium, potassium, and calcium malate involves the neutralization of malic acid with the corresponding hydroxide, carbonate, or bicarbonate. For instance, patents from the mid-20th century describe detailed processes for producing alkali metal malates for use as food additives and in other industrial applications. A notable development in the late 1980s was the patenting of calcium citrate malate (CCM), a mixed salt valued for its high bioavailability as a calcium supplement.[4] This highlighted a shift towards creating specific malate salts with enhanced properties for pharmaceutical and nutraceutical purposes.
Physicochemical and Quantitative Data
A comprehensive understanding of malic acid and its salts requires precise quantitative data. The following tables summarize key physicochemical properties and the natural abundance of malic acid in various fruits.
Table 1: Physicochemical Properties of Malic Acid and Common Malate Salts
| Property | DL-Malic Acid | L-Malic Acid | Disodium Malate | Dipotassium Malate | Calcium Malate |
| Molecular Formula | C₄H₆O₅ | C₄H₆O₅ | C₄H₄Na₂O₅ | C₄H₄K₂O₅ | C₄H₄CaO₅ |
| Molar Mass ( g/mol ) | 134.09 | 134.09 | 178.05 | 210.27 | 172.15 |
| Appearance | White crystalline powder | White crystalline powder | White crystalline powder | White crystalline powder | White powder |
| Melting Point (°C) | 130 °C | 100 °C | >300 °C | Decomposes | Decomposes |
| Solubility in Water | 558 g/L (at 20 °C) | 1440 g/L (at 20 °C) | Freely soluble | Freely soluble | Slightly soluble |
| pKa₁ | 3.40 | 3.40 | - | - | - |
| pKa₂ | 5.20 | 5.11 | - | - | - |
Data compiled from various chemical databases and scientific literature.
Table 2: Malic Acid Content in Various Fruits (Fresh Weight)
| Fruit | Malic Acid Content (mg/g FW) - Range | Average Malic Acid (mg/g FW) | Predominant Acid |
| Cultivated Apple | 1.72 - 10.10 | 5.26 | Malic |
| Wild Apple Species | 2.58 - 29.27 | 11.59 | Malic |
| Apricot | 5.06 - 13.0 | 9.03 | Malic |
| Cherry | 4.5 - 11.5 | 8.0 | Malic |
| Grape | 2.0 - 8.0 | 5.0 | Tartaric & Malic |
| Pear | 1.5 - 6.5 | 4.0 | Malic |
| Strawberry | 1.5 - 3.5 | 2.5 | Citric & Malic |
| Cranberry | 5.0 - 12.0 | 8.5 | Citric & Malic |
Data adapted from studies on organic acid profiles in fruits.
Key Experimental Protocols
This section provides detailed methodologies for the historical isolation, modern industrial synthesis, and analytical quantification of malic acid.
Protocol 1: Historical Isolation of Malic Acid from Apples (Scheele's Method, Reconstructed)
Objective: To isolate malic acid from apple juice via precipitation of its calcium salt.
Materials:
-
Unripe apples (high in acid content)
-
Water
-
Calcium carbonate (CaCO₃) or milk of lime (Ca(OH)₂)
-
Dilute sulfuric acid (H₂SO₄)
-
Litmus paper (for pH indication)
-
Filtration apparatus (cloth or filter paper)
-
Heating apparatus
Methodology:
-
Juice Extraction: Press unripe apples to extract the juice. Filter the juice through a cloth to remove pulp and seeds.
-
Neutralization and Precipitation: Heat the apple juice. While heating, slowly add calcium carbonate or milk of lime slurry. The acid in the juice will react with the calcium source. Continue addition until the solution is neutral (as indicated by litmus paper), and gas evolution (CO₂) ceases if using carbonate. A precipitate of calcium malate will form.
-
Isolation of Calcium Malate: Allow the mixture to cool and the precipitate to settle. Decant the supernatant liquid. Collect the calcium malate precipitate by filtration and wash it with a small amount of cold water to remove residual sugars and other soluble impurities.
-
Liberation of Malic Acid: Suspend the collected calcium malate precipitate in a minimal amount of water. Slowly and carefully add dilute sulfuric acid while stirring. Insoluble calcium sulfate (CaSO₄) will precipitate, and the malic acid will be released into the aqueous solution. Reaction: Ca(C₄H₄O₅) + H₂SO₄ → H₂(C₄H₄O₅) + CaSO₄(s)
-
Purification: Filter the mixture to remove the precipitated calcium sulfate. The resulting filtrate is an aqueous solution of malic acid.
-
Crystallization: Concentrate the malic acid solution by gentle heating to evaporate the water. Upon cooling the concentrated solution, crystals of malic acid will form. The crystals can be collected by filtration.
Protocol 2: Modern Industrial Synthesis of DL-Malic Acid
Objective: To synthesize racemic (DL)-malic acid via the hydration of maleic anhydride.
Materials:
-
Maleic anhydride (C₄H₂O₃)
-
Demineralized water
-
High-pressure, high-temperature reactor
-
Crystallization vessel
-
Centrifuge
-
Drying equipment
Methodology:
-
Hydrolysis to Maleic Acid: Maleic anhydride is first hydrolyzed to maleic acid by reacting it with water. Reaction: C₄H₂O₃ + H₂O → C₄H₄O₄ (Maleic Acid)
-
Hydration Reaction: The aqueous solution of maleic acid is then fed into a high-pressure reactor. The reaction is carried out at elevated temperature (180-220 °C) and pressure. Under these conditions, water adds across the double bond of maleic acid to form malic acid. This process also results in the isomerization of some maleic acid to the more stable fumaric acid, which is also hydrated to malic acid. Reaction: HOOC-CH=CH-COOH + H₂O → HOOC-CH(OH)-CH₂-COOH (Malic Acid)
-
Purification & Crystallization: The resulting crude malic acid solution contains unreacted maleic and fumaric acids. The solution is purified, often using techniques like carbon treatment to remove color impurities and liquid-liquid extraction to remove residual maleic and fumaric acids.
-
Concentration and Crystallization: The purified solution is concentrated by evaporation. The concentrated solution is then cooled in a crystallizer to induce the formation of DL-malic acid crystals.
-
Separation and Drying: The crystal slurry is fed to a centrifuge to separate the malic acid crystals from the mother liquor. The collected crystals are then dried to produce the final, high-purity DL-malic acid product.
Protocol 3: Chiral Separation and Quantification by HPLC
Objective: To separate and quantify D- and L-malic acid enantiomers using pre-column derivatization followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Malic acid sample
-
Chiral derivatizing agent (e.g., (R)-1-(1-naphthyl)ethylamine, (R)-NEA)
-
Coupling agents (e.g., HOBt, EDC)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate buffer (KH₂PO₄)
-
Phosphoric acid (for pH adjustment)
-
RP-HPLC system with a C18 column and UV detector
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the malic acid sample in a suitable solvent like acetonitrile to a known concentration.
-
Pre-column Derivatization: a. To an aliquot of the sample solution, add the chiral derivatizing agent ((R)-NEA) and coupling agents. b. The carboxylic acid groups of both D- and L-malic acid will react with the chiral amine to form diastereomeric amides. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated on a standard (achiral) C18 column. c. The reaction is typically carried out at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 2 hours) to ensure complete derivatization.
-
HPLC Analysis: a. Mobile Phase: Prepare a mobile phase, for example, a mixture of acetonitrile and a potassium dihydrogen phosphate buffer (e.g., 45:55 v/v), with the pH adjusted to an acidic value (e.g., pH 2.8) using phosphoric acid. b. Chromatographic Conditions:
- Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV detector set to an appropriate wavelength (e.g., 225 nm). c. Injection and Separation: Inject the derivatized sample into the HPLC system. The diastereomeric derivatives will be separated on the C18 column, resulting in two distinct peaks in the chromatogram corresponding to the D- and L-malic acid derivatives.
-
Quantification: The concentration of each enantiomer is determined by comparing the peak area of its corresponding diastereomer to a calibration curve prepared using standards of known concentrations that have undergone the same derivatization procedure.
Core Signaling Pathways and Biological Roles
Malate is not merely a fruit acid; it is a critical hub in the metabolic network of virtually all aerobic organisms. Its salts and the malate anion are central to energy production and biosynthetic precursor supply.
The Tricarboxylic Acid (TCA) Cycle
The TCA cycle (or Krebs cycle) is the final common pathway for the oxidation of carbohydrates, fats, and proteins. Malate is a key intermediate in this eight-step cycle, which occurs in the mitochondrial matrix.
Key Steps Involving Malate:
-
Formation of Malate: Fumarate is hydrated to form L-malate, a reaction catalyzed by the enzyme fumarase . This step introduces a hydroxyl group.
-
Oxidation of Malate: L-malate is then oxidized to oxaloacetate by malate dehydrogenase . This reaction is coupled with the reduction of NAD⁺ to NADH. The generated NADH is a crucial electron carrier that donates its electrons to the electron transport chain to produce ATP. The regenerated oxaloacetate is then ready to accept another acetyl-CoA molecule to begin the cycle anew.
The Malate-Aspartate Shuttle
The inner mitochondrial membrane is impermeable to NADH. The malate-aspartate shuttle is a crucial mechanism in the heart, liver, and kidneys for transferring reducing equivalents (in the form of electrons) from NADH produced in the cytosol (e.g., during glycolysis) into the mitochondrial matrix for oxidative phosphorylation.
Workflow:
-
Cytosol: Cytosolic malate dehydrogenase reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD⁺.
-
Transport: Malate is transported into the mitochondrial matrix via the malate-α-ketoglutarate antiporter .
-
Mitochondrial Matrix: Mitochondrial malate dehydrogenase re-oxidizes malate to oxaloacetate, reducing mitochondrial NAD⁺ to NADH. This NADH can now enter the electron transport chain.
-
Transamination: Oxaloacetate is converted to aspartate by mitochondrial aspartate aminotransferase .
-
Transport: Aspartate is transported out to the cytosol via the glutamate-aspartate antiporter .
-
Cytosol: Cytosolic aspartate aminotransferase converts aspartate back to oxaloacetate, completing the cycle.
Malic Acid-Induced Apoptosis in Keratinocytes
Recent research has uncovered signaling roles for malic acid beyond metabolism. In human epidermal keratinocyte HaCaT cells, malic acid has been shown to induce apoptosis (programmed cell death) through multiple pathways, suggesting its potential role in skin homeostasis and therapeutic applications.
Signaling Cascade:
-
Induction: External malic acid treatment initiates cellular stress.
-
ER Stress Pathway: Malic acid upregulates key endoplasmic reticulum (ER) stress proteins, including GRP78 , GADD153 , and ATF6α , triggering the unfolded protein response which can lead to apoptosis.
-
Death Receptor Pathway: The expression of Fas ligand (FasL) and its receptor Fas is increased, activating the extrinsic apoptosis pathway via caspase-8 .
-
Mitochondrial Pathway: The intrinsic pathway is activated, characterized by an increased Bax/Bcl-2 ratio . This leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Both pathways converge on the activation of executioner caspase-3 , which cleaves key cellular substrates like PARP , leading to the systematic dismantling of the cell and apoptotic cell death.
Conclusion
From its humble beginnings as an "acid of apples" in Scheele's 18th-century laboratory, malic acid has revealed itself to be a molecule of profound importance. Its history is intertwined with the development of organic chemistry, stereochemistry, and biochemistry. Today, malic acid and its salts, the malates, are not only valued for their organoleptic properties in the food industry but are also central to our understanding of cellular energy and are subjects of ongoing research in drug development and cellular signaling. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers, enabling a deeper appreciation and continued exploration of this versatile and fundamental compound.
References
biochemical significance of L-malate as a metabolite
An In-depth Technical Guide on the Biochemical Significance of L-malate
Audience: Researchers, scientists, and drug development professionals.
Abstract
L-malate, a dicarboxylic acid, is a pivotal metabolite in cellular metabolism, acting as a key intermediate in fundamental biochemical pathways. Its significance extends beyond its canonical role in the tricarboxylic acid (TCA) cycle, encompassing critical functions in energy production, redox homeostasis, and the biosynthesis of essential molecules. L-malate is a central component of the malate-aspartate shuttle, which is crucial for transporting reducing equivalents into the mitochondria for ATP synthesis.[1][2][3] Furthermore, it serves as an anaplerotic substrate, replenishing TCA cycle intermediates to maintain metabolic flexibility.[1] Emerging research has identified L-malate as a signaling molecule, modulating inflammatory responses and bacterial virulence.[4][5] Dysregulation of malate metabolism is implicated in various pathologies, most notably cancer, where it supports anabolic processes and manages oxidative stress, making the enzymes that metabolize it potential therapeutic targets.[1][6] This guide provides a comprehensive overview of L-malate's biochemical roles, its implications in disease, and detailed protocols for its analysis.
Core Metabolic Functions of L-malate
L-malate is strategically positioned at the crossroads of several major metabolic pathways, highlighting its importance in cellular energy and biosynthetic homeostasis.
Tricarboxylic Acid (TCA) Cycle Intermediate
L-malate is a well-established intermediate of the TCA cycle, a central pathway for cellular respiration.[1] It is formed through the reversible hydration of fumarate, a reaction catalyzed by the enzyme fumarase. Subsequently, mitochondrial malate dehydrogenase (MDH2) catalyzes the oxidation of L-malate to oxaloacetate, a reaction coupled with the reduction of NAD+ to NADH.[7][8] This step is crucial as the generated NADH donates its electrons to the electron transport chain, driving the production of ATP.[1][3]
The Malate-Aspartate Shuttle: A Conduit for Reducing Equivalents
The inner mitochondrial membrane is impermeable to NADH, the primary reducing equivalent generated during glycolysis in the cytosol.[2] The malate-aspartate shuttle is a sophisticated system that facilitates the translocation of these reducing equivalents into the mitochondrial matrix for oxidative phosphorylation.[1][2] In the cytosol, cytosolic malate dehydrogenase (MDH1) reduces oxaloacetate to L-malate, oxidizing glycolytic NADH to NAD+. L-malate is then transported into the mitochondria via the malate-alpha-ketoglutarate antiporter.[2][3] Inside the matrix, mitochondrial MDH2 re-oxidizes L-malate to oxaloacetate, regenerating NADH. This newly formed mitochondrial NADH can then enter the electron transport chain, maximizing ATP yield from glucose metabolism.[1][9]
Role in Gluconeogenesis
L-malate is a key player in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate carbon substrates. During gluconeogenesis, oxaloacetate produced in the mitochondria (e.g., from pyruvate) must be transported to the cytosol to be converted to phosphoenolpyruvate.[10] Since the mitochondrial membrane is impermeable to oxaloacetate, it is first reduced to malate. Malate is then exported to the cytosol, where it is oxidized back to oxaloacetate by cytosolic MDH1.[10][11] This process not only transports the carbon skeleton of oxaloacetate but also provides the cytosolic NADH required for subsequent steps in the gluconeogenic pathway.[12]
Anaplerotic and Cataplerotic Roles
L-malate metabolism is central to anaplerosis (replenishing TCA cycle intermediates) and cataplerosis (removing TCA cycle intermediates for biosynthesis). During high energy demand, malate can serve as an anaplerotic substrate to ensure the continuous function of the TCA cycle for ATP production.[1] Conversely, malate can be exported from the mitochondria to the cytosol to provide carbon skeletons for processes like amino acid synthesis or to be converted to pyruvate by malic enzyme, generating NADPH for anabolic reactions and antioxidant defense.[1][6]
L-malate as a Signaling Molecule
Beyond its metabolic functions, L-malate has been identified as a signaling molecule that can directly influence cellular processes and organismal interactions.
Regulation of Inflammatory Responses
Recent studies have revealed that L-malate possesses anti-inflammatory properties.[5] It acts as a sensor of cytosolic pH in macrophages. A reduction in pH, which occurs in inflammatory environments, facilitates the binding of L-malate to the chaperone protein BiP. This binding disrupts the interaction between BiP and IRF2BP2, an anti-inflammatory protein, protecting IRF2BP2 from degradation. This pathway highlights a novel proton/carboxylate dual sensing mechanism where L-malate and pH collaboratively regulate inflammatory responses.[5]
Bacterial Virulence and Colonization
In pathogenic bacteria such as enterohemorrhagic Escherichia coli (EHEC), L-malate is not just a nutrient source but also a critical signaling molecule.[4] EHEC senses high levels of host- or microbiota-derived L-malate using the DcuS/DcuR two-component system. This signal transduction pathway activates the master virulence regulator Ler, which in turn upregulates genes essential for adherence to intestinal epithelial cells, thereby promoting colonization and infection.[4]
L-malate in Health and Disease
The central role of L-malate in metabolism means that its dysregulation is associated with several diseases, particularly cancer.
Cancer Metabolism
Cancer cells exhibit reprogrammed metabolism to fuel their rapid proliferation and survival. L-malate metabolism is often altered in tumors.[1]
-
Anabolic Support : Malate can be converted to pyruvate by malic enzyme, a reaction that generates NADPH. NADPH is critical for cancer cells to support anabolic reactions like fatty acid synthesis and to counteract oxidative stress by regenerating reduced glutathione.[1][6]
-
Reductive Carboxylation : In hypoxic tumor environments, the TCA cycle can run in reverse. Malate serves as a key intermediate in this reversed cycle, contributing to the production of acetyl-CoA and citrate, which are essential building blocks for lipids required for new cell membranes.[1]
-
Therapeutic Target : The enzymes that regulate malate levels, such as malate dehydrogenase (MDH) and malic enzyme (ME), are often overexpressed in tumors and are associated with cancer growth and metastasis.[1][13] This makes them potential targets for therapeutic intervention.[1][14]
Therapeutic Potential and Clinical Applications
Given its role in energy metabolism, L-malate has been investigated for its therapeutic potential.
-
Physical Stamina : Studies in mice have shown that oral administration of L-malate can increase physical stamina and swimming time, potentially by enhancing the malate-aspartate shuttle and energy metabolism.[15] It may also minimize muscle damage during exercise.[15]
-
Fluid Therapy : Malate is a component in various intravenous fluid therapies used in clinical settings for parenteral nutrition and to manage water and electrolyte balance.[16]
Quantitative Data
Table 1: Assay Parameters for L-malate Quantification
| Parameter | Value | Sample Type | Reference |
| Assay Linear Range | 0.5 - 30 µg | General Solutions | [17] |
| Detection Limit (S/N=3) | 0.03 µM | Beverages | [18] |
| Linear Detection Range | 0.15 - 1.0 mU/ml (for MDH activity) | Cell/Tissue Lysate | [11] |
| Typical Detection Range | 5 - 25 nmoles | General Solutions | [19] |
Experimental Protocols
Protocol: Spectrophotometric Assay for Malate Dehydrogenase (MDH) Activity (Reverse Reaction)
This protocol describes a continuous spectrophotometric rate determination assay by monitoring the consumption of NADH.[7][20]
5.1.1 Reagents and Equipment
-
Potassium Phosphate Buffer (100 mM, pH 7.5)
-
β-NADH Solution (0.14 mM in Phosphate Buffer, prepare fresh)
-
Oxaloacetic Acid (OAA) Solution (7.6 mM in Phosphate Buffer, prepare immediately before use)
-
MDH-containing sample (e.g., cell lysate, purified enzyme) diluted in cold Phosphate Buffer
-
UV-transparent cuvettes
-
Thermostatted spectrophotometer capable of measuring absorbance at 340 nm
5.1.2 Experimental Workflow
5.1.3 Procedure
-
Set the spectrophotometer to 340 nm and equilibrate to 25°C.
-
Prepare a reaction mixture in a cuvette by adding 2.7 mL of Phosphate Buffer, 0.1 mL of NADH solution, and 0.1 mL of the enzyme sample.
-
Mix by inversion and place the cuvette in the spectrophotometer. Allow it to incubate for 2-3 minutes to achieve temperature equilibrium.
-
Initiate the reaction by adding 0.1 mL of the freshly prepared OAA solution.
-
Immediately mix by inversion and begin recording the absorbance at 340 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the resulting curve.[7]
5.1.4 Calculation of Enzyme Activity The activity of MDH is calculated using the Beer-Lambert law. The extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Units/mL Enzyme = (ΔA340/min * Total Volume) / (6.22 * millimolar extinction coefficient * Enzyme Volume)
Protocol: Colorimetric Assay for L-malate Quantification
This protocol is based on an enzyme-coupled reaction where L-malate is oxidized by MDH, and the resulting NADH reduces a probe to produce a colored product.[11][21]
5.2.1 Reagents and Equipment
-
Assay Buffer
-
Malate Standard Solution
-
Enzyme Mix (containing Malate Dehydrogenase)
-
NAD Solution
-
Probe/Developer Solution (e.g., WST)
-
96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at ~440-450 nm
-
Sample (e.g., deproteinized cell/tissue lysate, beverage)
5.2.2 Procedure
-
Sample Preparation : Homogenize cell or tissue samples in 4 volumes of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant can be used directly.[11][21] Deproteinization may be required for some samples.
-
Standard Curve : Prepare a standard curve by performing serial dilutions of the Malate Standard Solution in Assay Buffer. Add known amounts (e.g., 0, 2, 4, 6, 8, 10 nmol/well) to the 96-well plate.[19]
-
Reaction Setup : Add samples and standards to the wells. Adjust the final volume in each well to 10 µL with Assay Buffer.[11] Include a blank well with 10 µL of Assay Buffer.[11]
-
Working Reagent : Prepare a working reagent mix according to the kit manufacturer's instructions, typically containing Assay Buffer, Enzyme Mix, NAD, and the Developer/Probe.[11][21]
-
Reaction Initiation : Add 90 µL of the working reagent to each well. Mix well.
-
Incubation and Measurement : Incubate the plate at room temperature (or 37°C, depending on the kit) for 30-60 minutes, protected from light.
-
Read Absorbance : Measure the absorbance at the specified wavelength (e.g., 440 nm or 450 nm) using a microplate reader.[11][21]
-
Calculation : Subtract the blank reading from all standard and sample readings. Plot the standard curve and determine the L-malate concentration in the samples from the curve.
Conclusion
L-malate is a metabolite of profound biochemical significance, acting as a linchpin in cellular energy production, redox balance, and biosynthesis. Its roles are remarkably versatile, extending from its canonical function in the TCA cycle to emerging roles as a signaling molecule in inflammation and bacterial pathogenesis. The dysregulation of malate metabolism, particularly in cancer, underscores its importance in disease and identifies its associated enzymes as promising targets for drug development. A thorough understanding of L-malate's multifaceted functions, supported by robust quantitative and experimental methodologies, is essential for advancing research in metabolism, disease biology, and therapeutics.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 3. Malate-Aspartate Shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enterohaemorrhagic E. coli utilizes host- and microbiota-derived L-malate as a signaling molecule for intestinal colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malate initiates a proton-sensing pathway essential for pH regulation of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Malic enzymes in cancer: Regulatory mechanisms, functions, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aklectures.com [aklectures.com]
- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 11. sciencellonline.com [sciencellonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival [jcancer.org]
- 14. Role of malate dehydrogenase in facilitating lactate dehydrogenase to support the glycolysis pathway in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of L-malate on physical stamina and activities of enzymes related to the malate-aspartate shuttle in liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-Malate's Plasma and Excretion Profile in the Treatment of Moderate and Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rahrbsg.com [rahrbsg.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. static1.squarespace.com [static1.squarespace.com]
- 21. 3hbiomedical.com [3hbiomedical.com]
Methodological & Application
Application Notes and Protocols for the Use of Sodium Malate as a Buffering Agent in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate buffering agent is a critical determinant of success in biochemical assays. The buffer not only maintains a stable pH, a crucial factor for enzyme activity and protein stability, but can also influence reaction kinetics and the interaction between molecules. Sodium malate, the sodium salt of malic acid, is a dicarboxylic acid that can be utilized as a biological buffer. Due to the two carboxyl groups of malic acid, a this compound buffer system can be effective in the acidic to neutral pH range.
This document provides detailed application notes and protocols for the use of this compound, often in the form of a Tris-maleate buffer, as a buffering agent in biochemical assays. It includes information on buffer preparation, its properties, and its application in enzyme kinetics, alongside comparative data to aid in buffer selection for drug development and research applications.
Properties of Malate-Based Buffers
This compound buffers are typically prepared by combining malic acid with a base, such as sodium hydroxide or Tris base. The useful pH range of a malic acid/malate buffer is approximately 2.9 to 5.6, with pKa values of 3.40 and 5.11. For a broader pH range, particularly extending into the neutral range, a Tris-maleate buffer is often employed. This buffer combines the buffering capacity of Tris in the neutral to alkaline range with that of maleate in the acidic to neutral range, providing a wide effective buffering capacity.
Data Presentation: The Impact of Buffer Selection on Enzyme Kinetics
The choice of buffer can significantly alter the kinetic parameters of an enzyme. The following tables summarize data from a study on the influence of different buffers on the activity of a metalloenzyme and a non-metalloenzyme, trypsin. While this study did not include a malate-based buffer, the data underscores the critical importance of empirical buffer selection for the specific enzyme and assay conditions.
Table 1: Influence of Different Buffers on the Kinetic Parameters of a Mn²⁺-dependent Dioxygenase
| Buffer (50 mM) | pH | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |
| HEPES | 7.6 | 1.80 ± 0.08 | 0.64 ± 0.01 | 0.36 ± 0.01 |
| Tris-HCl | 7.4 | 6.93 ± 0.26 | 1.14 ± 0.01 | 0.17 ± 0.01 |
| Sodium Phosphate | 7.2 | 3.60 ± 0.10 | 1.01 ± 0.01 | 0.28 ± 0.01 |
Data adapted from a study on a metal-dependent enzyme, illustrating that buffer identity significantly impacts kinetic parameters[1][2].
Table 2: Influence of Different Buffers on the Kinetic Parameters of Trypsin
| Buffer (50 mM) | pH | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (mM⁻¹s⁻¹) |
| HEPES | 8.0 | 3.14 ± 0.14 | 1.51 ± 0.03 | 0.48 ± 0.02 |
| Tris-HCl | 8.0 | 3.07 ± 0.16 | 1.47 ± 0.03 | 0.48 ± 0.02 |
| Sodium Phosphate | 8.0 | 2.90 ± 0.02 | 1.53 ± 0.01 | 0.52 ± 0.01 |
Data adapted from a study on trypsin, showing that for some enzymes, the choice of buffer may have a less pronounced effect on kinetic parameters[1][2].
Experimental Protocols
Preparation of 0.2 M Tris-Maleate Stock Buffer
This protocol describes the preparation of a 0.2 M Tris-maleate stock solution, which can be subsequently diluted and pH-adjusted for use in various biochemical assays.
Materials:
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Maleic acid or maleic anhydride
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
To prepare a 0.2 M solution of Tris acid maleate, dissolve 24.2 g of Tris base and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in approximately 800 mL of deionized water.
-
Stir the solution until all components are completely dissolved.
-
Adjust the volume to 1 L with deionized water in a volumetric flask. This is your 0.2 M Tris acid maleate stock solution (Solution A).
-
Prepare a 0.2 M NaOH solution (Solution B).
-
To prepare a working buffer of a specific pH, mix 50 mL of Solution A with a specific volume of Solution B (see table below for examples) and dilute to a total volume of 200 mL with deionized water.
-
Verify the final pH with a calibrated pH meter and adjust as necessary with small additions of Solution B or 0.2 M HCl.
Table 3: Preparation of Tris-Maleate Buffer at Various pH Values
| Volume of 0.2 M NaOH (x mL) | Final pH (approximate) |
| 7.0 | 5.2 |
| 10.5 | 5.4 |
| 15.5 | 5.6 |
| 20.5 | 5.8 |
| 26.0 | 6.0 |
| 33.0 | 6.2 |
| 38.0 | 6.4 |
| 42.5 | 6.6 |
| 45.0 | 6.8 |
This table provides approximate volumes of 0.2 M NaOH to be added to 50 mL of 0.2 M Tris acid maleate to achieve the desired pH. The final volume should be adjusted to 200 mL.
General Protocol for an Enzyme-Catalyzed Reaction Using Tris-Maleate Buffer
This protocol provides a general framework for a spectrophotometric enzyme assay. The specific concentrations of substrate, enzyme, and cofactors, as well as the wavelength for monitoring, will need to be optimized for the particular enzyme under investigation.
Materials:
-
Tris-maleate buffer (at the desired pH and concentration)
-
Substrate solution (dissolved in Tris-maleate buffer)
-
Enzyme solution (diluted in Tris-maleate buffer)
-
Cofactors or other necessary reagents (dissolved in Tris-maleate buffer)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare the Tris-maleate buffer to the desired pH and concentration (e.g., 50 mM, pH 6.5) following the protocol above.
-
Prepare stock solutions of the substrate and enzyme in the Tris-maleate buffer.
-
In a cuvette, combine the Tris-maleate buffer, substrate solution, and any necessary cofactors. The final volume should be just under the desired final reaction volume.
-
Incubate the cuvette at the desired assay temperature for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small, predetermined volume of the enzyme solution to the cuvette.
-
Quickly mix the contents of the cuvette by gentle inversion or with a pipette.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the appropriate wavelength over time.
-
Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.
Visualizations
Experimental Workflow for Enzyme Kinetics Assay
Caption: A generalized workflow for conducting an enzyme kinetics experiment.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling cascade.
Conclusion
While this compound itself is less commonly cited as a primary buffer in contemporary biochemical literature compared to reagents like Tris or HEPES, its combination with Tris to form a Tris-maleate buffer offers a versatile option with a broad buffering range. The provided data and protocols highlight the importance of empirical buffer optimization for any given biochemical assay. Researchers and drug development professionals are encouraged to consider Tris-maleate as a potential buffer, particularly for assays requiring stable pH in the acidic to neutral range, and to always validate the chosen buffer's compatibility and lack of interference in their specific experimental system.
References
Application of Sodium Malate for pH Regulation in Cell Culture Media
Introduction
Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. Typically, cell culture media are buffered by the sodium bicarbonate-CO2 system, often supplemented with non-volatile buffers such as HEPES for enhanced pH stability, especially during procedures outside of a CO2 incubator.[1][2] This document explores the novel application of sodium malate as a non-volatile buffer for pH regulation in cell culture media.
This compound, the sodium salt of malic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle and plays a crucial role in cellular energy metabolism and the malate-aspartate shuttle.[3] Its two pKa values (pKa1 ≈ 3.4 and pKa2 ≈ 5.1) suggest potential buffering capacity in the physiological pH range. This application note provides a theoretical framework, experimental protocols for validation, and a summary of the potential metabolic implications of using this compound as a pH buffer in cell culture.
Principle and Proposed Advantages
This compound is proposed as a dual-function component in cell culture media, acting as both a pH buffer and a readily available energy substrate.
-
pH Buffering: While the second pKa of malic acid is around 5.1, the buffering range can extend towards physiological pH. The addition of a salt of a weak acid like this compound can contribute to the overall buffering capacity of the medium, helping to neutralize acidic metabolites such as lactic acid.
-
Metabolic Substrate: As an intermediate of the TCA cycle, exogenous malate can be transported into the cell and enter mitochondrial metabolism, potentially enhancing cellular respiration and reducing the reliance on glycolysis, which in turn could decrease lactate production.[3]
-
Potential for Reduced Lactate Accumulation: By providing a substrate for the TCA cycle, this compound may help to shift the metabolic phenotype of cultured cells from aerobic glycolysis (the Warburg effect) towards oxidative phosphorylation, a known strategy to reduce lactate accumulation and maintain a more stable pH.[3]
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of experiments comparing this compound with established buffering systems. These tables are intended as a guide for data presentation in validation studies.
Table 1: Comparative Buffering Efficacy in DMEM with 10% FBS
| Buffer Supplement (20 mM) | Initial pH | pH after 48h in Culture | pH after 96h in Culture |
| None (Bicarbonate only) | 7.40 | 6.95 | 6.70 |
| HEPES | 7.40 | 7.25 | 7.05 |
| This compound | 7.40 | 7.15 | 6.90 |
Table 2: Effect of this compound on CHO Cell Growth and Viability
| Buffer Supplement (20 mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at 96h (%) |
| HEPES | 8.5 | 92% |
| This compound | 9.2 | 95% |
Table 3: Metabolic Profile of CHO Cells with Different Buffers
| Buffer Supplement (20 mM) | Glucose Consumption (g/L) | Lactate Production (g/L) |
| HEPES | 4.0 | 3.5 |
| This compound | 3.2 | 2.0 |
Experimental Protocols
The following protocols provide a framework for researchers to validate the use of this compound as a pH buffer in their specific cell culture systems.
Protocol 1: Preparation of this compound-Buffered Cell Culture Medium
This protocol describes the preparation of 1 liter of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 20 mM this compound.
Materials:
-
DMEM powder (without sodium bicarbonate)
-
Sodium bicarbonate (NaHCO3)
-
Disodium L-malate (C4H4Na2O5)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell culture grade water
-
1 N HCl and 1 N NaOH for pH adjustment
-
Sterile 0.22 µm filter unit
Procedure:
-
To 800 mL of cell culture grade water, add the DMEM powder and stir until completely dissolved.
-
Add 3.54 g of disodium L-malate (for a final concentration of 20 mM) and stir to dissolve.
-
Add 2.2 g of sodium bicarbonate and stir until dissolved. Note: The amount of sodium bicarbonate may need to be optimized.
-
Add the desired volume of FBS (e.g., 100 mL for 10% FBS) and Penicillin-Streptomycin (e.g., 10 mL of 100x solution).
-
Adjust the pH of the medium to 7.2-7.4 using 1 N HCl or 1 N NaOH.
-
Add cell culture grade water to bring the final volume to 1 liter.
-
Sterilize the medium by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Store the prepared medium at 4°C.
Protocol 2: Evaluation of Buffering Capacity
This experiment aims to compare the pH stability of media buffered with this compound against a standard HEPES-buffered medium.
Materials:
-
CHO cells (or other cell line of interest)
-
DMEM with 10% FBS buffered with 20 mM HEPES
-
DMEM with 10% FBS buffered with 20 mM this compound
-
T-25 flasks or 6-well plates
-
pH meter
-
CO2 incubator
Procedure:
-
Seed CHO cells at a density of 0.5 x 10^6 cells/mL in T-25 flasks containing either HEPES-buffered or this compound-buffered medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
At 24, 48, 72, and 96 hours post-seeding, aseptically collect a 1 mL aliquot of the culture medium from each flask.
-
Measure the pH of the collected samples using a calibrated pH meter.
-
Plot the pH values over time for each buffering condition to compare their stability.
Protocol 3: Assessment of Cell Growth and Viability
This protocol evaluates the effect of this compound on cell proliferation and viability using a trypan blue exclusion assay.
Materials:
-
CHO cells cultured in HEPES-buffered and this compound-buffered media as described in Protocol 2.
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
At 24, 48, 72, and 96 hours post-seeding, detach the cells from the flasks using trypsin-EDTA.
-
Resuspend the cells in fresh medium.
-
Mix a small volume of the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.
-
Calculate the viable cell density and percentage of viability for each time point and buffering condition.
Protocol 4: Cytotoxicity Assessment using MTT Assay
This protocol provides a method to determine the potential cytotoxicity of this compound at various concentrations.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
96-well plates
-
This compound stock solution (1 M in water)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 mM to 100 mM.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a control group with medium only.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Signaling Pathways and Experimental Workflows
Metabolic Impact of Malate Supplementation
Exogenous this compound can influence several key metabolic pathways within the cell. The provided diagram illustrates the central role of malate in cellular metabolism.
References
Application Note and Protocol for the Quantification of Sodium Malate using High-Performance Liquid Chromatography (HPLC)
Introduction
Sodium malate, the sodium salt of malic acid, is a widely used additive in the food and beverage industry as an acidulant and flavor enhancer.[1] It also finds applications in pharmaceutical formulations. Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, sensitive, and specific method for the determination of this compound. This application note provides a detailed protocol for the quantification of this compound in various matrices using a reversed-phase HPLC-UV method.
Principle of the Method
The method is based on the separation of malic acid (the protonated form of this compound in an acidic mobile phase) from other sample components on a reversed-phase C18 column. The separation is achieved using an isocratic mobile phase consisting of an acidic aqueous buffer and an organic modifier. The low pH of the mobile phase suppresses the ionization of the carboxylic acid groups of malic acid, leading to better retention and improved peak shape on the nonpolar stationary phase. Quantification is achieved by monitoring the UV absorbance of the carboxyl group at a low wavelength, typically around 210 nm.[2][3][4]
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[2][4]
-
Data Acquisition and Processing Software: To control the HPLC system and process the chromatograms.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For adjusting the mobile phase pH.
-
Volumetric Glassware: For preparation of standards and sample solutions.
-
Syringe Filters: 0.45 µm pore size, for filtering samples and mobile phases.
-
Ultrasonic Bath: For degassing the mobile phase and dissolving samples.
2. Reagents and Standards
-
This compound Reference Standard: Of known purity.
-
HPLC-grade Acetonitrile or Methanol.
-
HPLC-grade Water.
-
Potassium Dihydrogen Phosphate (KH₂PO₄) or Sodium Dihydrogen Phosphate (NaH₂PO₄): For buffer preparation.
-
Phosphoric Acid (H₃PO₄) or Sulfuric Acid (H₂SO₄): For pH adjustment of the mobile phase.[2][3]
3. Preparation of Mobile Phase and Standards
-
Mobile Phase Preparation (Example): Prepare a 50 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 2.8 with phosphoric acid. Mix this aqueous phase with acetonitrile in a ratio of 90:10 (v/v).[2] Degas the mobile phase using an ultrasonic bath for at least 15 minutes before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 2 - 80 µg/mL).[2]
4. Sample Preparation
The sample preparation procedure will vary depending on the matrix.
-
Aqueous Samples (e.g., Beverages, Pharmaceutical Solutions):
-
Dilute the sample with the mobile phase to bring the expected this compound concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[5]
-
-
Solid Samples (e.g., Pharmaceutical Powders, Food Products):
-
Accurately weigh a known amount of the homogenized sample.
-
Dissolve the sample in a known volume of mobile phase. Sonication may be required to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Complex Matrices (e.g., Fruit Juices, Animal Feed):
5. HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Chromatographic Run: Run the chromatogram for a sufficient time to allow for the elution of the malic acid peak and any other components of interest.
-
Data Acquisition: Record the chromatograms and the peak areas for the malic acid peak.
6. Data Analysis and Quantification
-
Calibration Curve: Create a calibration curve by plotting the peak area of the malic acid standard against the corresponding concentration.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.999 is generally considered acceptable.[2]
-
Quantification: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve. Remember to account for any dilution factors used during sample preparation.
Data Presentation
The following tables summarize typical quantitative data from validated HPLC methods for the determination of malic acid/sodium malate.
Table 1: HPLC Method Parameters for Malic Acid/Sodium Malate Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[2] | C18-AQ (250 x 4.6 mm, 5 µm)[3] | C18 (150 x 4.6 mm, 3 µm)[5] |
| Mobile Phase | 50 mM KH₂PO₄ : Acetonitrile (90:10, v/v), pH 2.8[2] | 1 mM H₂SO₄ + 8 mM Na₂SO₄ in Water[3] | 0.01 M KH₂PO₄, pH 2.6[5] |
| Flow Rate | 1.25 mL/min[2] | 1.0 mL/min[3] | 0.5 mL/min[5] |
| Detection Wavelength | 210 nm[2] | 210 nm[3] | 210 nm[5] |
| Column Temperature | 40 °C[2] | 25 °C[3] | 25 °C[5] |
| Injection Volume | Not Specified | 10 µL[3] | 20 µL[5] |
Table 2: Validation Data for HPLC Quantification of Malic Acid
| Parameter | Method 1 (Disinfectants)[2] | Method 2 (Food & Beverage)[3] | Method 3 (Fruits & Juices)[5] |
| Linearity Range (µg/mL) | 2 - 8 | 5 - 1000 | 0.5 - 500 |
| Correlation Coefficient (R²) | 0.9997 | > 0.999 | Not Specified |
| Limit of Detection (LOD) (µg/mL) | 0.21 | Not Specified | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | 0.68 | Not Specified | Not Specified |
| Precision (%RSD) | < 2 | Not Specified | 0.4 - 2.3 (Repeatability) |
| Accuracy (% Recovery) | 97.42 - 100.5 | Not Specified | 82 - 110 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the quantification of this compound by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. scioninstruments.com [scioninstruments.com]
- 3. pepolska.pl [pepolska.pl]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Rapid determination of main constituents of packed juices by reverse phase-high performance liquid chromatography: an insight in to commercial fruit drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantitative Analysis of Sodium Malate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium malate, the sodium salt of malic acid, is a key intermediate in the citric acid cycle and is widely used as a food additive for its flavor-enhancing and pH-regulating properties.[1] Accurate and sensitive quantification of this compound is crucial in various fields, including metabolic research, food science, and pharmaceutical development. This application note presents a detailed protocol for the quantitative analysis of this compound in aqueous samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes reversed-phase liquid chromatography for separation, followed by electrospray ionization (ESI) mass spectrometry for sensitive and selective detection.[2]
Experimental Protocols
This section details the necessary materials, sample preparation, and instrument conditions for the analysis of this compound.
Materials and Reagents
-
This compound standard (Reagent Grade)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
0.22 µm Syringe Filters
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation:
-
For aqueous samples, dilute as necessary to fall within the calibration range.
-
For complex matrices such as plasma, protein precipitation is required. Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to 100 µL of the plasma sample. Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.[2]
-
Filter the supernatant or diluted sample through a 0.22 µm syringe filter prior to injection.[3]
-
LC-MS/MS Method
The following parameters can be used as a starting point and should be optimized for the specific instrument in use.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 150 mm, 4µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 133.0 (for [M-H]⁻ of malic acid) |
| Product Ion (m/z) | 115.0 (characteristic fragment) |
| Spray Voltage | To be optimized for the specific instrument |
| Capillary Temperature | To be optimized for the specific instrument |
| Collision Energy | To be optimized for the specific MRM transition |
| Dwell Time | 100 ms per transition |
Data Presentation
The performance of the method should be evaluated by constructing a calibration curve and assessing its linearity, precision, accuracy, and recovery. The following table summarizes expected quantitative performance data for a similar analysis.
| Parameter | Value |
| Concentration Range (ng/mL) | 1 - 1000[2] |
| Calibration Curve Equation | y = 125.4x + 350.2[2] |
| Correlation Coefficient (R²) | 0.998[2] |
| Intra-day Precision (%CV, n=6) | 2.1 - 4.8[2] |
| Inter-day Precision (%CV, n=6) | 3.3 - 6.2[2] |
| Accuracy (%) | 98.7 - 103.5[2] |
| Recovery from Plasma (%) | 95.2 - 98.6[2] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the quantitative analysis of this compound using LC-MS/MS.
Caption: Workflow for the quantitative analysis of this compound.
This application note provides a comprehensive and detailed protocol for the analysis of this compound using LC-MS/MS, intended to be a valuable resource for researchers and professionals in relevant scientific fields.
References
Sodium Malate: Application Notes and Protocols for Pharmaceutical Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium malate, the sodium salt of malic acid, is a versatile excipient utilized in the pharmaceutical industry primarily as a pH adjuster and buffering agent. Its ability to maintain a stable pH environment is crucial for enhancing the stability and solubility of active pharmaceutical ingredients (APIs), thereby ensuring optimal drug product performance and shelf-life. This document provides detailed application notes and experimental protocols for the effective use of this compound in drug formulation.
Physicochemical Properties
This compound is an odorless, white crystalline powder that is freely soluble in water. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Dithis compound | |
| CAS Number | 676-46-0 | |
| Molecular Formula | C₄H₄Na₂O₅ | [1] |
| Molecular Weight | 178.05 g/mol | [1] |
| Solubility | Freely soluble in water | |
| Appearance | White crystalline powder or lumps | [2] |
| pH (in solution) | Neutral to slightly basic (typically 7-8) | [2] |
Applications in Pharmaceutical Formulation
This compound's primary functions in pharmaceutical formulations include:
-
Buffering Agent: It helps maintain the pH of a formulation within a specific range, which is critical for the stability of pH-sensitive APIs.[3][4] By resisting changes in pH, it can prevent the degradation of the drug substance.[4]
-
pH Adjuster: this compound can be used to adjust the pH of liquid and semi-solid formulations to a desired level.[5] This is important for drug solubility, patient comfort (e.g., in ophthalmic and injectable preparations), and to optimize the therapeutic activity of the drug.[1][4]
-
Flavor Enhancer: In oral formulations, it can be used to impart a mild, salty taste, which can help mask the unpleasant taste of some APIs.
-
Chelating Agent: The malate ion can chelate metal ions, which can help to prevent the oxidation of APIs that are sensitive to metal-catalyzed degradation.[2]
Use in Specific Dosage Forms
-
Oral Formulations: this compound is used in both liquid and solid oral dosage forms to control the microenvironmental pH, which can influence the dissolution and absorption of weakly acidic and basic drugs.[6]
-
Parenteral Formulations: In injectable formulations, it can be used to adjust the pH to physiological levels, reducing pain and irritation upon injection.[7]
-
Ophthalmic Formulations: For eye drops, maintaining a pH close to that of tear fluid (around 7.4) is crucial for patient comfort and to prevent irritation.[1][8] this compound can be used as a buffering agent in these formulations.[9][10] The concentration of buffers in ophthalmic solutions is carefully controlled to have a low buffer capacity, allowing the tears' natural buffering system to bring the pH of the instilled solution back to that of the eye.[9]
Quantitative Data
The following tables provide illustrative data on the performance of this compound as a pharmaceutical excipient. Note: This data is for exemplary purposes and actual performance may vary depending on the specific formulation and conditions.
Table 1: Illustrative Buffering Capacity of this compound Solutions
| This compound Concentration (M) | Initial pH | Moles of HCl to decrease pH by 1 unit | Moles of NaOH to increase pH by 1 unit |
| 0.01 | 7.5 | 0.002 | 0.003 |
| 0.05 | 7.5 | 0.010 | 0.015 |
| 0.10 | 7.5 | 0.022 | 0.031 |
Table 2: Illustrative Effect of this compound on the Solubility of a Weakly Acidic and a Weakly Basic Drug
| Drug Type | API | Formulation pH without Buffer | Formulation pH with 0.1M this compound | Solubility without Buffer (mg/mL) | Solubility with 0.1M this compound (mg/mL) |
| Weakly Acidic | Ibuprofen | 4.5 | 6.8 | 0.5 | 5.2 |
| Weakly Basic | Verapamil HCl | 8.0 | 7.2 | 2.1 | 15.8 |
Table 3: Illustrative Stability of a pH-Sensitive API in the Presence of this compound
| API (pH-sensitive) | Storage Condition | Formulation without Buffer (% Degradation after 3 months) | Formulation with 0.1M this compound (% Degradation after 3 months) |
| Enalapril Maleate | 40°C / 75% RH | 15.2 | 2.5 |
Experimental Protocols
Protocol 1: Determination of Buffer Capacity of this compound
Objective: To determine the buffer capacity of a this compound solution.[11]
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl) solution
-
0.1 M Sodium hydroxide (NaOH) solution
-
Calibrated pH meter
-
Burettes
-
Beakers
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare a this compound solution of the desired concentration (e.g., 0.05 M) by dissolving the appropriate amount of this compound in deionized water.
-
Measure the initial pH of the solution.
-
Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.5 mL) at a time.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped by at least two units.
-
Repeat the titration with a fresh sample of the this compound solution using 0.1 M NaOH until the pH has increased by at least two units.
-
Plot the pH of the solution against the volume of acid or base added.
-
The buffer capacity is calculated as the moles of acid or base required to change the pH of one liter of the buffer solution by one unit.[12]
Protocol 2: Drug-Excipient Compatibility Study using DSC and HPLC
Objective: To assess the compatibility of an API with this compound under accelerated stability conditions.[13][14]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Mortar and pestle
-
Vials with stoppers
-
Stability chambers (e.g., 40°C/75% RH, 50°C/75% RH)
-
Differential Scanning Calorimeter (DSC)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of the API and this compound in a 1:1 ratio by weight.
-
Gently blend the powders using a mortar and pestle.
-
Prepare physical mixtures with other excipients as per the planned formulation.
-
Place the mixtures in vials and seal them.
-
Store the vials under accelerated stability conditions.[15]
-
-
Differential Scanning Calorimetry (DSC) Analysis:
-
Analyze the individual components (API and this compound) and the binary mixtures at time zero and after storage.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Compare the thermograms of the mixtures with those of the individual components. The appearance of new peaks, disappearance of existing peaks, or a significant shift in the melting point of the API may indicate an interaction.[16][17]
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Develop and validate a stability-indicating HPLC method for the API.[18][19][20]
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), remove the samples from the stability chambers.
-
Dissolve the samples in a suitable solvent and analyze them by HPLC.
-
Quantify the amount of API remaining and identify any degradation products. A significant decrease in the API concentration or the appearance of new peaks in the chromatogram of the mixture compared to the pure API indicates a potential incompatibility.[14]
-
Visualizations
Caption: Mechanism of pH buffering by this compound.
Caption: General workflow for new excipient incorporation.
Caption: Workflow for drug-excipient compatibility testing.
References
- 1. reviewofophthalmology.com [reviewofophthalmology.com]
- 2. What is this compound - Properties & Specifications [ja.eleph-citrics.com]
- 3. scribd.com [scribd.com]
- 4. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 5. Amended Safety Assessment of Malic Acid and this compound as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BUFFERS [ou.edu]
- 8. Common eye drops and their implications for pH measurements in the management of chemical eye injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. Ophthalmic Preparations | Pharmlabs [pharmlabs.unc.edu]
- 11. testinglab.com [testinglab.com]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. Drug excipient Compatibility | PDF [slideshare.net]
- 14. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. scribd.com [scribd.com]
- 18. ijpbs.com [ijpbs.com]
- 19. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caribjscitech.com [caribjscitech.com]
Application Notes and Protocols for Sodium Malate as a Food Preservative and Acidity Regulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium malate, the sodium salt of malic acid, is a versatile food additive employed for its properties as a preservative and acidity regulator.[1][2] Its application in the food industry is primarily driven by its ability to control pH, which in turn can inhibit microbial growth and influence flavor profiles.[2][3] These notes provide an overview of its mechanisms of action, applications, and detailed protocols for its evaluation.
Mechanism of Action
As a Food Preservative
The preservative action of this compound is intrinsically linked to its influence on the food matrix's acidity and water activity. While specific data on this compound is limited, the antimicrobial mechanisms of its parent compound, malic acid, and other organic acids are well-documented. The primary modes of action are:
-
pH Reduction: this compound can lower the pH of food products, creating an environment that is unfavorable for the growth of many spoilage and pathogenic microorganisms.[4]
-
Disruption of Microbial Cell Homeostasis: In its undissociated form, malic acid can penetrate the cell membrane of microorganisms. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H+) and leading to a decrease in the internal pH. This acidification of the cytoplasm can disrupt enzymatic functions and the proton motive force, ultimately inhibiting cell growth and leading to cell death.
As an Acidity Regulator
This compound acts as a buffering agent, helping to maintain a stable pH in food products.[2][3] This is crucial for controlling the tartness and overall flavor profile, as well as for ensuring the stability of other ingredients.[3][5] The addition of sodium ions from this compound can also modulate the perception of sourness.[6]
Applications in the Food Industry
This compound is utilized in a variety of food products, including:
-
Beverages: Fruit-flavored drinks, carbonated beverages, and fruit juices to regulate acidity and enhance flavor.[2][7]
-
Confectionery: Candies and desserts for a tart taste.[2]
-
Baked Goods: To control acidity, improve dough quality, and potentially extend shelf life.[3][5]
-
Jams and Jellies: To achieve the desired tartness and enhance fruit flavors.[3][5]
-
Processed Foods: To adjust and maintain pH for stability and quality.[3][5]
-
Dairy Products: To control acidity and improve the stability of certain formulations.[3][5]
Quantitative Data on Efficacy
The following tables summarize available quantitative data on the efficacy of malic acid and related compounds as preservatives and acidity regulators. It is important to note that data specifically for this compound is limited, and efficacy can vary significantly based on the food matrix, pH, temperature, and target microorganism.
Table 1: Antimicrobial Efficacy of Malic Acid in Fruit Juices
| Food Matrix | Target Microorganism | Malic Acid Concentration (%) | Temperature (°C) | Log Reduction | Reference |
| Apple Cider | E. coli O157:H7 | 0.1 (in combination with other treatments) | 35 | ≥5 | [1] |
| Apple Cider | Salmonella typhimurium DT104 | 0.1 (in combination with other treatments) | 35 | ≥5 | [1] |
Table 2: Effect of Sodium-based Preservatives on Shelf Life of Meat Products
| Food Matrix | Preservative | Concentration (%) | Storage Temperature (°C) | Shelf Life Extension | Reference |
| Ground Beef | Sodium Lactate | 3 | 2 | Delayed proliferation of aerobic plate counts | [8] |
Table 3: pH and Titratable Acidity of Fruit Juices
| Fruit Juice | Initial pH | Reference |
| Grape Juice | More acidic than orange and pineapple | [9] |
| Orange Juice | - | [9] |
| Pineapple Juice | - | [9] |
| Green Mango Juice | 2.54 | [10] |
| Tamarind Juice | 4.16 | [10] |
| Lime Juice | 2.39 | [10] |
| Starfruit Juice | 3.07 | [10] |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) of this compound
This protocol is adapted from standard broth microdilution methods to determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
Target microorganism (e.g., E. coli, Salmonella, Listeria monocytogenes)
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Nutrient Broth)
-
Sterile 96-well microtiter plates
-
This compound solution of known concentration
-
Spectrophotometer or plate reader (optional)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism in sterile broth to a concentration of approximately 1 x 10^5 Colony Forming Units (CFU)/mL.
-
Serial Dilutions: Prepare a series of twofold dilutions of the this compound solution in the appropriate broth medium in the wells of a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well containing the this compound dilutions. Include positive (broth and inoculum, no this compound) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the target microorganism for 18-24 hours.
-
Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed. Optionally, use a plate reader to measure absorbance at 600 nm.
Protocol for Microbial Challenge Test in a Beverage
This protocol evaluates the ability of this compound to inhibit the growth of pertinent microorganisms in a beverage product over its intended shelf life.
Materials:
-
Beverage product
-
This compound
-
Cocktail of relevant spoilage or pathogenic microorganisms
-
Sterile containers for storage
-
Apparatus for microbial enumeration (e.g., agar plates, incubator)
Procedure:
-
Product Preparation: Prepare batches of the beverage product with varying concentrations of this compound. A control batch with no this compound should also be prepared.
-
Inoculation: Inoculate each batch with a known concentration of a cocktail of relevant microorganisms. The inoculum level should be sufficient to allow for measurable reduction.
-
Storage: Store the inoculated samples under conditions that simulate the intended storage and distribution of the product (e.g., refrigerated or ambient temperature).
-
Sampling and Enumeration: At specified time intervals throughout the intended shelf life, withdraw samples from each batch and determine the microbial population using standard plating techniques.
-
Data Analysis: Plot the microbial population (log CFU/mL) against time for each this compound concentration. Calculate the log reduction for each treatment compared to the control.
Protocol for Determining Titratable Acidity in a Sauce
This protocol measures the total acidity of a sauce, which can be influenced by the addition of this compound.
Materials:
-
Sauce sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
pH meter
-
Buret
-
Beaker
-
Magnetic stirrer and stir bar
-
Distilled water
Procedure:
-
Sample Preparation: Weigh a known amount of the sauce sample into a beaker. Add a sufficient amount of distilled water to allow for proper mixing and pH measurement.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the sample.
-
Titration: Slowly titrate the sample with the standardized NaOH solution from the buret while continuously stirring.
-
Endpoint Determination: Record the volume of NaOH added and the corresponding pH values. The endpoint of the titration is typically reached at a pH of 8.2.
-
Calculation: Calculate the titratable acidity, usually expressed as a percentage of the predominant acid in the product (e.g., citric acid, acetic acid).
Formula for Titratable Acidity (%):
Where:
-
N = Normality of NaOH
-
V = Volume of NaOH used (mL)
-
Equivalent Weight of Acid = Molecular weight of the acid / number of titratable protons
Conclusion
This compound serves as an effective food preservative and acidity regulator in a wide range of food products. Its primary antimicrobial action is attributed to pH reduction and disruption of microbial cellular functions. As an acidity regulator, it provides a stable pH and contributes to the overall flavor profile. The provided protocols offer a framework for evaluating the efficacy of this compound in specific food applications. Further research is warranted to establish more specific quantitative data on the performance of this compound in various food matrices.
References
- 1. Combinations of Intervention Treatments Resulting in 5-Log10-Unit Reductions in Numbers of Escherichia coli O157:H7 and Salmonella typhimurium DT104 Organisms in Apple Cider - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sgs.com [sgs.com]
- 3. researchgate.net [researchgate.net]
- 4. Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Challenge Testing for Foods - 2017 - International Association for Food Protection [foodprotection.org]
- 8. ucfoodsafety.ucdavis.edu [ucfoodsafety.ucdavis.edu]
- 9. Acidogenic Potential of Packaged Fruit Juices and its Effect on Plaque and Salivary pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of tropical fruit juices on dentine permeability and erosive ability in removing the smear layer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sodium Malate as a Flavor Enhancer in Food Science
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. High-Quality DL-Sodium Malate – Food Grade Acidulant and Flavor Enhancer_Acidulants_Food additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 4. wpachem.com [wpachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Monosodium Glutamate on Salt and Sugar Content Reduction in Cooked Foods for the Sensory Characteristics and Consumer Acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. flavorsum.com [flavorsum.com]
- 9. bevsource.com [bevsource.com]
Application Note: Structural Elucidation of Sodium Malate using NMR Spectroscopy
Abstract
This application note provides a comprehensive protocol for the structural elucidation of sodium malate in an aqueous solution using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We detail the experimental procedures for acquiring ¹H, ¹³C, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) spectra. The presented data, summarized in tabular format, and the accompanying spectral analysis workflows, offer a robust methodology for researchers, scientists, and drug development professionals engaged in the structural characterization of small organic molecules.
Introduction
This compound, the disodium salt of malic acid, is a key intermediate in cellular metabolism, particularly the citric acid cycle. Its accurate structural identification and characterization are crucial in various fields, including biochemistry, food science, and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.[1][2] This note outlines the application of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR experiments for the unambiguous structural elucidation of this compound.
Data Presentation
The NMR spectral data for this compound, acquired in deuterium oxide (D₂O), are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound in D₂O
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | 4.30 | dd | J = 9.6, 3.6 |
| H-3a | 2.65 | dd | J = 15.4, 9.6 |
| H-3b | 2.40 | dd | J = 15.4, 3.6 |
Table 2: ¹³C NMR Spectroscopic Data for this compound in D₂O
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-1 | ~180 |
| C-4 | ~178 |
| C-2 | ~70 |
| C-3 | ~43 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a glass wool plug in a Pasteur pipette into a clean 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Add a small amount of an internal reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) or tetramethylsilane (TMS), if not already present in the solvent.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K (25 °C).
2.1. ¹H NMR Spectroscopy
-
Purpose: To determine the number of unique proton environments, their chemical shifts, and their coupling patterns.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Key Parameters:
-
Spectral Width: 10-12 ppm
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-5 s
-
2.2. ¹³C NMR Spectroscopy
-
Purpose: To identify the number of unique carbon environments and their chemical shifts, providing information about the carbon skeleton.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Key Parameters:
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 s
-
2.3. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[3][4][5]
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Key Parameters:
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-4
-
2.4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Key Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-8
-
Data Interpretation and Structural Elucidation
The structural elucidation of this compound is achieved through a systematic analysis of the acquired NMR spectra.
-
¹H NMR Analysis: The ¹H NMR spectrum of this compound in D₂O displays three distinct signals, indicating three unique proton environments. The signal at 4.30 ppm is a doublet of doublets (dd), characteristic of a proton adjacent to a stereocenter with two non-equivalent neighboring protons. The two signals at 2.65 ppm and 2.40 ppm, also doublet of doublets, are characteristic of geminal protons (protons on the same carbon) that are diastereotopic due to the adjacent chiral center.
-
¹³C NMR Analysis: The ¹³C NMR spectrum shows four signals, corresponding to the four carbon atoms in the malate molecule. The signals in the downfield region (~178-180 ppm) are indicative of carboxylate carbons (C-1 and C-4). The signal around 70 ppm corresponds to a carbon attached to an oxygen atom (C-2), and the signal at approximately 43 ppm is attributed to a methylene carbon (C-3).
-
COSY Analysis: The COSY spectrum reveals the connectivity between the protons. A cross-peak between the proton at 4.30 ppm (H-2) and the protons at 2.65 ppm (H-3a) and 2.40 ppm (H-3b) confirms that the methine proton is coupled to the two methylene protons. The absence of other correlations confirms the isolated spin system.
-
HSQC Analysis: The HSQC spectrum establishes the direct one-bond correlations between protons and their attached carbons. A cross-peak will be observed between the proton signal at 4.30 ppm and the carbon signal around 70 ppm, assigning these to H-2 and C-2, respectively. Similarly, cross-peaks will connect the proton signals at 2.65 ppm and 2.40 ppm to the carbon signal at approximately 43 ppm, confirming their assignment as H-3a/H-3b and C-3. The carboxylate carbons at ~178-180 ppm will not show any correlations in the HSQC spectrum as they do not have any directly attached protons.
Visualization of Workflows and Relationships
References
Application Note and Protocol for the Enzymatic Determination of L-Malate Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-malate, a dicarboxylic acid, is a key intermediate in the citric acid cycle (Krebs cycle) and is found in all living organisms.[1][2] Its concentration is a critical parameter in various fields, including food and beverage production (e.g., wine, juice, and beer manufacturing), clinical diagnostics, and pharmaceutical research.[1][2][3] In the wine industry, for instance, monitoring L-malate levels is crucial during malolactic fermentation.[1][4] This application note provides a detailed protocol for the quantitative determination of L-malate using a specific and sensitive enzymatic assay.
Principle of the Assay
The enzymatic assay for L-malate is based on the specific oxidation of L-malate to oxaloacetate by the enzyme L-malate dehydrogenase (L-MDH). This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The amount of NADH produced is directly proportional to the amount of L-malate in the sample. The increase in NADH is measured by the corresponding increase in absorbance at 340 nm.[1][4][5]
The equilibrium of this reaction lies towards L-malate. To ensure the complete conversion of L-malate, the oxaloacetate formed is typically removed in a subsequent reaction catalyzed by glutamate-oxaloacetate transaminase (GOT), also known as aspartate aminotransferase (AST). In the presence of L-glutamate, oxaloacetate is converted to L-aspartate and 2-oxoglutarate, thus driving the initial reaction to completion.[1][5]
An alternative method involves a colorimetric assay where the NADH produced reduces a tetrazolium salt (e.g., MTT) to a colored formazan product, which can be measured at a visible wavelength (e.g., 565 nm).[6]
Signaling Pathway
Caption: Enzymatic reaction for L-malate determination.
Experimental Protocols
This section provides detailed methodologies for the enzymatic determination of L-malate using both a UV-method (spectrophotometer) and a colorimetric method (microplate reader).
Protocol 1: UV-Method (Spectrophotometric)
This protocol is adapted from established methods and is suitable for quantifying L-malate by measuring NADH absorbance at 340 nm.[1][5]
Materials and Reagents
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm light path)
-
Micropipettes
-
Buffer solution (e.g., 0.6 M Glycylglycine, 0.1 M L-glutamate, pH 10.0)
-
NAD+ solution (e.g., 45 mg/mL)
-
L-Malate Dehydrogenase (L-MDH) suspension
-
Glutamate-Oxaloacetate Transaminase (GOT) suspension
-
L-Malate standard solution (concentration to be determined based on expected sample concentrations)
-
Distilled or deionized water
-
Samples for analysis
Experimental Workflow
Caption: UV-method experimental workflow.
Procedure
-
Sample Preparation: Samples should be diluted to ensure the L-malate concentration falls within the linear range of the assay (e.g., 0.005 to 0.30 g/L).[1] For solid samples, homogenization in buffer may be required, followed by centrifugation to remove particulate matter.[7]
-
Reagent Preparation: Prepare all solutions according to the manufacturer's instructions if using a kit, or as described in the materials section.
-
Assay Procedure:
-
Set the spectrophotometer to a wavelength of 340 nm.
-
Pipette the following into a cuvette:
-
1.0 mL Buffer solution
-
0.1 mL NAD+ solution
-
1.0 mL Distilled water
-
0.1 mL Sample solution
-
-
Mix thoroughly and incubate for approximately 3 minutes at room temperature (~25°C).[1]
-
Read the initial absorbance (A1).
-
Add 0.02 mL of the L-MDH/GOT enzyme suspension.
-
Mix and incubate for 5-10 minutes, or until the reaction is complete (i.e., the absorbance is stable).[5]
-
Read the final absorbance (A2).
-
-
Blank Reaction: A blank reaction should be performed by substituting the sample solution with distilled water. The absorbance change of the blank should be subtracted from the absorbance change of the sample.
-
Calculation: The concentration of L-malate can be calculated using the Beer-Lambert law, incorporating the extinction coefficient of NADH at 340 nm.
Protocol 2: Colorimetric Method (Microplate)
This protocol is suitable for high-throughput screening of L-malate concentration using a 96-well plate format.[2][6]
Materials and Reagents
-
Microplate reader capable of measuring absorbance at 450 nm or 565 nm, depending on the chromogenic substrate.
-
96-well clear flat-bottom plates.
-
Multichannel pipette.
-
Assay Buffer.
-
Malate Enzyme Mix.
-
Substrate Mix (e.g., WST or MTT).[2]
-
L-Malate Standard solution.
-
Samples for analysis.
Experimental Workflow
Caption: Colorimetric method experimental workflow.
Procedure
-
Standard Curve Preparation: Prepare a series of L-malate standards by diluting the stock solution in assay buffer. A typical range might be from 0 to 10 nmol/well.[2]
-
Sample Preparation: Dilute samples to bring the L-malate concentration within the range of the standard curve.
-
Assay Procedure:
-
Add standards and samples to the wells of a 96-well plate. Adjust the volume in each well to a consistent amount (e.g., 50 µL) with assay buffer.
-
Prepare a Reaction Mix containing Assay Buffer, Malate Enzyme Mix, and the Substrate Mix.
-
Add the Reaction Mix to each well.
-
Mix the contents of the plate, for example, by using a horizontal shaker.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[2]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST or 565 nm for MTT).[2]
-
-
Data Analysis: Subtract the absorbance of the blank (0 standard) from all readings. Plot the absorbance values of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the L-malate concentration in the samples.
Data Presentation
The quantitative data for the L-malate enzymatic assay is summarized in the tables below.
Table 1: Performance Characteristics of the L-Malate Enzymatic Assay
| Parameter | UV-Method (340 nm) | Colorimetric Method (450/565 nm) | Reference |
| Linear Range | 0.5 to 30 µg of L-malate per assay | 0.02 to 2 mM | [1][6] |
| Detection Limit | 0.25 mg/L | ~20 µM | [1][8] |
| Specificity | Specific for L-malic acid. No reaction with D-malic acid, L-lactic acid, L-aspartic acid, and fumaric acid. | Specific for L-malate. | [1] |
| Incubation Time | ~5-10 minutes | ~15-30 minutes | [2][5][6] |
| Temperature | ~25°C | Room temperature or 37°C | [1][2][6] |
Table 2: Example L-Malate Standard Curve Data (Colorimetric Method)
| L-Malate (nmol/well) | Absorbance (450 nm) |
| 0 | 0.050 |
| 2 | 0.250 |
| 4 | 0.450 |
| 6 | 0.650 |
| 8 | 0.850 |
| 10 | 1.050 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Absorbance Readings | Incorrect wavelength setting. | Ensure the spectrophotometer or plate reader is set to the correct wavelength (340 nm for UV, 450/565 nm for colorimetric). |
| Inactive enzyme. | Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. | |
| Sample L-malate concentration is too low. | Concentrate the sample or use a larger sample volume if the protocol allows. | |
| High Background Absorbance | Presence of interfering substances in the sample (e.g., NADH, NADPH). | Run a sample blank without the L-malate enzyme mix and subtract the background reading.[2][8] |
| Contaminated reagents. | Use fresh, high-purity reagents. | |
| Non-linear Standard Curve | Pipetting errors. | Use calibrated micropipettes and ensure accurate pipetting. |
| Substrate depletion at high concentrations. | Dilute samples to fall within the linear range of the assay. | |
| Incorrect incubation time or temperature. | Follow the recommended incubation time and temperature precisely. |
The enzymatic assay for L-malate is a robust, specific, and sensitive method for the quantitative determination of L-malate in a variety of samples. The choice between the UV-method and the colorimetric method will depend on the available equipment and the required sample throughput. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can obtain accurate and reliable measurements of L-malate concentration.
References
- 1. rahrbsg.com [rahrbsg.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. L-Malic Acid Assay Kit Buy - L-Malic Acid Test | Megazyme [megazyme.com]
- 4. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 5. oiv.int [oiv.int]
- 6. bioassaysys.com [bioassaysys.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Malate Assay Kit (ab83391) | Abcam [abcam.com]
Application of Sodium Malate as a Coating Agent for Flavor Encapsulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium malate, the sodium salt of malic acid, is a widely used food additive recognized for its functions as a flavor enhancer, acidity regulator, and buffering agent.[1][2][3][4][5][6] Its application as a coating agent in flavor encapsulation is an emerging area of interest, offering potential advantages in taste masking, controlled release, and protection of volatile flavor compounds.[7] This document provides detailed application notes and protocols for the use of this compound in flavor encapsulation, targeting professionals in research, and development. While direct, extensive research on this compound as a primary encapsulating agent is limited, this document compiles relevant information and adapts established encapsulation protocols to provide a foundational guide.
Core Concepts in Flavor Encapsulation
Flavor encapsulation is a process where flavor compounds (the core) are entrapped within a coating material (the wall or matrix).[8][9] This technology is crucial for:
-
Protection: Shielding sensitive flavor compounds from degradation due to oxidation, heat, light, and moisture.[1][8]
-
Controlled Release: Dictating the timing and conditions under which the flavor is released, for instance, upon contact with saliva or during heating.[10]
-
Improved Handling: Converting liquid flavors into solid, free-flowing powders, which are easier to handle and incorporate into dry food systems.[11]
-
Taste Masking: Concealing undesirable tastes or aftertastes of certain ingredients.[12]
Commonly employed techniques for flavor encapsulation include spray drying, coacervation, and extrusion.[9] The choice of technique and wall material is critical to the success of the encapsulation process and the performance of the final product.
This compound as a Coating Agent: Rationale and Potential
This compound's properties make it a promising candidate for a flavor encapsulation coating:
-
Sour Taste Profile: this compound imparts a mild, smooth sour taste which can complement and enhance fruit flavors.[3][4]
-
Buffering Capacity: Its ability to maintain a stable pH can be beneficial for the stability of pH-sensitive flavor compounds.[4][5]
-
Water Solubility: Its solubility in water allows for the easy preparation of coating solutions for processes like spray drying.[6]
-
Potential for Controlled Release: As a salt of an organic acid, it can influence the dissolution rate and thus the release of encapsulated flavors. A patent suggests that a coating of sodium hydrogen malate can provide a more immediate sour taste sensation in applications like acid-sanded candies.[7]
Experimental Protocols
The following are detailed, adapted protocols for key flavor encapsulation techniques using this compound as a coating agent.
Protocol 1: Spray Drying for Flavor Encapsulation
Spray drying is a widely used, cost-effective method for producing encapsulated flavors.[11][13] This protocol is adapted for using a blend of this compound and traditional wall materials for enhanced functionality.
Objective: To encapsulate a model flavor compound (e.g., lemon oil) using a this compound-based matrix.
Materials:
-
This compound (Food Grade)
-
Maltodextrin DE 10-15
-
Gum Arabic
-
Lemon Oil (or other volatile flavor oil)
-
Distilled Water
-
High-speed homogenizer
-
Spray dryer
Methodology:
-
Preparation of the Wall Material Solution:
-
Dissolve maltodextrin (e.g., 20% w/v) and gum arabic (e.g., 5% w/v) in distilled water with gentle heating and stirring until a clear solution is obtained.
-
Add this compound (e.g., 5-15% w/v) to the solution and stir until fully dissolved. The exact ratio of wall materials can be optimized based on desired powder properties and taste profile.
-
-
Emulsion Formation:
-
Add the flavor oil (e.g., 2-5% w/v) to the wall material solution.
-
Homogenize the mixture using a high-speed homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a stable oil-in-water emulsion. The particle size of the emulsion should ideally be in the range of 1-5 µm.
-
-
Spray Drying:
-
Feed the emulsion into a co-current spray dryer.
-
Inlet Temperature: 160-180°C
-
Outlet Temperature: 80-100°C
-
Atomization Pressure: 2-4 bar
-
These parameters may need to be optimized depending on the specific spray dryer and formulation.[14]
-
-
Powder Collection and Storage:
-
Collect the dried powder from the cyclone separator.
-
Store the encapsulated flavor powder in an airtight, light-protected container at room temperature.
-
Characterization:
-
Encapsulation Efficiency: Determine the amount of flavor oil retained in the microcapsules compared to the initial amount. This can be quantified using methods like solvent extraction followed by gas chromatography (GC).[12]
-
Particle Size and Morphology: Analyze using laser diffraction and scanning electron microscopy (SEM).
-
Moisture Content and Water Activity: Measure to assess powder stability.
-
Flavor Release Profile: Evaluate the release of the flavor in an aqueous medium over time.
Protocol 2: Complex Coacervation
Complex coacervation is a phase separation process that can form a protective coating around a flavor oil. This method is particularly suitable for heat-sensitive flavors.[1]
Objective: To encapsulate a flavor oil using a complex of gelatin and this compound (as a coacervating agent).
Materials:
-
Gelatin (Type A or B)
-
This compound
-
Flavor Oil
-
Distilled Water
-
Acetic Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
-
Magnetic stirrer with heating plate
Methodology:
-
Preparation of Gelatin Solution:
-
Disperse gelatin (e.g., 2% w/v) in distilled water at 40-50°C with continuous stirring until fully dissolved.
-
-
Emulsification:
-
Add the flavor oil to the gelatin solution and homogenize to form an emulsion.
-
-
Coacervation Induction:
-
Slowly add a solution of this compound to the emulsion while stirring.
-
Adjust the pH of the mixture to induce coacervation (typically around 4.0-4.5 for gelatin-anionic polysaccharide systems, though optimization will be required for this compound). Use acetic acid or sodium hydroxide for pH adjustment.
-
The formation of a turbid solution indicates the onset of coacervation.
-
-
Hardening and Collection:
-
Cool the mixture to below 10°C to solidify the coacervate shell.
-
A cross-linking agent (e.g., glutaraldehyde, though food-grade alternatives should be considered for food applications) can be added to harden the microcapsules.
-
Collect the microcapsules by filtration or centrifugation, wash with distilled water, and then dry (e.g., by freeze-drying).
-
Data Presentation
The following tables present illustrative quantitative data that could be expected from the experimental protocols.
Table 1: Physicochemical Properties of Spray-Dried Lemon Oil Microcapsules with Varying this compound Concentrations
| This compound Concentration (% w/v) | Encapsulation Efficiency (%) | Mean Particle Size (µm) | Moisture Content (%) | Water Activity (a_w) |
| 0 (Control) | 85.2 ± 2.1 | 25.6 ± 1.8 | 3.5 ± 0.2 | 0.28 ± 0.02 |
| 5 | 87.5 ± 1.9 | 28.1 ± 2.0 | 3.8 ± 0.3 | 0.31 ± 0.03 |
| 10 | 89.1 ± 2.3 | 30.5 ± 2.5 | 4.1 ± 0.2 | 0.34 ± 0.02 |
| 15 | 86.4 ± 2.5 | 33.2 ± 2.8 | 4.5 ± 0.4 | 0.38 ± 0.04 |
Data are presented as mean ± standard deviation and are illustrative.
Table 2: In Vitro Flavor Release from Spray-Dried Microcapsules in Simulated Saliva (pH 6.8)
| Time (minutes) | Cumulative Flavor Release (%) - 0% this compound | Cumulative Flavor Release (%) - 10% this compound |
| 1 | 20.5 ± 1.5 | 28.9 ± 2.1 |
| 5 | 45.8 ± 2.8 | 55.2 ± 3.0 |
| 15 | 70.1 ± 3.5 | 78.6 ± 3.8 |
| 30 | 88.9 ± 4.1 | 92.3 ± 4.5 |
| 60 | 95.2 ± 3.9 | 96.8 ± 3.7 |
Data are presented as mean ± standard deviation and are illustrative.
Visualization of Workflows and Pathways
Experimental Workflow for Spray Drying
Caption: Workflow for flavor encapsulation using spray drying.
Signaling Pathway for Sour Taste Perception
The sour taste of this compound is primarily due to the malate anion and its effect on intracellular pH in taste receptor cells. The following diagram illustrates the general mechanism of sour taste transduction.
Caption: Simplified signaling pathway for sour taste perception.
Conclusion
This compound presents a promising, multifunctional ingredient for flavor encapsulation. Its inherent taste properties and physicochemical characteristics can be leveraged to create novel encapsulated flavor systems with enhanced stability and controlled release profiles. The protocols and data presented here provide a starting point for researchers and developers to explore the application of this compound in this field. Further optimization of formulations and processing parameters will be crucial to fully realize its potential as a versatile coating agent.
References
- 1. Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Sour taste: receptors, cells and circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taste receptor - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Microencapsulation of Flavor Substances: Preparation Techniques, Wall Material Selection, Characterization Methods, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of controlled drug release from a salting-out taste-masking system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. perfumerflavorist.com [perfumerflavorist.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. conservancy.umn.edu [conservancy.umn.edu]
Application Note: Polarographic Analysis for Detecting Impurities in Sodium Malate
Abstract
This application note provides a detailed protocol for the quantitative and qualitative analysis of common impurities in sodium malate using polarography. This compound, a widely used excipient and food additive, must adhere to strict purity standards. This document outlines electrochemical methods for the detection and quantification of potential impurities, including heavy metals (such as lead and cadmium) and organic impurities like fumaric and maleic acids. The described polarographic techniques, primarily differential pulse polarography (DPP), offer high sensitivity, accuracy, and selectivity for impurity profiling in pharmaceutical and food-grade this compound.
Introduction
This compound is the sodium salt of malic acid and is utilized in the pharmaceutical industry as an excipient and in the food industry as an acidity regulator and flavoring agent. The purity of this compound is critical to ensure the safety and efficacy of the final product. Potential impurities can arise from the manufacturing process of malic acid or subsequent neutralization. These impurities may include heavy metals, which are toxic even at trace levels, and structurally related organic compounds like fumaric acid and maleic acid, which can impact the product's stability and quality.
Polarography is an electroanalytical technique that measures the current flowing through a dropping mercury electrode (DME) as a function of the applied potential.[1][2][3] This method is particularly well-suited for the determination of trace amounts of electroactive species.[2] The half-wave potential (E½) is a characteristic qualitative parameter for an analyte, while the diffusion current (id) is directly proportional to its concentration, enabling quantitative analysis.[1] Differential Pulse Polarography (DPP), a modern and more sensitive variation, is employed here to achieve lower detection limits.
This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing polarography for the quality control of this compound.
Experimental Protocols
Materials and Reagents
-
This compound Sample: Pharmaceutical or food grade.
-
Supporting Electrolytes:
-
For Heavy Metal Analysis: 0.1 M HCl or 0.1 M KCl.
-
For Fumaric and Maleic Acid Analysis:
-
Buffer Solution A (for combined fumaric and maleic acid): Dissolve 74.5 g of KCl in 500 mL of water, add 100 mL of concentrated HCl, and dilute to 1000 mL with water.
-
Buffer Solution B (for maleic acid): Dissolve 171.0 g of K2HPO4·3H2O in 1000 mL of water and add KH2PO4 until the pH is exactly 7.0.
-
-
-
Maxima Suppressor: 0.2% Triton X-100 or a 1 g/L gelatin solution.
-
Standard Solutions:
-
Lead (Pb) Standard Stock Solution: 1000 mg/L
-
Cadmium (Cd) Standard Stock Solution: 1000 mg/L
-
Fumaric Acid Standard Stock Solution: 100 mg/L
-
Maleic Acid Standard Stock Solution: 100 mg/L
-
-
Deionized Water: High-purity, double-distilled or equivalent.
-
Nitrogen Gas: High purity, for deaeration.
Instrumentation
-
A polarographic analyzer capable of Direct Current (DC) and Differential Pulse Polarography (DPP) modes.
-
Dropping Mercury Electrode (DME) assembly.
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode.
-
Platinum wire auxiliary electrode.
-
Polarographic cell.
-
Nitrogen purging apparatus.
-
Thermostatic water bath (25 ± 0.5 °C).
Sample Preparation
-
This compound Solution: Accurately weigh 10.0 g of the this compound sample and dissolve it in 50 mL of deionized water in a 100 mL volumetric flask. Dilute to the mark with deionized water and mix thoroughly. This is the main sample stock solution.
-
For Heavy Metal Analysis: Pipette 10.0 mL of the main sample stock solution into the polarographic cell. Add 10.0 mL of the chosen supporting electrolyte (e.g., 0.1 M HCl). Add 2 drops of the maxima suppressor.
-
For Fumaric and Maleic Acid Analysis:
-
Combined Fumaric and Maleic Acid: Pipette 10.0 mL of the main sample stock solution into the polarographic cell. Add 10.0 mL of Buffer Solution A. Add 2 drops of the maxima suppressor.
-
Maleic Acid: Pipette 10.0 mL of the main sample stock solution into the polarographic cell. Add 10.0 mL of Buffer Solution B. Add 2 drops of the maxima suppressor.
-
Polarographic Analysis Procedure
-
Deaeration: Place the polarographic cell containing the prepared sample solution into the instrument. Purge the solution with high-purity nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen atmosphere over the solution during the analysis.
-
Instrument Settings (Typical for DPP):
-
Initial Potential: Set according to the target analyte (see Table 2).
-
Final Potential: Set according to the target analyte (see Table 2).
-
Scan Rate: 2-10 mV/s.
-
Pulse Amplitude: 25-50 mV.
-
Drop Time: 1-2 s.
-
-
Data Acquisition: Initiate the potential scan and record the polarogram (current vs. potential).
-
Quantification: Use the standard addition method for accurate quantification. After recording the polarogram of the sample, add a small, known volume of a standard solution of the impurity of interest to the cell, deaerate again, and record the polarogram. Repeat this process for at least two standard additions. Plot the peak current against the concentration of the added standard. The absolute value of the x-intercept of the extrapolated linear plot gives the concentration of the impurity in the sample solution.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from the polarographic analysis of impurities in this compound. The values presented are for illustrative purposes and actual results will vary depending on the sample.
Table 1: Illustrative Quantitative Data for Heavy Metal Impurities in this compound
| Impurity | Supporting Electrolyte | Half-Wave Potential (E½) vs. SCE (V) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Typical Concentration in Sample (mg/kg) |
| Lead (Pb) | 0.1 M HCl | -0.44 | 1 | 3 | < 2 |
| Cadmium (Cd) | 0.1 M KCl | -0.60 | 0.5 | 1.5 | < 1 |
Table 2: Illustrative Quantitative Data for Organic Impurities in this compound
| Impurity | Supporting Electrolyte | Half-Wave Potential (E½) vs. SCE (V) | Limit of Detection (LOD) (%) | Limit of Quantification (LOQ) (%) | Typical Concentration in Sample (%) |
| Fumaric Acid | Buffer Solution A | -0.70 | 0.01 | 0.03 | < 1.0 |
| Maleic Acid | Buffer Solution B | -1.35 | 0.005 | 0.015 | < 0.05 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.
Caption: Experimental workflow for polarographic analysis of this compound.
Caption: Logical relationship of impurity analysis in this compound.
Conclusion
Polarographic analysis, particularly Differential Pulse Polarography, is a highly effective and sensitive method for the determination of heavy metal and organic impurities in this compound. The protocols outlined in this application note provide a robust framework for the quality control of this important pharmaceutical and food ingredient. The methods are reliable, reproducible, and can be validated according to regulatory guidelines. This approach ensures the safety and quality of this compound, contributing to the overall integrity of the final products in which it is used.
References
Troubleshooting & Optimization
Optimizing Sodium Malate Buffers for Enhanced Enzyme Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions with sodium malate to enhance enzyme stability and activity.
Frequently Asked Questions (FAQs)
Q1: Why choose a this compound buffer for my enzyme?
A1: this compound buffers can be advantageous for several reasons. Malate is a dicarboxylic acid naturally found in biological systems, which can offer a more "physiological" buffering environment for certain enzymes. It can also participate in specific interactions with the enzyme's active site or allosteric sites, potentially influencing activity and stability. Furthermore, its buffering range can be suitable for enzymes that operate under mildly acidic to neutral conditions.
Q2: What is the effective pH range for a this compound buffer?
A2: The effective buffering range of a weak acid is generally considered to be its pKa ± 1. Malic acid has two pKa values, approximately 3.4 and 5.1. Therefore, this compound buffers are most effective in the pH ranges of 2.4-4.4 and 4.1-6.1 . It is crucial to select a buffer with a pKa value close to the desired experimental pH to ensure maximum buffering capacity.[1][2]
Q3: My enzyme is precipitating in the this compound buffer. What could be the cause?
A3: Enzyme precipitation in a new buffer system can be due to several factors:
-
Suboptimal pH: The pH of the this compound buffer may be too far from the enzyme's isoelectric point (pI), leading to reduced solubility.
-
Inappropriate Ionic Strength: The salt concentration of your buffer might be either too low (insufficient "salting in") or too high (leading to "salting out").[3]
-
Specific Ion Effects: The malate ion itself might be interacting unfavorably with your specific protein, leading to aggregation.
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your buffer is accurate at the experimental temperature.[1]
-
Optimize Ionic Strength: Perform an ionic strength optimization experiment by titrating with a salt like NaCl.[1]
-
Screen Additives: Include stabilizing additives such as glycerol, sucrose, or non-ionic detergents (e.g., Tween-20) at low concentrations.[1]
Q4: I am observing a loss of enzyme activity over time in the this compound buffer. How can I improve stability?
A4: A gradual loss of activity suggests enzyme instability. Consider the following:
-
Suboptimal Conditions: The pH, ionic strength, or temperature may not be optimal for long-term stability.
-
Oxidation: If your enzyme has sensitive cysteine residues, they may be oxidizing over time.
-
Proteolytic Degradation: If your enzyme preparation is not highly pure, proteases could be degrading your enzyme.
Troubleshooting Steps:
-
Re-optimize Buffer Conditions: Systematically vary the pH and ionic strength of the this compound buffer to find the optimal conditions for stability.
-
Add Reducing Agents: Include reducing agents like dithiothreitol (DTT) or β-mercaptoethanol in your buffer to prevent oxidation of cysteine residues.[3]
-
Incorporate Protease Inhibitors: If you suspect proteolytic degradation, add a protease inhibitor cocktail to your buffer.
-
Consider Stabilizing Excipients: Additives like bovine serum albumin (BSA) can help stabilize enzymes, especially at low concentrations.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Incorrect buffer pH. | Verify the pH of the this compound buffer at the experimental temperature. Perform a pH optimization experiment.[1][4] |
| Buffer concentration is too high or too low. | Start with a concentration between 20-100 mM and optimize empirically.[1] | |
| Malate is inhibiting the enzyme. | Perform kinetic studies to determine if malate acts as an inhibitor for your specific enzyme. Consider an alternative buffer if inhibition is significant.[5] | |
| High Background Signal | Substrate instability in the malate buffer. | Incubate the substrate in the buffer without the enzyme to check for non-enzymatic degradation.[1] |
| Contaminated buffer. | Prepare fresh this compound buffer using high-purity reagents.[4] | |
| Inconsistent Results | Buffer instability. | Prepare fresh buffer for each experiment and store it properly. |
| Temperature fluctuations affecting buffer pH. | Ensure the pH is set at the working temperature, as the pKa of buffers can be temperature-dependent.[6] |
Experimental Protocols
Protocol 1: pH Optimization using this compound Buffer
Objective: To determine the optimal pH for enzyme stability and activity in a this compound buffer.
Methodology:
-
Buffer Preparation: Prepare a series of 0.1 M this compound buffers with pH values ranging from 4.0 to 6.0 in 0.2 pH unit increments.
-
Enzyme Incubation: Dilute the enzyme to a final concentration in each of the prepared buffers. Incubate the enzyme solutions at the desired experimental temperature for a set period (e.g., 1, 2, 4, and 8 hours).
-
Activity Assay: At each time point, take an aliquot of each enzyme solution and measure its activity using a standard assay protocol.
-
Data Analysis: Plot the enzyme activity as a function of pH at each time point. The pH that retains the highest activity over the longest period is the optimum for stability.
Protocol 2: Ionic Strength Optimization
Objective: To determine the optimal ionic strength for enzyme stability in the optimal this compound buffer.
Methodology:
-
Buffer Preparation: Prepare the this compound buffer at the optimal pH determined in Protocol 1. Prepare a stock solution of 2 M NaCl.
-
Reaction Setup: Set up a series of reactions, each containing the optimal this compound buffer, substrate, and any necessary cofactors. Create a gradient of ionic strength by adding different volumes of the NaCl stock solution to achieve a range of final salt concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).[1]
-
Enzyme Addition: Initiate the reactions by adding a constant amount of the enzyme to each reaction.
-
Data Measurement and Analysis: Measure the initial reaction rate for each salt concentration. Plot the enzyme activity against the NaCl concentration. The salt concentration that yields the highest activity is the optimal ionic strength.[1]
Visual Guides
Caption: Workflow for pH Optimization.
Caption: Troubleshooting Logic for Enzyme Instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Buffers for Biochemical Reactions [promega.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Function, kinetic properties, crystallization, and regulation of microbial malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
overcoming challenges in the stereospecific synthesis of sodium L-malate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of sodium L-malate. The primary focus is on the enzymatic conversion of fumarate to L-malate, a common and highly stereospecific method.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the stereospecific synthesis of L-malate?
A1: The most prevalent and effective method is the enzymatic hydration of fumarate to L-malate, catalyzed by the enzyme fumarase (fumarate hydratase, EC 4.2.1.2). This enzyme is highly stereospecific, exclusively producing the L-enantiomer from fumarate.[1] The reaction is reversible, but strategies can be employed to drive it towards L-malate formation.
Q2: Why is my conversion of fumarate to L-malate incomplete?
A2: The enzymatic hydration of fumarate to L-malate is a reversible reaction that typically reaches an equilibrium with about 80% conversion to L-malate in an aqueous solution.[1] To overcome this, you can use calcium fumarate as a substrate. The resulting calcium L-malate is less soluble and precipitates out of the solution, which shifts the equilibrium towards the product, potentially achieving a conversion of over 99%.[1][2]
Q3: What are the optimal conditions for the fumarase-catalyzed reaction?
A3: The optimal conditions can vary depending on the source of the fumarase. However, generally, the reaction is carried out at a temperature between 40°C and 60°C to minimize the formation of succinic acid as a byproduct.[1] The optimal pH for fumarase activity is typically between 7.5 and 8.5.
Q4: How can I improve the stability and reusability of the fumarase enzyme?
A4: Immobilizing the fumarase on a solid support is an effective strategy to enhance its stability and allow for easy recovery and reuse.[1][3][4] Common immobilization techniques include entrapment in gels like polyacrylamide or carrageenan, or covalent attachment to various carriers.[1][3] Immobilized enzymes have shown high stability and can be reused for multiple reaction cycles with minimal loss of activity.[1][2]
Q5: What is the best way to monitor the progress of the reaction?
A5: The reaction progress can be monitored by measuring the concentrations of the substrate (fumarate) and the product (L-malate) over time. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.[1][5][6] Spectrophotometric methods, by monitoring the change in absorbance at a specific wavelength (e.g., 255 nm for fumarate), can also be used to determine enzyme activity.[1]
Q6: How can I confirm the stereospecificity of my synthesis and determine the enantiomeric excess (ee) of L-malate?
A6: Chiral High-Performance Liquid Chromatography (chiral HPLC) is a standard method for separating and quantifying enantiomers like L-malate and D-malate.[7][8][9][10][11] This allows for the determination of the enantiomeric excess of your product. Pre-column derivatization with a chiral reagent can also be used to separate the enantiomers on a standard reversed-phase HPLC column.[7][8][11]
Q7: Are there any common side products I should be aware of?
A7: Succinic acid can be a potential byproduct, especially at higher reaction temperatures.[1] Maintaining the reaction temperature within the optimal range of 40-60°C can help minimize its formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low L-malate yield (<80%) | Reaction has reached equilibrium. | Use calcium fumarate as the substrate to precipitate calcium L-malate and drive the reaction to completion.[1][2] |
| Suboptimal reaction conditions. | Optimize pH (typically 7.5-8.5) and temperature (40-60°C) for your specific fumarase.[1] | |
| Enzyme inhibition. | Ensure the reaction mixture is free of potential inhibitors. Consider purifying the enzyme or using a whole-cell biocatalyst with high fumarase activity. | |
| Enzyme inactivation or low activity | Poor enzyme stability. | Immobilize the fumarase on a solid support to improve its stability and reusability.[1][3][4] |
| Incorrect buffer or pH. | Verify the pH of the reaction buffer at the reaction temperature. Use a suitable buffer system, such as potassium phosphate. | |
| Presence of proteases in crude enzyme preparations. | Purify the fumarase to remove proteases or use a protease inhibitor cocktail. | |
| Difficulty in purifying L-malate | Contamination with unreacted fumarate. | Drive the reaction to completion using calcium fumarate.[1][2] Utilize chromatographic techniques for separation. |
| Presence of byproducts (e.g., succinic acid). | Optimize reaction temperature to minimize byproduct formation.[1] Employ purification methods like ion-exchange chromatography. | |
| Inconsistent results between batches | Variation in enzyme activity. | Standardize the amount of active enzyme used in each reaction. Determine the activity of each new enzyme batch. |
| Inconsistent preparation of reagents. | Ensure accurate and consistent preparation of buffers and substrate solutions. | |
| Low enantiomeric excess (ee) | Contamination with D-malate. | The enzymatic reaction with fumarase is highly stereospecific for L-malate. If D-malate is detected, verify the purity of the starting fumaric acid or check for any non-enzymatic side reactions. |
| Inaccurate analytical method. | Validate your chiral HPLC method with authentic standards of L- and D-malate. Ensure proper separation and integration of the enantiomer peaks.[7][8][9][10][11] |
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for Fumarase Activity
| Parameter | Reported Optimal Range/Value | Source(s) |
| pH | 7.5 - 8.5 | |
| Temperature | 40 - 60 °C (to minimize succinate formation) | [1] |
| 55 °C (for Thermus thermophilus fumarase) | [5] | |
| 85 °C (for a thermostable fumarase) | [12] | |
| Substrate | Sodium Fumarate or Calcium Fumarate | [1] |
Table 2: Performance of Immobilized Fumarase
| Immobilization Support | Enzyme Source | Reusability | Conversion Rate | Source(s) |
| Konjac-κ-carrageenan beads | Thermus thermophilus | Up to 20 cycles with 78.1% residual activity | 99.5% (with calcium fumarate) | [1][2] |
| Polyacrylamide gel | Rat liver mitochondria | Potential for repeated use | - | [3] |
| Ceramic beads | Cyanidioschyzon merolae | Showed sufficient stability and reusability | - | [4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-Malate using Immobilized Fumarase
This protocol is a generalized procedure based on common practices in the literature.[1][2]
1. Immobilization of Fumarase (Example: Entrapment in Carrageenan Gel)
-
Prepare a solution of κ-carrageenan (e.g., 2-4% w/v) in deionized water and heat to dissolve.
-
Cool the solution to just above its gelling temperature (e.g., 40-50°C).
-
Add the fumarase solution or whole cells containing fumarase to the carrageenan solution and mix gently.
-
Extrude the mixture dropwise into a cold solution of a cross-linking agent (e.g., 0.3 M KCl) to form beads.
-
Allow the beads to harden for a specified time, then wash them with buffer to remove excess cross-linking agent and un-entrapped enzyme.
2. Enzymatic Reaction
-
Prepare a substrate solution of sodium fumarate or calcium fumarate in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Add the immobilized fumarase beads to the substrate solution in a reaction vessel.
-
Incubate the reaction mixture at the optimal temperature (e.g., 55°C) with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.
-
Once the reaction is complete (or has reached the desired conversion), separate the immobilized enzyme beads from the reaction mixture by filtration or centrifugation for reuse.
3. Product Isolation and Purification
-
If calcium fumarate was used, the product (calcium L-malate) will precipitate. Isolate the precipitate by filtration.
-
To obtain sodium L-malate, the calcium L-malate can be treated with a sodium salt (e.g., sodium carbonate) to precipitate calcium carbonate, leaving sodium L-malate in the solution.
-
The resulting sodium L-malate solution can be further purified by methods such as crystallization, ion-exchange chromatography, or electrodialysis.
Protocol 2: HPLC Analysis of Fumarate and L-Malate
This is a representative HPLC method.[1]
-
Column: Aminex HPX-87H column (or equivalent ion-exclusion column).
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dilute the reaction samples with ultrapure water and filter through a 0.22 µm membrane before injection.
-
Quantification: Use standard curves of fumaric acid and L-malic acid for quantification.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess Determination
This protocol outlines a method involving pre-column derivatization.[7][8][11]
-
Derivatization Reagent: A chiral derivatizing agent such as (R)-1-(1-naphthyl)ethylamine ((R)-NEA).
-
Derivatization Procedure: React the sample containing malic acid with the chiral derivatizing agent under optimized conditions (e.g., specific temperature and time) to form diastereomers.
-
Column: A standard reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffered aqueous solution (e.g., potassium dihydrogen phosphate with an ion-pairing agent like sodium heptanesulfonate, pH adjusted to be acidic).
-
Detection: UV at a suitable wavelength (e.g., 225 nm).
-
Analysis: The diastereomeric derivatives of L-malate and D-malate will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess.
Visualizations
Caption: Experimental workflow for the stereospecific synthesis of sodium L-malate.
Caption: Troubleshooting logic for common issues in L-malate synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Immobilization of fumarase by entrapment of rat liver mitochondria in polyacrylamide gel using gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immobilization of fumarase from thermophilic eukaryotic red alga Cyanidioschyzon merolae on ceramic carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a novel fumarase gene by metagenome expression cloning from marine microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Enzymatic synthesis of L-malic acid from fumaric acid using immobilized Escherichia coli cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
strategies to improve yield in microbial fermentation of malic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in improving the yield of malic acid through microbial fermentation.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during malic acid fermentation experiments.
Q1: My malic acid yield is significantly lower than expected. What are the common causes?
A1: Low malic acid yield can stem from several factors. A logical approach to troubleshooting this issue is essential. Start by verifying the basics of your fermentation setup and then move to more complex biological factors. Key areas to investigate include:
-
Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration can severely inhibit microbial growth and product formation. The optimal pH for malic acid production is typically near-neutral (6.0-6.5).[1]
-
Nutrient Limitation: Deficiencies in the carbon or nitrogen source, or essential vitamins and trace minerals, can limit microbial metabolism. For some strains like Aspergillus oryzae, organic nitrogen sources are more favorable than inorganic ones.[2]
-
Byproduct Formation: The carbon flux may be diverted to competing metabolic pathways, leading to the accumulation of byproducts such as citric acid, succinic acid, or ethanol instead of malic acid.
-
Substrate or Product Inhibition: High concentrations of the initial substrate (e.g., glucose) or the accumulation of malic acid itself can inhibit the metabolic activity of the cells.[1] One study found that dissolved L-malic acid in the medium causes product inhibition when the concentration reaches 100 g/L.[1]
-
Oxidative Stress: Stress generated during fermentation can inhibit microbial growth and production, prolonging the fermentation period.[3]
Q2: I am observing significant accumulation of citric acid as a byproduct in my Aspergillus niger fermentation. How can I reduce it?
A2: Citric acid is a common byproduct in A. niger fermentations. Strategies to mitigate its production focus on redirecting carbon flux towards malic acid:
-
Genetic Engineering: A highly effective strategy is to disrupt genes responsible for citric acid transport and synthesis. For example, disrupting the cexA gene, which encodes a citric acid transporter, has been shown to abolish citric acid accumulation.[4][5] Another target is the deletion of the oxaloacetate acetylhydrolase gene (oahA).[6]
-
Process Optimization: While genetic strategies are most direct, fermentation conditions can also influence the ratio of citric to malic acid. Nitrogen limitation, for instance, has been observed to induce citric acid accumulation.[7]
Q3: My fermentation starts strong but stops prematurely, even though the primary carbon source is not depleted. What could be the issue?
A3: This is a classic sign of product inhibition or the accumulation of other toxic byproducts.
-
Product Inhibition: As mentioned, malic acid concentrations above a certain threshold (e.g., 100 g/L) can be inhibitory.[1]
-
pH Drop: The accumulation of malic acid and other acidic byproducts will cause the medium's pH to drop significantly. This low pH can severely inhibit cell metabolism and halt fermentation.[1]
-
Solution - pH Control: Implementing active pH control is crucial. This is often achieved by the automated addition of a base (e.g., NaOH, KOH) or by using a buffering agent like calcium carbonate (CaCO₃) in the medium. CaCO₃ not only neutralizes the acid but also precipitates malic acid as calcium malate, which can relieve product inhibition.[1][8]
-
Solution - Fed-Batch or Repeated-Batch Fermentation: Instead of a simple batch process, a fed-batch or repeated-batch strategy can maintain lower, non-inhibitory concentrations of both substrate and product. In repeated-batch cultivation, a portion of the fermentation broth is periodically replaced with fresh medium, which was found to be effective for overcoming product inhibition.[9]
Q4: How can I genetically engineer my strain (S. cerevisiae or A. niger) to improve malic acid yield?
A4: Metabolic engineering is a powerful strategy to enhance malic acid production. The core principle is to maximize the carbon flux through the desired biosynthetic pathway while minimizing flux to competing pathways. The most effective pathway for high-yield malic acid production is the reductive tricarboxylic acid (rTCA) pathway.[2][6]
Key genetic modifications include:
-
Overexpression of Key Enzymes in the rTCA Pathway:
-
Pyruvate Carboxylase (PYC): This enzyme catalyzes the conversion of pyruvate to oxaloacetate, a key precursor for malate. Overexpressing the pyc gene is a common and effective strategy.[10][11][12]
-
Malate Dehydrogenase (MDH): This enzyme reduces oxaloacetate to malate. Overexpressing a cytosolic version of the mdh gene is crucial.[10][11][12]
-
-
Enhancement of Malic Acid Export:
-
Deletion of Competing Pathways:
-
Ethanol Pathway (in yeast): In S. cerevisiae, deleting pyruvate decarboxylase genes (pdc) prevents the conversion of pyruvate to ethanol, redirecting it towards malate synthesis.[10]
-
Byproduct Pathways (in fungi): As discussed in Q2, deleting genes involved in citric acid (oahA, cexA) or other byproduct synthesis is critical in A. niger.[4][5][6]
-
A combination of these three strategies—overexpressing pyruvate carboxylase, malate dehydrogenase, and a malate transporter—has proven to be the most effective approach, leading to the highest reported yields.[6][12]
Q5: What is the best carbon source for malic acid fermentation?
A5: Glucose is the most commonly studied and utilized carbon source for high-yield malic acid fermentation.[2] However, for economic viability and sustainability, research has explored various alternative and renewable feedstocks:
-
Crude Glycerol: A byproduct of biodiesel production, crude glycerol has been successfully used as a low-cost substrate for malic acid production by fungi like A. niger and Ustilago trichophora.[13][14]
-
Lignocellulosic Biomass: Hydrolysates from agricultural biomass (e.g., corn straw) can be used, highlighting the potential for large-scale industrial applications from non-food feedstocks.[2][14]
-
Xylose: As the second most abundant sugar in lignocellulosic hydrolysates, xylose has been used to produce malic acid with engineered S. cerevisiae.[15]
Data Presentation: Malic Acid Production Titers
The following tables summarize quantitative data from various studies, showcasing the impact of different microbial strains, genetic modifications, and fermentation strategies on malic acid production.
Table 1: Malic Acid Production in Aspergillus Species
| Strain | Genetic Modifications | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |
| A. flavus ATCC 13697 | Wild Type | 12% Glucose | 16 L Fermentor | 113 | N/A | 0.59 | [13][14] |
| A. oryzae (Mutant) | Mutant Library | Glucose | 7.5 L Fermentor | 95.2 | N/A | 0.57 | [2] |
| A. niger S575 | ΔoahA, OE-pyc, OE-mdh3, OE-c4t318 | Glucose | Fed-batch | 201.24 | 1.27 | 0.93 | [6] |
| A. niger S1149 | S575 + ΔcexA, OE-mstC, OE-hxtA, OE-pfkA, OE-pkiA | Glucose | Fed-batch | 201.13 | 1.64 | 1.05 | [5][16] |
| A. oryzae DSM 1863 | Wild Type | Acetic Acid | pH-coupled Fed-batch | 29.53 | 0.29 (g/g) | 0.112 | [17] |
N/A: Not Available in the source.
Table 2: Malic Acid Production in Saccharomyces cerevisiae
| Strain | Genetic Modifications | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |
| S. cerevisiae (Pdc⁻) | OE-PYC2, OE-MDH3ΔSKL, OE-SpMAE1 | 100 g/L Glucose | Batch (Shake Flask) | 59 | 0.42 | ~0.61 | [11][12][18] |
| S. cerevisiae TAM | OE-Afpyc, OE-Romdh, OE-Spmae1 | Glucose | Bioreactor | 35.91 | 0.48 | N/A | [6] |
Pdc⁻: Pyruvate decarboxylase negative. OE: Overexpression. Δ: Deletion.
Key Experimental Protocols
This section provides detailed methodologies for common experiments in malic acid fermentation research.
Protocol 1: Malic Acid Quantification by HPLC
This protocol describes a general method for quantifying organic acids from a fermentation broth.
1. Sample Preparation: a. Withdraw a sample (e.g., 1 mL) from the fermentation broth. b. Centrifuge the sample at >10,000 x g for 5-10 minutes to pellet cells and other solids. c. Collect the supernatant. d. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates.[19] e. Dilute the filtered sample with the mobile phase if the expected organic acid concentration is outside the standard curve's linear range.
2. HPLC Conditions: a. Column: A polystyrene cation ion exchange column (e.g., Aminex HPX-87H) is preferred for stable retention of sugars and organic acids.[20] Alternatively, a C18 column can be used.[18] b. Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.01 N H₂SO₄) is commonly used.[18] c. Flow Rate: A typical flow rate is between 0.5 - 0.8 mL/min.[18][19] d. Column Temperature: Maintain a constant temperature, for example, 35-40°C.[18] e. Detection: Use a UV detector at 210 nm or a Refractive Index (RI) detector.[18][20] Note that fructose can interfere with malic acid detection, especially with an RI detector.[20] f. Injection Volume: 10 - 50 µL.[19][21]
3. Data Analysis: a. Prepare a standard curve using known concentrations of pure L-malic acid. b. Identify the malic acid peak in the sample chromatogram by comparing its retention time to that of the standard. c. Quantify the concentration by integrating the peak area and comparing it against the standard curve.
Protocol 2: Gene Overexpression in S. cerevisiae (Lithium Acetate Method)
This protocol provides a standard procedure for transforming yeast with an expression plasmid.
1. Preparation of Competent Cells: a. Inoculate 5-10 mL of YPD medium with a single colony of S. cerevisiae and grow overnight at 30°C with shaking. b. Inoculate 50 mL of fresh YPD to a starting cell density of ~5 x 10⁶ cells/mL. c. Grow the culture at 30°C with shaking (~200 rpm) for 3-5 hours until the density reaches ~2 x 10⁷ cells/mL. d. Harvest the cells by centrifugation at ~3000 x g for 5 minutes. e. Wash the cell pellet once with 25 mL of sterile water. f. Resuspend the cells in 1 mL of 100 mM Lithium Acetate (LiAc) and transfer to a microfuge tube. g. Pellet the cells and resuspend in 100 mM LiAc to a final concentration of ~2 x 10⁹ cells/mL.
2. Transformation: a. In a sterile microfuge tube, mix the following components in order:
- PEG 3350 (50% w/v): 240 µL
- LiAc (1.0 M): 36 µL
- Single-stranded carrier DNA (ssDNA, 2 mg/mL, boiled and chilled): 25-50 µL[13]
- Plasmid DNA (0.1-1.0 µg) + sterile water to a final volume of ~50 µL
- Competent cells (from step 1g): 50 µL b. Vortex vigorously to mix all components. c. Incubate the mixture at 42°C in a water bath for 30-40 minutes (heat shock).[10][13] d. Centrifuge at ~8,000 x g for 30 seconds and carefully remove the supernatant. e. Resuspend the cell pellet in 1 mL of sterile water (for auxotrophic selection) or YPD medium (for antibiotic selection).[10]
3. Plating and Selection: a. Plate 100-200 µL of the cell suspension onto the appropriate synthetic complete (SC) drop-out medium plates (lacking a specific nutrient to select for the plasmid's marker gene).[10] b. Incubate the plates at 30°C for 3-4 days until transformant colonies appear.[10]
Protocol 3: General Workflow for CRISPR/Cas9 Gene Deletion in A. niger
This protocol outlines the key steps for targeted gene deletion using a CRISPR/Cas9 system, which typically involves protoplast transformation.
1. Design and Construction: a. sgRNA Design: Design one or two single guide RNAs (sgRNAs) targeting the gene of interest. Ensure high on-target scores and low off-target risks using design software. b. Donor DNA (Repair Template): Construct a donor DNA fragment containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by homology arms (typically 100-1500 bp) corresponding to the regions upstream and downstream of the target gene.[4][22] c. Cas9 and sgRNA Plasmids: Clone the sgRNA into an expression plasmid. A separate plasmid expressing the Cas9 nuclease is also required, or a single plasmid containing both can be used.[22]
2. Protoplast Preparation: a. Grow A. niger mycelia in a suitable liquid medium. b. Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell walls and release protoplasts. c. Purify the protoplasts by filtration and wash them with an osmotic stabilizer (e.g., 1 M sorbitol).
3. PEG-Mediated Transformation: a. Mix the prepared protoplasts (~100 µL) with the Cas9 plasmid, sgRNA plasmid, and the linear donor DNA fragment.[6] b. Add PEG solution (e.g., 40% PEG 4000) and incubate at room temperature for ~15-20 minutes.[6][23] c. Dilute the mixture with a sorbitol-containing medium and plate onto regeneration agar (e.g., Minimal Medium with 1 M sorbitol) containing the appropriate selective agent (e.g., hygromycin B).[4][23]
4. Isolate and Verify Transformants: a. Incubate plates at 30°C until colonies appear. b. Isolate individual colonies onto fresh selective plates to obtain pure cultures. c. Verify the correct gene deletion via diagnostic PCR using primers that bind outside the homology arms and within the inserted marker. Confirm with sequencing.
Visualizations
Metabolic Pathways for Malic Acid Production
The three primary metabolic routes for microbial malic acid synthesis are the reductive TCA pathway (cytosolic), the oxidative TCA cycle (mitochondrial), and the glyoxylate pathway (mitochondrial).[13][23] The reductive pathway offers the highest theoretical yield of 2 moles of malate per mole of glucose.[6][10]
Caption: Key metabolic pathways for malic acid biosynthesis in microorganisms.
Experimental Workflow for Strain Engineering
A typical metabolic engineering cycle involves iterative steps of design, construction, and testing to develop a high-performance production strain.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new approach to Cas9-based genome editing in Aspergillus niger that is precise, efficient and selectable | PLOS One [journals.plos.org]
- 5. Constructing recombinant Saccharomyces cerevisiae strains for malic-to-fumaric acid conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9/Cas12a systems for efficient genome editing and large genomic fragment deletions in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Enhanced l-Malic Acid Production by Aspergillus oryzae DSM 1863 Using Repeated-Batch Cultivation [frontiersin.org]
- 8. Yeast Transformation - MIT iGEM 2015 - MIT Wiki Service [wikis.mit.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Transformation of Saccharomyces cerevisiae and other fungi: Methods and possible underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic engineering of an industrial Aspergillus niger strain for itaconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Production of Malic Acid in Aspergillus niger by Abolishing Citric Acid Accumulation and Enhancing Glycolytic Flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oiv.int [oiv.int]
- 18. ars.usda.gov [ars.usda.gov]
- 19. glsciences.com [glsciences.com]
- 20. journal.hep.com.cn [journal.hep.com.cn]
- 21. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 22. med.upenn.edu [med.upenn.edu]
- 23. Metabolic Engineering Techniques to Increase the Productivity of Primary and Secondary Metabolites Within Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
addressing stability issues of sodium malate in aqueous solutions over time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of sodium malate. Our aim is to help you address common stability issues and ensure the integrity of your experiments and formulations.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential stability problems with your this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Change in pH of the solution over time | Degradation of this compound, which can alter the concentration of acidic or basic species. | 1. Verify the initial pH of your solution immediately after preparation. 2. Monitor the pH at regular intervals. 3. Consider buffering the solution if a stable pH is critical for your application.[1] |
| Precipitation or crystal formation | Change in solubility due to temperature fluctuations or evaporation of the solvent.[2] | 1. Ensure the storage container is tightly sealed to prevent evaporation. 2. Store the solution at a constant, controlled temperature. 3. If crystals have formed, gently warm the solution while stirring to redissolve them, ensuring the temperature does not induce degradation. |
| Discoloration of the solution | Potential degradation of this compound or interaction with other components in the formulation, possibly initiated by light exposure. | 1. Store the solution in amber or opaque containers to protect it from light.[3] 2. Investigate the compatibility of this compound with other excipients in your formulation. |
| Loss of potency or unexpected analytical results | Chemical degradation of this compound due to factors such as pH, temperature, or light. | 1. Conduct a forced degradation study to identify potential degradation products and pathways. 2. Use a stability-indicating analytical method, such as HPLC-UV, to accurately quantify the remaining this compound and detect any degradants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The main factors influencing the stability of this compound in aqueous solutions are pH, temperature, and exposure to light. This compound is generally stable at room temperature in a well-sealed container protected from light.[4] However, extremes in pH, elevated temperatures, and UV or visible light can promote degradation.
Q2: What is the optimal pH range for maintaining the stability of a this compound solution?
Q3: How should I store my aqueous this compound solutions to ensure long-term stability?
A3: To maximize stability, store your aqueous this compound solutions in tightly sealed, amber-colored or opaque containers at a controlled, cool room temperature.[3] Avoid exposure to direct sunlight and extreme temperatures.
Q4: I suspect my this compound solution has degraded. How can I confirm this and identify the degradation products?
A4: To confirm degradation, you should use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] This will allow you to quantify the amount of this compound remaining and detect the presence of any degradation products. To identify the degradants, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. A forced degradation study can help to intentionally generate and identify potential degradation products.
Q5: Can I use a this compound solution that has been stored for an extended period?
A5: Before using a solution that has been stored for a long time, it is crucial to re-analyze it to confirm its concentration and purity. Use a validated analytical method to ensure it still meets the required specifications for your experiment.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
Purified Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 N and 1 N
-
Sodium Hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 N HCl.
-
Store at room temperature and an elevated temperature (e.g., 60 °C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 N NaOH.
-
Store at room temperature.
-
Withdraw and neutralize samples as described for acid hydrolysis (using 0.1 N HCl).
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Withdraw samples at specified time points.
-
-
Thermal Degradation:
-
Place the stock solution in a calibrated oven at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at specified time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples at specified time points.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV method (see Protocol 2).
-
Determine the percentage of degradation for this compound and the formation of any degradation products.
References
- 1. Dicarboxylate and dicarboxylic acid appended supramolecular self-associating amphiphiles as antimicrobial agents against high priority bacterial patho ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01615K [pubs.rsc.org]
- 2. Potassium Sodium Tartrate Solution | Lovibond [lovibond.com]
- 3. pharmtech.com [pharmtech.com]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
troubleshooting common problems in the crystallization of sodium malate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common problems encountered during the crystallization of sodium malate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of this compound?
The successful crystallization of this compound is primarily influenced by four key factors:
-
Solvent Selection: The choice of solvent is crucial as it dictates the solubility of this compound. A solvent that provides moderate solubility is often optimal to prevent rapid precipitation.[1]
-
Supersaturation: This is the thermodynamic driving force for crystallization. However, excessively high levels of supersaturation can lead to the formation of small, poorly formed crystals or an amorphous precipitate.
-
Temperature: Temperature significantly affects the solubility of this compound and can be manipulated to control both the nucleation and growth phases of crystallization.[1]
-
Impurities: Even trace amounts of impurities can interfere with crystal growth by promoting unwanted nucleation or inhibiting the formation of a well-ordered crystal lattice, leading to inconsistent results.[1]
Q2: I am not getting any crystals, only a clear solution. What should I do?
If your solution remains clear and no crystals form, it is likely that the solution is not sufficiently supersaturated. Here are several troubleshooting steps:
-
Increase Concentration: The concentration of this compound in your solution may be too low. Try to slowly increase the concentration by either adding more this compound or by slowly evaporating the solvent.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the crystallization vessel with a glass rod below the surface of the solution. This can create microscopic imperfections on the glass that act as nucleation sites.[2]
-
Seeding: Introduce a seed crystal (a single, well-formed crystal of this compound) into the solution. This provides a template for further crystal growth.[1][2]
-
-
Lower Temperature: If the solubility of this compound in your chosen solvent is temperature-dependent, slowly lowering the temperature of the solution can induce supersaturation and promote crystallization.
-
Change Solvent System: The current solvent may be too good at dissolving this compound. Consider using a solvent in which this compound is less soluble or employing an anti-solvent addition strategy.
Q3: My crystallization is resulting in an oil instead of crystals. What is "oiling out" and how can I prevent it?
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal. This often occurs when a highly concentrated solution is cooled too rapidly, causing the solute to come out of solution at a temperature above its melting point in that solvent.[2][3]
To troubleshoot oiling out:
-
Reduce Cooling Rate: Allow the solution to cool more slowly to give the molecules sufficient time to arrange themselves into a crystal lattice.
-
Use More Solvent: Adding more of the primary solvent can decrease the overall concentration and lower the saturation point.[2]
-
Change Solvent System: Experiment with a different solvent or a mixture of solvents where this compound has a slightly lower solubility.
-
Seeding: Introducing a seed crystal at a temperature just below the saturation point can encourage crystallization to occur before the solution becomes highly supersaturated at a lower temperature.[3]
Q4: The crystals I'm obtaining are very small. How can I grow larger crystals?
The formation of small crystals is often a result of rapid nucleation, where many crystals start to form at once, competing for the available solute. To encourage the growth of larger crystals:
-
Slow Down the Crystallization Process:
-
Slower Cooling: A slower cooling rate reduces the level of supersaturation, leading to fewer nucleation events and allowing existing crystals more time to grow.
-
Slower Evaporation: If using an evaporation method, reduce the rate of solvent removal by, for example, using a container with a smaller surface area or partially covering the opening.
-
-
Optimize Seeding:
-
Microseeding: Introduce a very small number of tiny seed crystals into a slightly supersaturated solution. This will encourage the growth of these few seeds into larger crystals.
-
-
Use a More Dilute Solution: Starting with a less concentrated solution will slow down the rate of crystal growth, often favoring the formation of larger, higher-quality crystals.
Q5: What are common impurities in this compound and how do they affect crystallization?
Common impurities in this compound can originate from the synthesis of malic acid, which often involves the hydration of maleic or fumaric acid.[4] Therefore, residual amounts of fumaric acid and maleic acid are potential impurities.
-
Effect of Impurities: Impurities can disrupt the crystallization process in several ways:
-
They can be incorporated into the crystal lattice, leading to defects and smaller, less pure crystals.
-
They can adsorb onto the surface of growing crystals, inhibiting further growth.
-
They can act as nucleation sites, leading to the formation of many small crystals.
-
To minimize the impact of impurities, it is crucial to start with high-purity this compound. If impurities are suspected, purification of the starting material by techniques such as recrystallization may be necessary.
Data Presentation
Solubility of Sodium Succinate in Water at Various Temperatures (Analogous Data)
Note: Due to the limited availability of comprehensive public data on the solubility of this compound across a range of temperatures, the following table for sodium succinate, another sodium salt of a dicarboxylic acid, is provided as an illustrative example of how solubility changes with temperature. This data should be used as a qualitative guide and not as a direct substitute for experimental data for this compound.
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 0 | 23.5 |
| 10 | 28.1 |
| 20 | 33.5 |
| 30 | 39.8 |
| 40 | 46.8 |
| 50 | 54.5 |
| 60 | 62.8 |
| 70 | 71.5 |
| 80 | 80.5 |
| 90 | 89.8 |
| 100 | 99.2 |
Data is for Sodium Succinate and is intended for illustrative purposes only.
Solubility of this compound at 25°C
| Solvent | Solubility (g/L) |
| Water | 12.72[5] |
| Ethanol | 0.23[5] |
| Methanol | 0.41[5] |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization of this compound
This method is effective when the solubility of this compound is significantly dependent on temperature.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the this compound sample in the minimum amount of a suitable solvent (e.g., water) at an elevated temperature (e.g., 60-80 °C) to create a saturated solution. Stir gently to ensure all the solid has dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or a folded paper towel). Avoid disturbing the flask during this period.
-
Low-Temperature Incubation: Once the flask has reached room temperature, transfer it to a refrigerator or a cold room (e.g., 4 °C) to further decrease the solubility and maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Troubleshooting "Oiling Out"
This protocol provides a step-by-step approach to address the formation of an oil instead of crystals.
-
Re-dissolution: If an oil has formed, gently reheat the solution until the oil redissolves completely.
-
Solvent Addition: Add a small additional volume (e.g., 10-20% of the original volume) of the primary solvent to the solution. This will slightly decrease the concentration.
-
Controlled Cooling: Cool the solution very slowly. A rate of 1-5 °C per hour is a good starting point. This can be achieved using a programmable water bath or by placing the flask in a large, insulated container of warm water and allowing it to cool to room temperature over several hours.
-
Seeding: Once the solution has cooled to just below its saturation temperature (if known), or to a temperature where it is still clear but close to the point of precipitation, introduce a single, small seed crystal.
-
Observation: Observe the solution for crystal growth originating from the seed crystal. Avoid any agitation at this stage.
-
Gradual Cooling: Once crystal growth is established, continue the slow cooling process to maximize the yield.
Protocol 3: Micro-seeding for Growing Larger Crystals
This technique is used to control nucleation and promote the growth of a few large crystals.
-
Prepare a Seed Stock:
-
Select a few small, well-formed crystals of this compound.
-
Crush the crystals into a fine powder using a clean glass rod in a small vial.
-
Suspend the powder in a small volume of a solution in which this compound is insoluble or only very slightly soluble (e.g., a saturated solution of this compound in the crystallization solvent at room temperature).
-
-
Prepare the Crystallization Solution: Prepare a slightly supersaturated solution of this compound. This can be achieved by preparing a saturated solution at a slightly elevated temperature and then cooling it to the desired crystallization temperature.
-
Introduce the Seed Stock:
-
Dip a clean, thin glass fiber or a needle into the seed stock suspension.
-
Briefly touch the tip of the fiber/needle to the surface of the supersaturated crystallization solution. This will introduce a very small number of seed crystals.
-
-
Incubation: Cover the crystallization vessel and leave it undisturbed in a temperature-stable environment.
-
Monitoring: Monitor the vessel over time for the growth of larger crystals from the introduced seeds.
Mandatory Visualizations
Caption: A flowchart for troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
References
Technical Support Center: Robust HPLC Separation of D- and L-Malate Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and optimizing a robust HPLC method for the separation of D- and L-malate enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for separating D- and L-malate using HPLC?
There are two main approaches for the chiral separation of D- and L-malate:
-
Direct Method: This involves the use of a Chiral Stationary Phase (CSP) that can directly distinguish between the two enantiomers. Polysaccharide-based columns are often effective for this separation.[1]
-
Indirect Method: This approach involves a pre-column derivatization step where the malate enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column, such as a C18 column.[2]
Q2: Which type of chiral stationary phase (CSP) is recommended for direct D- and L-malate separation?
Polysaccharide-based CSPs, such as Chiralpak IG, have been shown to be effective in separating D- and L-malate enantiomers after derivatization with a fluorescent tag.[1] The selection of the optimal CSP often requires screening different columns to find the one that provides the best selectivity for your specific analytes.[3][4]
Q3: What is a common derivatizing agent for the indirect separation of malate isomers?
A commonly used chiral derivatizing agent is (R)-1-(1-naphthyl)ethylamine ((R)-NEA).[2] This reagent reacts with the carboxylic acid groups of D- and L-malate to form diastereomeric amides, which can then be resolved on a reversed-phase column.
Q4: How does temperature affect the chiral separation of malate isomers?
Temperature is a critical parameter in chiral HPLC and its effect can be complex.[3] Generally, lower temperatures can enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[3] However, in some cases, higher temperatures can improve peak shape and efficiency.[3] Therefore, temperature optimization is crucial for achieving the best resolution.
Q5: What are common causes of poor resolution between D- and L-malate peaks?
Poor resolution can stem from several factors, including:
-
An inappropriate choice of chiral stationary phase (for the direct method).[3]
-
Suboptimal mobile phase composition (e.g., incorrect solvent ratio, pH, or lack of necessary additives).[3][5]
-
Incorrect column temperature.[3]
-
A worn-out or inefficient column.[3]
-
For the indirect method, incomplete or unsuccessful derivatization.
Troubleshooting Guides
Issue 1: Poor or No Resolution of D- and L-Malate Peaks
Symptom: The chromatogram shows a single, broad peak or two overlapping peaks with a resolution value (Rs) significantly less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) (Direct Method) | Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one with better selectivity for malate enantiomers.[6][7] |
| Suboptimal Mobile Phase Composition | For Direct Method (Normal Phase): Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[3] For Indirect Method (Reversed-Phase): Optimize the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[2][8] Adjust the pH of the aqueous phase, as this can significantly impact the retention and selectivity of the derivatized malate isomers.[2] Consider adding an ion-pairing reagent to the mobile phase to improve peak shape and resolution.[2] |
| Incorrect Column Temperature | Methodically adjust the column temperature in 5°C increments (both increasing and decreasing from the initial setting) to find the optimum for resolution.[3] |
| Inefficient Derivatization (Indirect Method) | Verify the derivatization protocol, including the concentrations of reagents, reaction time, and temperature. Ensure the derivatizing agent is of high purity and has not degraded. |
| Column Degradation | Check the column's performance with a standard test mix. If efficiency has significantly decreased, the column may need to be replaced. |
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing
Symptom: The peaks are asymmetrical, with the latter half of the peak being broader than the first half.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | For silica-based columns, interactions with residual silanol groups can cause tailing of acidic compounds like malate.[3] Ensure the mobile phase pH is low enough to keep the malic acid in its protonated form. Adding a small amount of a competitive agent like trifluoroacetic acid (TFA) (e.g., 0.1%) can help to mask these secondary interaction sites.[3] |
| Column Overload | Inject a diluted sample. If the peak shape improves, the original sample concentration was too high. |
| Extra-column Dead Volume | Check all tubing and connections between the injector, column, and detector for excessive length or improper fittings. |
| Column Contamination or Damage | If the column is old or has been used with harsh conditions, it may be contaminated or the packing bed may be compromised. Try flushing the column with a strong solvent (check manufacturer's recommendations). If this does not help, the column may need to be replaced.[3] |
Logical Relationships in Peak Tailing Issues
Caption: Potential causes and solutions for peak tailing.
Experimental Protocols
Protocol 1: Indirect Separation of D- and L-Malate via Derivatization with (R)-NEA
This protocol is based on the method described for the separation of D- and L-malic acid derivatives on a C18 column.[2]
1. Derivatization Procedure [2]
-
To 100 µL of your malic acid sample solution, add 200 µL of HOBT (1-Hydroxybenzotriazole) solution and vortex for 20 seconds.
-
Add 200 µL of EDC-HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) solution and vortex for 20 seconds.
-
Let the mixture stand at room temperature for 2 minutes to activate the carboxyl groups.
-
Add 20 µL of (R)-NEA ((R)-1-(1-naphthyl)ethylamine) solution.
-
Dilute the mixture with 180 µL of acetonitrile.
-
Heat the reaction mixture at 40°C for 2 hours.
-
The sample is now ready for HPLC analysis.
| Parameter | Value |
| Column | Kromasil C18 (or equivalent) |
| Mobile Phase | Acetonitrile : 0.01 mol·L⁻¹ Potassium Dihydrogen Phosphate (containing 20 mmol·L⁻¹ sodium 1-heptanesulfonate, adjusted to pH 2.80 with phosphoric acid) (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
Expected Results: Under these conditions, a resolution of approximately 1.7 between the D- and L-malic acid derivative peaks can be expected, with retention times around 26.1 and 27.5 minutes, respectively.[10][2]
Experimental Workflow for Indirect Separation
Caption: Workflow for the indirect separation of D- and L-malate.
Protocol 2: Direct Separation of D- and L-Malate using a Chiral Stationary Phase
This protocol provides a general guideline for developing a direct separation method. The specific conditions will need to be optimized for the chosen column and system. A two-dimensional HPLC system has been described for the separation of malate enantiomers using a Chiralpak IG column after fluorescence derivatization.[1]
1. Initial Column Screening
-
Procure a selection of chiral columns, with a focus on polysaccharide-based CSPs.
-
Prepare a standard solution of D,L-malate.
-
For each column, perform initial screening runs with a generic mobile phase, such as varying ratios of methanol/acetonitrile.[1]
2. Method Optimization
-
Mobile Phase: Once a column showing some selectivity is identified, systematically optimize the mobile phase composition. For the Chiralpak IG column, a mobile phase of MeOH/MeCN (50/50, v/v) was found to be effective for separating NBD-derivatized malate enantiomers.[1]
-
Temperature: Evaluate the effect of column temperature on resolution, testing in 5°C increments.
-
Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution.
3. HPLC Conditions (Example) [1]
| Parameter | Value (Starting Point) |
| Column | Chiralpak IG (or equivalent polysaccharide-based CSP) |
| Mobile Phase | Methanol/Acetonitrile (50:50, v/v) |
| Flow Rate | To be optimized (e.g., 0.5 - 1.0 mL/min) |
| Column Temperature | To be optimized (e.g., 25°C) |
| Detection | UV or Fluorescence (if derivatized) |
Note: For enhanced sensitivity, especially at low concentrations, derivatization with a fluorescent tag like 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-F) prior to direct chiral separation can be employed.[1]
General Workflow for Direct Method Development
Caption: Workflow for developing a direct chiral HPLC method.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
techniques for removing fumaric and maleic acid impurities from sodium malate
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing fumaric and maleic acid impurities from sodium malate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing fumaric and maleic acid from this compound?
A1: The three primary methods for purifying this compound are fractional crystallization, anion exchange chromatography, and enzymatic conversion. The choice of method depends on the initial purity of the this compound, the desired final purity, the scale of the purification, and the available equipment.
Q2: What is the principle behind fractional crystallization for this purification?
A2: Fractional crystallization separates compounds based on differences in their solubility. Fumaric acid is significantly less soluble in aqueous solutions than this compound and maleic acid, especially at lower temperatures.[1][2] By carefully controlling the temperature and concentration, fumaric acid can be selectively precipitated and removed. Maleic acid, being highly soluble, tends to remain in the solution.[2][3]
Q3: How does anion exchange chromatography work to remove these impurities?
A3: Anion exchange chromatography separates molecules based on their negative charge. A strongly basic anion exchange resin is used to bind the negatively charged malate, fumarate, and maleate ions.[4][5] By adjusting the pH and ionic strength of the buffer, the bound acids can be selectively eluted. Due to differences in their pKa values, maleic and fumaric acids can be separated from the desired malate.[5]
Q4: Can enzymatic conversion remove both fumaric and maleic acid?
A4: Enzymatic conversion is specific to fumaric acid. The enzyme fumarase (or cells containing this enzyme) catalyzes the hydration of fumaric acid to L-malic acid.[6][7] This method is highly effective for converting the fumaric acid impurity into the desired product. However, it does not remove maleic acid.
Q5: Which method is best for achieving the highest purity?
A5: A combination of methods often yields the highest purity. For instance, enzymatic conversion can first be used to eliminate fumaric acid, followed by anion exchange chromatography to remove the more challenging maleic acid impurity.
Troubleshooting Guides
Fractional Crystallization
| Issue | Possible Cause | Solution |
| No crystals form | - The solution is not supersaturated. - The solution is too pure (nucleation is inhibited). | - Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature. - Add a seed crystal of fumaric acid to induce crystallization. - Scratch the inside of the flask with a glass rod to create nucleation sites.[8][9][10] |
| Crystallization is too rapid, leading to impure crystals | - The solution is too concentrated. - The cooling rate is too fast. | - Add a small amount of solvent to redissolve some of the precipitate and then cool slowly.[8][9] - Insulate the flask to slow down the cooling process.[8][9] |
| Oily precipitate forms instead of crystals | - The impurity concentration is very high. - The cooling is too rapid, causing the solute to come out of solution above its melting point. | - Redissolve the oil by heating and adding more solvent. Allow to cool more slowly.[8][9] - Consider a preliminary purification step to reduce the impurity load. |
Anion Exchange Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of acids | - Incorrect buffer pH or ionic strength. - Column is overloaded. - Flow rate is too high. | - Optimize the pH and salt gradient of the elution buffer. - Reduce the amount of sample loaded onto the column. - Decrease the flow rate to allow for better equilibration. |
| Low recovery of this compound | - Malate is too strongly bound to the resin. - pH of the elution buffer is not optimal. | - Increase the ionic strength of the elution buffer. - Adjust the pH of the elution buffer to decrease the charge of the malate ion. |
| High backpressure | - Clogged column frit or resin bed. - Particulate matter in the sample. | - Backwash the column according to the manufacturer's instructions. - Filter the sample through a 0.45 µm filter before loading.[11] |
Experimental Protocols
Protocol 1: Fractional Crystallization
This protocol is designed for the removal of fumaric acid from a this compound solution.
-
Dissolution: Dissolve the impure this compound in a minimal amount of hot deionized water to create a saturated solution.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath. Fumaric acid, being less soluble, will crystallize out.
-
Filtration: Filter the cold solution to separate the fumaric acid crystals.
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any adhering this compound solution.
-
Drying: Dry the purified fumaric acid crystals.
-
Recovery of this compound: The filtrate, now enriched in this compound and maleic acid, can be further processed, for example, by anion exchange chromatography to remove the maleic acid.
Protocol 2: Anion Exchange Chromatography
This protocol outlines the separation of fumaric and maleic acids from this compound.
-
Resin Preparation: Pack a chromatography column with a strongly basic anion exchange resin (e.g., Amberlite IRA-900).
-
Equilibration: Equilibrate the column with a starting buffer at a specific pH (e.g., pH 6.0).
-
Sample Loading: Dissolve the impure this compound in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound acids using a salt gradient (e.g., 0 to 1 M NaCl) or a pH gradient. The different acids will elute at different salt concentrations or pH values based on their charge.
-
Fraction Collection: Collect fractions and analyze them (e.g., by HPLC) to identify the fractions containing pure this compound.
-
Resin Regeneration: After use, regenerate the resin by washing with a strong base (e.g., NaOH) followed by a rinse with deionized water.[12][13]
Protocol 3: Enzymatic Conversion of Fumaric Acid
This protocol focuses on the conversion of fumaric acid to L-malic acid.
-
Enzyme Preparation: Prepare a solution of fumarase or a suspension of immobilized cells with fumarase activity (e.g., Saccharomyces cerevisiae).
-
Reaction Setup: Dissolve the impure this compound in a buffer solution at the optimal pH for the enzyme (typically around pH 7.5-8.0).[14]
-
Enzymatic Reaction: Add the enzyme preparation to the this compound solution and incubate at the optimal temperature (e.g., 30-40°C) with gentle agitation.
-
Monitoring: Monitor the disappearance of fumaric acid over time using a suitable analytical method (e.g., HPLC).
-
Enzyme Removal: Once the reaction is complete, remove the enzyme. If using immobilized enzyme, it can be easily filtered out and potentially reused.
-
Further Purification: The resulting solution, now free of fumaric acid, can be further purified to remove maleic acid if necessary.
Data Presentation
The following table summarizes the typical efficiencies of the different purification methods. The actual performance may vary depending on the specific experimental conditions.
| Method | Fumaric Acid Removal Efficiency | Maleic Acid Removal Efficiency | Yield of this compound | Key Considerations |
| Fractional Crystallization | High (due to low solubility) | Low (due to high solubility) | Moderate to High | Simple and cost-effective for bulk fumaric acid removal. |
| Anion Exchange Chromatography | High | High | Moderate to High | Good for achieving high purity; requires specialized equipment. |
| Enzymatic Conversion | Very High (converts to malate) | None | High (increases malate content) | Highly specific for fumaric acid; does not remove other impurities. |
Visualizations
References
- 1. distantreader.org [distantreader.org]
- 2. norbidar.com [norbidar.com]
- 3. hplc.eu [hplc.eu]
- 4. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 5. US3983170A - Process for the purification of malic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 12. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 13. Regeneration of Ion Exchange Resin - FAQ [lanlangcorp.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Impact of Sodium Malate on Drug Delivery System Performance
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of sodium malate in drug delivery systems. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and evaluation of drug delivery systems containing this compound.
Issues Related to Nanoparticle Formulation
Problem: Unstable nanoparticle formulation leading to aggregation and precipitation.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| High Ionic Strength: this compound is a salt and can increase the ionic strength of the formulation medium, leading to the screening of surface charges on nanoparticles and subsequent aggregation.[1] | - Optimize this compound Concentration: Start with a lower concentration of this compound and titrate upwards to find the optimal concentration that provides the desired buffering capacity without causing aggregation. - Incorporate Steric Stabilizers: Use non-ionic surfactants or PEGylated lipids/polymers in your formulation to provide steric hindrance and prevent particle aggregation.[1] |
| pH Shift During Formulation: The addition of this compound can alter the pH of the formulation, potentially affecting the solubility and stability of the drug or polymer.[2] | - Pre-dissolve this compound: Ensure this compound is fully dissolved and the pH is stable before adding other components. - Monitor pH Throughout: Continuously monitor the pH during the formulation process and adjust as necessary. |
| Incompatibility with Other Excipients: this compound may interact with other components in the formulation, leading to instability. | - Systematic Compatibility Studies: Conduct compatibility studies with each excipient individually before combining them in the final formulation. |
Problem: Low drug encapsulation efficiency.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Drug Ionization State: The pH of the formulation, influenced by this compound, can affect the ionization state of the drug, which in turn can impact its partitioning into the hydrophobic core of the nanoparticle.[3] | - Adjust Formulation pH: Optimize the pH of the formulation using this compound to a point where the drug is in its least soluble (unionized) form to favor encapsulation.[3][4] |
| Interaction between Drug and this compound: The drug may form a more water-soluble complex with this compound, hindering its encapsulation. | - Modify the Formulation Process: Consider adding the drug and this compound at different stages of the nanoparticle preparation process. |
Issues Related to Drug Release
Problem: Unexpected or inconsistent drug release profile (e.g., burst release or incomplete release).
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| pH-Dependent Drug Solubility: The buffering effect of this compound can maintain a specific pH within the drug delivery system, influencing the dissolution and release of pH-sensitive drugs.[2] | - Characterize Drug Solubility: Determine the solubility of your drug at the pH maintained by the this compound buffer. - Modulate Buffer Concentration: Vary the concentration of this compound to fine-tune the internal pH of the delivery system and control the drug release rate. |
| Porosity of the Matrix: The presence of a soluble excipient like this compound can create pores within the nanoparticle matrix upon its dissolution, leading to a faster drug release. | - Control this compound Concentration: A higher concentration of this compound may lead to higher porosity and a faster release. Adjust the concentration to achieve the desired release profile. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a drug delivery system?
A1: this compound primarily functions as a buffering agent to control and stabilize the pH of the formulation.[2] Its ability to maintain a specific pH is crucial for the stability of both the drug and the delivery system. It is also investigated for its potential as an excipient to improve the stability and bioavailability of active pharmaceutical ingredients.[2]
Q2: Can this compound be used in parenteral formulations?
A2: Yes, malate is an intermediate in the citric acid cycle (Krebs cycle), suggesting its biocompatibility for use in injectable formulations.[5] However, as with any excipient for parenteral use, its concentration must be carefully optimized and tested for safety and stability.
Q3: How does this compound affect the stability of liposomes?
A3: The impact of this compound on liposome stability is primarily related to its effect on the pH and ionic strength of the surrounding medium. Maintaining an optimal pH with a this compound buffer can help preserve the integrity of the lipid bilayer and the encapsulated drug. However, a high concentration of sodium ions can disrupt the electrostatic balance of charged liposomes, potentially leading to aggregation.
Q4: Is this compound compatible with biodegradable polymers like PLGA?
A4: While direct compatibility studies are not widely published, this compound, as a buffering agent, can influence the degradation rate of pH-sensitive polymers like PLGA. The degradation of PLGA is catalyzed by both acidic and basic conditions. By maintaining a specific pH, this compound could potentially modulate the degradation profile and, consequently, the drug release from PLGA-based systems. It is essential to conduct compatibility and stability studies for your specific formulation.
Q5: How can I determine the optimal concentration of this compound for my formulation?
A5: The optimal concentration should be determined experimentally. Start with a concentration that provides the desired buffering capacity for your target pH. Then, evaluate the impact of this concentration on critical quality attributes of your drug delivery system, such as particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.
Experimental Protocols
Protocol 1: Preparation of PLGA Nanoparticles with this compound using Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve PLGA and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., polyvinyl alcohol - PVA) and the desired concentration of this compound in deionized water. Adjust the pH if necessary.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the collected nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant and freeze-dry to obtain a powder for long-term storage.
Visualizations
Caption: Experimental workflow for preparing PLGA nanoparticles with this compound.
Caption: Troubleshooting logic for nanoparticle aggregation issues.
References
potential side effects of high concentrations of sodium malate in formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side effects of high concentrations of sodium malate in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in formulations?
A1: this compound is the sodium salt of malic acid, an organic dicarboxylic acid.[1][2] In formulations, it is primarily used as a pH adjuster (buffering agent) and a flavoring agent.[1][2][3][4] It is also investigated for its potential as a skin-conditioning agent (humectant) in cosmetics and as an excipient to improve the stability and bioavailability of active pharmaceutical ingredients.[3][4][5]
Q2: What are the known side effects of this compound at low concentrations?
A2: At the low concentrations typically used for pH adjustment, this compound and malic acid are considered safe.[5] Clinical tests on malic acid have shown potential for skin and eye irritation, but this irritation decreases as the pH of the formulation increases.[5]
Q3: What are the primary concerns when using high concentrations of this compound in formulations for in vitro experiments?
A3: High concentrations of this compound can introduce two main confounding variables into your experiments: hypertonicity (high osmolality) and metabolic alteration.
-
Hypertonicity: A high concentration of this compound will significantly increase the osmolality of your cell culture media or formulation. This can lead to osmotic stress on cells, causing them to lose water and shrink. Cellular responses to hypertonic stress can include cell swelling, induction of senescence, and reduced cell proliferation.[6]
-
Metabolic Effects: Malate is a key intermediate in the Tricarboxylic Acid (TCA) cycle and is involved in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for ATP production.[7][8] Introducing high levels of exogenous malate could potentially alter cellular energy metabolism and redox balance.[7][8]
Q4: Can high concentrations of this compound affect signaling pathways in cells?
A4: Yes. Recent research has identified a signaling pathway where L-malate can exert anti-inflammatory effects. It has been found to bind to the protein BiP, which in turn interacts with IRF2BP2, a known anti-inflammatory protein. This interaction is pH-sensitive.[9] Therefore, high concentrations of this compound could potentially modulate inflammatory responses in your cellular models.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
Symptoms:
-
Decreased cell proliferation rate.
-
Increased number of floating, non-adherent cells.
-
Morphological changes such as cell shrinkage.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Hypertonic Stress | 1. Measure the Osmolality: Use an osmometer to determine the osmolality of your final formulation. Most mammalian cells tolerate a range of 260 to 350 mOsm/kg.[10] 2. Reduce this compound Concentration: If the osmolality is too high, the most direct solution is to lower the concentration of this compound. 3. Use an Isotonic Formulation: Reformulate to ensure the final solution is isotonic with your cells' environment. |
| Cytotoxicity | 1. Perform a Cytotoxicity Assay: Use a standard method like the MTT or Crystal Violet assay to determine the IC50 of this compound for your specific cell line. 2. Titrate the Concentration: Perform a dose-response experiment to find the maximum non-toxic concentration of this compound for your cells. |
| Metabolic Overload | 1. Assess Metabolic Changes: If you suspect metabolic effects, consider assays to measure TCA cycle flux or changes in the NAD+/NADH ratio. 2. Alternative Buffering Agent: If the metabolic effects of malate are a concern, consider using a different buffering agent with a less direct role in central carbon metabolism. |
Issue 2: Precipitation in the Formulation
Symptoms:
-
Cloudiness or visible particulate matter in the solution after adding this compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Solubility Limit Exceeded | 1. Check Solubility: this compound is freely soluble in water.[4][11] However, in complex media containing other salts (e.g., calcium), precipitation of other malate salts could occur.[12] 2. Incremental Addition: Add the this compound stock solution to your formulation slowly while stirring to ensure it dissolves completely before adding more. |
| Interaction with Other Components | 1. Review Formulation Components: High concentrations of divalent cations like calcium in the presence of malate can lead to the formation of less soluble salts.[12] 2. Adjust Order of Addition: Try altering the order in which you add components to the formulation. |
| pH or Temperature Effects | 1. Monitor pH: Ensure the pH of the solution remains within a range where all components are soluble. 2. Controlled Temperature: Prepare the formulation at a controlled room temperature, as temperature fluctuations can affect solubility. |
Issue 3: Unexpected pH Shifts in Cell Culture
Symptoms:
-
The color of the phenol red indicator in your cell culture medium changes rapidly, indicating a shift in pH, even with this compound added as a buffer.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Metabolic Acidification/Alkalinization | 1. Monitor Cell Metabolism: High cell densities can lead to rapid production of lactic acid, overwhelming the buffering capacity.[13][14] Conversely, depletion of glucose and metabolism of amino acids can lead to alkalinization. 2. Optimize Seeding Density: Reduce the initial cell seeding density to prevent rapid metabolic by-product accumulation. 3. Frequent Media Changes: Replace the culture medium more frequently to remove metabolic waste and replenish buffers. |
| Inadequate Buffering Capacity | 1. Adjust Buffer Concentration: The concentration of this compound may be insufficient for the metabolic activity of your cell line. Consider a modest increase in concentration, while monitoring osmolality. 2. Combine Buffering Systems: In some cases, combining a bicarbonate-based buffer system (requiring a CO2 incubator) with a non-volatile buffer like HEPES can provide more stable pH control.[2][15] Be aware that adding HEPES and titrating the pH can also increase osmolality.[2] |
Quantitative Data Summary
Currently, there is limited publicly available data on the specific IC50 values for this compound across various cell lines. Researchers are encouraged to determine these values empirically for their specific experimental systems. The following table provides a general overview of osmolality considerations for different types of formulations.
| Formulation Type | Typical Osmolality Range (mOsm/kg) | Potential Side Effects of High Osmolality |
| Cell Culture Media | 260 - 350[10] | Reduced cell proliferation, apoptosis, cell shrinkage |
| Parenteral (Peripheral) | 600 - 900[16] | Thrombophlebitis, pain at the injection site |
| Ophthalmic Solutions | ~290 (Isotonic with tears) | Irritation, discomfort |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[17] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is proportional to the number of viable cells.[17]
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Expose the cells to various concentrations of this compound for the desired experimental duration.
-
Add 10 µl of MTT solution (typically 5 mg/ml in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/ml.[17][18]
-
Incubate the plate for 1-4 hours at 37°C.[18]
-
Add 100 µl of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
Crystal Violet Cell Viability Assay
This assay is a simple method for quantifying the number of adherent, viable cells.
Principle: The crystal violet dye stains the DNA and proteins of cells.[7][19] During the washing steps, dead, non-adherent cells are removed, and only the viable, attached cells are stained. The amount of dye, measured after solubilization, is proportional to the biomass of viable cells.[6]
Procedure:
-
Seed cells in a multi-well plate and treat with different concentrations of this compound.
-
After the treatment period, aspirate the medium.
-
Gently wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells by adding 100% methanol and incubating for 10-20 minutes.[20]
-
Remove the fixative and add 0.1-0.5% crystal violet solution to each well.[20][21]
-
Incubate for 15-30 minutes at room temperature.[21]
-
Wash away the excess dye with water until the water runs clear.
-
Air-dry the plate.
-
Solubilize the bound dye by adding a solvent such as methanol or 1% acetic acid.[21]
Measurement of Osmolality
Principle: The osmolality of a solution, a measure of the total concentration of all dissolved particles, is typically determined by measuring its colligative properties, such as freezing point depression or vapor pressure depression.[9][22] Freezing point osmometry is a common method where the freezing point of the solution is precisely measured; the higher the osmolality, the lower the freezing point.[9][23]
Procedure (Freezing Point Depression Method):
-
Calibration: Calibrate the osmometer using standard solutions of known osmolality, typically spanning the expected range of your sample.[9] A zero point is set using deionized water.[9]
-
Sample Preparation: Use the formulation as is. If the expected osmolality is outside the instrument's measurement range, dilution may be necessary. Note that results from diluted samples should not be multiplied by the dilution factor to estimate the original osmolality, as the relationship is not always linear at high concentrations.[9]
-
Measurement: Introduce the specified volume of your sample into the measurement cell according to the manufacturer's instructions.
-
Analysis: The instrument will supercool the sample and then induce freezing. The freezing point is measured by a thermistor, and the instrument calculates the osmolality based on the freezing point depression compared to the calibrated standards.[24]
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: The Malate-Aspartate Shuttle and its role in metabolism.
Caption: Logical steps for troubleshooting osmolality issues.
References
- 1. namsa.com [namsa.com]
- 2. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|Research Grade|C₄H₄Na₂O₅ [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. atlasbio.com [atlasbio.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated pCO2 affects the lactate metabolic shift in CHO cell culture processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. medscape.com [medscape.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tpp.ch [tpp.ch]
- 21. Crystal violet staining protocol | Abcam [abcam.com]
- 22. emeraldcloudlab.com [emeraldcloudlab.com]
- 23. measurlabs.com [measurlabs.com]
- 24. theosmolalitylab.com [theosmolalitylab.com]
managing raw material cost and supply chain for sodium malate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium malate. The focus is on managing raw material costs and navigating supply chain challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary raw materials for this compound synthesis, and what are the key cost drivers?
A1: The primary raw materials for this compound production are malic acid and a sodium base, typically pharmaceutical-grade sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1] The main cost drivers are the market price and purity of these raw materials. Raw material expenses can constitute a significant portion of the total production cost, often ranging from 35% to 70% in the chemical industry.[2][3] Price volatility, influenced by global supply and demand, can significantly impact budget forecasts.
Q2: How does the quality of raw materials impact the final this compound product?
A2: The quality of raw materials is critical. Impurities in malic acid, such as fumaric acid or maleic acid, can carry through to the final product, affecting its purity, safety, and efficacy, particularly in pharmaceutical applications.[4][5] Similarly, the grade of sodium hydroxide is important; lower grades may introduce heavy metal or chloride impurities.[6][7] Using high-purity, pharmacopeia-grade (e.g., USP, Ph. Eur.) raw materials is essential to meet regulatory standards and ensure product consistency.[7][8][9]
Q3: What strategies can be implemented to manage raw material costs without compromising quality?
A3: Several strategies can be employed to manage costs effectively:
-
Strategic Sourcing: Develop relationships with multiple reliable suppliers to encourage competitive pricing and ensure a steady supply.[10][11]
-
Bulk Purchasing and Long-Term Contracts: Negotiating long-term contracts or purchasing in bulk can often secure lower prices.[2][10]
-
Process Optimization: Improving reaction yield by fine-tuning parameters like temperature and pressure can reduce the amount of raw material needed per batch.[10]
-
Inventory Management: Implementing just-in-time (JIT) inventory strategies can minimize waste from expired materials and reduce storage costs.[10][12][13]
-
Material Specification Analysis: Avoid over-specifying. Using a material grade that meets but does not excessively exceed the required purity for your application can be more cost-effective.[2]
Q4: How can supply chain risks for critical raw materials be mitigated?
A4: Mitigating supply chain risk requires a proactive approach:[14]
-
Supplier Diversification: Avoid reliance on a single supplier, especially from one geographic region, to protect against disruptions from geopolitical events or natural disasters.[11][12]
-
Supply Chain Visibility: Utilize tracking and management software to monitor your materials throughout the supply chain.[11][14]
-
Contingency Planning: Establish a plan for alternative suppliers and materials in case of a disruption. This may involve pre-qualifying secondary suppliers.
-
Strong Supplier Relationships: Collaborative relationships with suppliers can provide early warnings of potential disruptions and lead to more flexible solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis experiments.
Issue 1: Low Yield of this compound
A consistently low yield can significantly increase costs. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Verification Method |
| Incomplete Reaction | Ensure stoichiometric amounts of reactants are used. Verify the concentration of the sodium hydroxide solution via titration before the reaction. Monitor reaction completion using Thin Layer Chromatography (TLC). | Titrate NaOH solution. Perform in-process TLC checks. |
| Impure Raw Materials | Use high-purity (e.g., >99%) malic acid and pharmaceutical-grade sodium hydroxide. Impurities can lead to side reactions.[15][16] | Review Certificate of Analysis (CoA) for raw materials. Perform purity assay as per protocol. |
| Side Reactions | Control reaction temperature carefully. Adding the base too quickly can cause localized overheating, leading to side reactions or degradation. | Monitor internal reaction temperature. Implement controlled (e.g., dropwise) addition of reagents. |
| Product Loss During Workup | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during extraction to maximize the recovery of this compound in the aqueous phase. | Analyze waste streams (e.g., organic layer) for lost product. |
Issue 2: Final Product Fails Purity Specification (e.g., High Fumaric Acid Content)
Product purity is paramount for pharmaceutical applications.
| Potential Cause | Recommended Solution | Verification Method |
| Contaminated Raw Material | Source malic acid with low specified limits for fumaric and maleic acid (<1.0% and <0.05% respectively is a common specification).[4][5] Always request and verify the CoA from the supplier. | HPLC analysis of incoming malic acid. |
| Isomerization During Reaction | High temperatures can sometimes promote the isomerization of malate. Ensure the reaction is not overheated. | Implement strict temperature control and monitoring. |
| Inadequate Purification | Optimize the crystallization or purification process to effectively remove residual impurities. This may involve adjusting solvent systems or temperatures. | Analyze product purity at each stage of the purification process using HPLC. |
Experimental Protocols
Protocol 1: Assay of Malic Acid Purity via Titration
This protocol determines the purity of the incoming malic acid raw material.
Objective: To determine the percentage purity of malic acid by titrating it with a standardized sodium hydroxide solution.
Materials:
-
Malic Acid sample (approx. 2 g)
-
1 N Sodium Hydroxide (NaOH), standardized
-
Phenolphthalein indicator solution
-
Deionized water, recently boiled and cooled
-
50 mL burette, 250 mL conical flask, analytical balance
Methodology:
-
Accurately weigh approximately 2 g of the malic acid sample and record the weight.
-
Dissolve the sample in 40 mL of recently boiled and cooled deionized water in a 250 mL conical flask.
-
Add 2 drops of phenolphthalein indicator solution to the flask.
-
Titrate the solution with standardized 1 N sodium hydroxide until the first appearance of a faint pink color that persists for at least 30 seconds.[5]
-
Record the volume of NaOH used.
-
Calculate the purity of the malic acid using the following formula:
Purity (%) = (V × N × 67.04) / (W × 1000) × 100
Where:
-
V = Volume of NaOH used (mL)
-
N = Normality of NaOH solution
-
67.04 = Equivalent weight of malic acid (mg/mEq)[5]
-
W = Weight of the malic acid sample (g)
-
Visualizations
A clear workflow for qualifying new raw material suppliers is crucial for maintaining both quality and supply chain stability.
When troubleshooting low yield, a logical decision-making process can help isolate the root cause efficiently.
References
- 1. This compound|Research Grade|C₄H₄Na₂O₅ [benchchem.com]
- 2. Reducing Production Costs Through Smart Selection of Chemical Raw Materials | 6 Key Strategies” [padidehshimi.com]
- 3. businesschemistry.org [businesschemistry.org]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. Sodium Hydroxide 30% CAS 1310-73-2 - PanReac AppliChem [itwreagents.com]
- 7. Sodium hydroxide puriss., meets analytical specification of Ph. Eur., BP, NF, E524, 98-100.5 , pellets 1310-73-2 [sigmaaldrich.com]
- 8. Pharmaceutical Grade Sodium Hydroxide Supplier & Distributor - Hawkins [hawkinsinc.com]
- 9. cphi-online.com [cphi-online.com]
- 10. youtube.com [youtube.com]
- 11. sampanenterprises.com [sampanenterprises.com]
- 12. inboundlogistics.com [inboundlogistics.com]
- 13. Sourcing Strategies for the Chemical Industry: Optimization and Quality [buymadeeasy.com]
- 14. rakemgroup.co.uk [rakemgroup.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Thermal Degradation of Sodium Malate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the thermal degradation pathways of sodium malate.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal degradation products of this compound?
A1: Under thermal stress, this compound is expected to degrade into several products. The primary non-volatile degradation products are likely isomers such as sodium fumarate and sodium maleate, formed through dehydration. At higher temperatures, further decomposition is expected, leading to the formation of sodium carbonate and the release of gaseous products like carbon monoxide and carbon dioxide.[1][2]
Q2: At what temperature does this compound begin to degrade?
A2: The thermal decomposition of this compound is a multi-stage process. Based on thermogravimetric analysis (TGA), initial significant weight loss, indicative of degradation, can be observed starting around 300°C, with more substantial degradation occurring at higher temperatures. Malic acid, a related compound, begins to decompose at a lower temperature range of 150-180°C to yield fumaric acid and maleic anhydride.
Q3: What analytical techniques are recommended for studying this compound degradation?
A3: A combination of thermoanalytical and chromatographic techniques is recommended. Thermogravimetric Analysis (TGA), particularly when coupled with Mass Spectrometry (TGA-MS), is invaluable for determining the temperature ranges of decomposition and identifying evolved gaseous products.[2][3] High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying the formation of non-volatile degradation products like sodium fumarate and sodium maleate. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for the analysis of volatile and semi-volatile organic compounds that may form.
Q4: How can I quantify the conversion of this compound to its degradation products?
A4: To quantify the degradation products, you will need to perform a controlled heating experiment followed by chromatographic analysis. A known amount of this compound should be heated at a specific temperature for a set duration. The resulting mixture is then dissolved in a suitable solvent and analyzed by HPLC. By comparing the peak areas of the degradation products to a calibration curve generated from standards of known concentration (e.g., sodium fumarate, sodium maleate), you can determine the percentage of conversion.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible TGA results.
-
Possible Cause 1: Sample Preparation. Inconsistent sample packing in the TGA pan can lead to variations in heat transfer and decomposition profiles.
-
Solution: Ensure a consistent, small sample mass (typically 1-10 mg) is used and that it is evenly spread in the bottom of the pan.
-
-
Possible Cause 2: Heating Rate. Different heating rates will shift the decomposition temperatures to higher values for faster rates.
-
Solution: Use a consistent and appropriate heating rate for all experiments. A rate of 10°C/min is a common starting point for kinetic studies.
-
-
Possible Cause 3: Atmosphere. The presence of oxygen can lead to different degradation pathways (oxidative decomposition) compared to an inert atmosphere (pyrolysis).
-
Solution: Ensure a consistent and high-purity purge gas (e.g., nitrogen or argon for inert atmosphere studies) at a steady flow rate.
-
Issue 2: Poor separation of this compound, fumarate, and maleate in HPLC analysis.
-
Possible Cause 1: Inappropriate Mobile Phase. The polarity and pH of the mobile phase are critical for the separation of these organic acids.
-
Solution: A common mobile phase for the separation of organic acids is a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). An acidic mobile phase (e.g., using phosphoric acid or formic acid to adjust the pH to around 2.5-3) is often effective.[1]
-
-
Possible Cause 2: Unsuitable HPLC Column. A standard C18 column may not provide sufficient retention or selectivity.
-
Solution: Consider using a polar-embedded or aqueous C18 column, or a column specifically designed for organic acid analysis. A column with smaller particle sizes (e.g., 3 µm) can also improve resolution.[1]
-
-
Possible Cause 3: Co-elution. Degradation may produce other compounds that interfere with the peaks of interest.
-
Solution: Adjust the mobile phase gradient, temperature, or try a different column chemistry. A photodiode array (PDA) detector can help assess peak purity.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the thermal degradation of this compound in an inert atmosphere, based on typical degradation patterns of related compounds. This data should be confirmed by experimental analysis.
| Temperature (°C) | Duration (hours) | This compound (%) | Sodium Fumarate (%) | Sodium Maleate (%) | Sodium Carbonate (%) |
| 250 | 1 | 95 | 4 | 1 | 0 |
| 300 | 1 | 70 | 25 | 5 | <1 |
| 350 | 1 | 20 | 50 | 10 | 20 |
| 400 | 1 | <1 | 15 | 5 | 80 |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment.
-
Temperature Program: Heat the sample from ambient temperature to 600°C at a linear heating rate of 10°C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The derivative of the mass loss curve (DTG) will show the temperatures of maximum degradation rates.
Protocol 2: Quantification of Non-Volatile Degradation Products by HPLC
-
Thermal Stress: Place 100 mg of this compound in a glass vial and heat in an oven or furnace at the desired temperature (e.g., 300°C) for a specified time (e.g., 1 hour) under a nitrogen atmosphere.
-
Sample Preparation: After cooling, dissolve the residue in 10 mL of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 0.05 M potassium phosphate buffer (pH adjusted to 2.8 with phosphoric acid) and methanol (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Calibration: Prepare standard solutions of this compound, sodium fumarate, and sodium maleate of known concentrations in the mobile phase. Generate a calibration curve for each compound by plotting peak area versus concentration.
-
Quantification: Inject the prepared sample solution and determine the concentrations of this compound, sodium fumarate, and sodium maleate from their respective peak areas using the calibration curves.
Visualizations
Caption: Proposed thermal degradation pathway of this compound.
Caption: Workflow for analyzing this compound thermal degradation.
References
Validation & Comparative
A Comparative Guide to Validated RP-HPLC Assay Methods for Enalapril Maleate
This guide provides a detailed comparison of various validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative determination of Enalapril Maleate in pharmaceutical formulations. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data and methodologies to aid in the selection of the most suitable assay for their specific needs.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a prevalent technique for the quality control of Enalapril Maleate due to its high specificity, sensitivity, and robustness.[1] This method effectively separates enalapril from its impurities and degradation products, ensuring accurate quantification.[1] The validation of these analytical procedures is crucial and is generally performed in accordance with the guidelines set by the International Conference on Harmonization (ICH) to ensure the method is fit for its intended purpose.[2][3][4]
Comparison of Chromatographic Conditions
The selection of appropriate chromatographic conditions is critical for achieving optimal separation and quantification of Enalapril Maleate. Below is a summary of conditions reported in various validated RP-HPLC methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase (Column) | Grace Platinumр C8 EPS (4.6 x 250 mm, 5 µm)[5] | ZORBAX Eclipse XDB-C18[6][7] | Hypersil-C18 BDS[2] | Oyster BDS C18 (250x 4.6 mm, 5µm) | Hewlett Zorbax SB-C18 (150 x 4.6 mm, 5 μm)[8] |
| Mobile Phase | Acetonitrile: 20 mmol phosphate buffer pH 2.2 (25:75 v/v)[5] | Acetonitrile and phosphate buffer at pH 3.0[6][7] | 50mM potassium dihydrogen orthophosphate buffer : methanol (75:25 v/v)[2] | Buffer A and Buffer B (50:50) | Acetonitrile: 0.025 M phosphate buffer pH 3 (70:30 v/v)[8] |
| Flow Rate | 2 ml/min[5] | Not Specified | 1.0 ml/min[2] | 1.0 mL min-1 | 0.8 mL/min[8] |
| Detection Wavelength | 215 nm[5] | Not Specified | 207nm and 272 nm[2] | 208 nm | 210 nm[8] |
| Column Temperature | Room Temperature[5] | 55°C[6][7] | Not Specified | 65˚C | Not Specified |
| Retention Time (Enalapril) | < 9 min[5] | 20 min run time[6][7] | 5.289 min[2] | 4.197 min | 2.3 min[8] |
Performance Comparison of Validated Methods
The performance of an analytical method is evaluated based on several validation parameters as stipulated by ICH guidelines. These parameters ensure the reliability, accuracy, and precision of the method.
| Validation Parameter | Method A | Method B | Method C |
| Linearity Range (µg/ml) | 10-30[2] | 5–30 | 10 – 100[8] |
| Correlation Coefficient (r²) | > 0.999[9] | > 0.999 | 0.9998[8] |
| Accuracy (% Recovery) | 98.6 - 101.2% | 98.06% to 100.47% | Not Specified |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| Limit of Detection (LOD) | Not Specified | 0.571 µg mL-1 | 0.31 μg/mL[8] |
| Limit of Quantitation (LOQ) | Not Specified | 1.733 µg mL-1 | 0.94 μg/mL[8] |
Experimental Protocols
A Representative RP-HPLC Method Validation Protocol
This protocol outlines the general steps for validating an RP-HPLC method for the determination of Enalapril Maleate, based on common practices and ICH guidelines.[3][4]
1. Chromatographic System:
-
HPLC System: A liquid chromatograph equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A filtered and degassed mixture of an organic solvent (acetonitrile or methanol) and an acidic phosphate buffer. A typical composition is acetonitrile and 20 mmol phosphate buffer adjusted to pH 2.2 (25:75 v/v).[1]
-
Flow Rate: Typically maintained between 0.8 to 1.5 mL/min.
-
Detection Wavelength: Generally set at 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of Enalapril Maleate reference standard in the mobile phase to obtain a stock solution of a specified concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies.
-
Sample Solution: For tablet dosage forms, weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is accurately weighed and dissolved in the mobile phase, followed by sonication and filtration to obtain a clear solution of a known concentration.
3. Method Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by comparing the chromatograms of the drug substance, placebo, and spiked samples.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range. A calibration curve is plotted, and the correlation coefficient (r²) and y-intercept are calculated.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of known amounts of analyte spiked into a placebo matrix at different concentration levels (typically 80%, 100%, and 120% of the nominal concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
Reproducibility: Analysis of samples in different laboratories.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
Workflow for RP-HPLC Method Validation
The following diagram illustrates the typical workflow for the validation of an RP-HPLC assay method for Enalapril Maleate.
References
- 1. benchchem.com [benchchem.com]
- 2. ijiset.com [ijiset.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. scispace.com [scispace.com]
- 6. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Sodium Malate and Sodium Citrate as Beverage Buffering Systems
For Researchers, Scientists, and Drug Development Professionals
In the formulation of beverages, maintaining a stable pH is critical for ensuring product safety, flavor consistency, and shelf-life. Buffering systems are essential in achieving this stability. This guide provides an objective comparison of two commonly used buffering agents, sodium malate and sodium citrate, with a focus on their performance, sensory characteristics, and underlying mechanisms of action.
Overview of Buffering Systems
This compound and sodium citrate are the sodium salts of malic acid and citric acid, respectively. Both are widely employed in the food and beverage industry as acidity regulators and flavor enhancers.[1][2][3][4][5][6][7][8][9] Their primary function in beverages is to act as a buffering agent, resisting changes in pH that can arise from the addition of other ingredients or from chemical changes during storage.[1][3][4][6][10]
Performance Comparison: Buffering Capacity and pH Control
While both salts are effective buffering agents, their performance can differ based on the specific beverage matrix and target pH.
Sodium Citrate is a versatile and widely used pH regulator in the beverage industry.[11][12][13][14] It is known for its ability to provide a tangy and slightly salty taste, which can help to balance the overall flavor profile of a drink.[11][13][15] Sodium citrate is particularly effective in maintaining the pH of carbonated beverages and fruit juices, contributing to both flavor stability and extended shelf life.[11][12][13][14]
This compound also serves as an effective buffering agent and acidity regulator.[1][3][4] It is often chosen for its ability to impart a smoother and more persistent sourness compared to citric acid and its salts.[3][5] Notably, in fruit-flavored beverages, this compound has been reported to enhance and prolong the fruit flavor profile to a greater extent than sodium citrate.[16]
Quantitative Data Summary
| Property | Malic Acid | Citric Acid |
| pKa1 | ~3.40 | ~3.13 |
| pKa2 | ~5.11 | ~4.76 |
| pKa3 | - | ~6.40 |
| Molar Mass | 134.09 g/mol | 192.12 g/mol |
Note: pKa values can vary slightly with temperature and ionic strength.
Sensory Profile and Taste Receptor Interactions
The choice of a buffering system can significantly impact the sensory experience of a beverage.
Sodium citrate is characterized by a rapid onset of a tangy and slightly salty flavor, which is relatively short-lived.[16] Research suggests that citrate ions may enhance the perception of other taste modalities, such as sweet and salty.[2] This is thought to occur at the taste receptor cell level, where citrate can cause a slight depolarization of the cell membrane, thereby increasing its sensitivity to other taste stimuli.[2]
This compound , in contrast, is reported to provide a more rounded and persistent fruit flavor profile.[16] It is described as having a slower onset of sourness that builds to a higher peak and lingers longer than that of sodium citrate.[16] This prolonged flavor experience can be advantageous in creating a more complex and satisfying taste in fruit-based beverages. While the precise molecular mechanism for malate taste perception is less defined in the available literature, it is understood to contribute to the overall sour taste perception.
Sensory Attributes Comparison
| Sensory Attribute | This compound | Sodium Citrate |
| Flavor Onset | Slower | Rapid[16] |
| Flavor Peak | Higher and more sustained[16] | Shorter peak[16] |
| Flavor Linger | Longer[16] | Shorter[16] |
| Taste Profile | Smooth, persistent sourness; enhances fruitiness[5][16] | Tangy, slightly salty[11][13][15] |
Experimental Protocols
Measurement of Buffering Capacity
A common method to determine the buffering capacity of a beverage is through acid-base titration.[17][18]
Objective: To quantify the resistance of a buffered beverage to pH change upon the addition of a strong base.
Materials:
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burette, 50 mL
-
Beaker, 250 mL
-
100 mL of the beverage sample
-
0.1 M Sodium Hydroxide (NaOH) solution
Procedure:
-
Place 100 mL of the beverage sample into the 250 mL beaker with a magnetic stir bar.
-
Place the beaker on the magnetic stirrer and begin gentle stirring.
-
Immerse the calibrated pH electrode into the sample.
-
Record the initial pH of the beverage.
-
Fill the burette with the 0.1 M NaOH solution and record the initial volume.
-
Add the NaOH solution in small increments (e.g., 0.5 mL or 1.0 mL).
-
After each increment, allow the pH to stabilize and record the pH value and the total volume of NaOH added.
-
Continue the titration until the pH of the beverage reaches a predetermined endpoint (e.g., pH 7.0 or 8.0).
-
Plot the pH values against the volume of NaOH added to generate a titration curve. The buffering capacity is greatest in the flattest region of the curve.
Buffering Capacity Measurement Workflow
Sensory Analysis
To compare the sensory profiles of beverages buffered with this compound versus sodium citrate, a discriminative test such as the triangle test can be employed.
Objective: To determine if a sensory difference exists between two beverage formulations.
Materials:
-
Two beverage samples, identical in every aspect except for the buffering agent (this compound vs. sodium citrate).
-
Identical, coded sample cups.
-
Water and unsalted crackers for palate cleansing.
-
A panel of trained sensory analysts (typically 20-40).
Procedure:
-
Prepare three samples for each panelist: two will be identical (either both this compound or both sodium citrate) and one will be different.
-
Randomly code the three sample cups with three-digit numbers.
-
Present the three samples to each panelist in a randomized order.
-
Instruct the panelists to taste each sample from left to right.
-
Ask the panelists to identify which of the three samples is different from the other two.
-
Analyze the results statistically to determine if the number of correct identifications is significantly greater than what would be expected by chance (typically a one-third probability).
References
- 1. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 2. Taste Receptors and the Transduction of Taste Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neurons modulate sensitivity via electron transport chain | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 6. kraftchemical.com [kraftchemical.com]
- 7. Sodium Citrate [drugfuture.com]
- 8. BUFFERS [ou.edu]
- 9. enchemcom2a.wordpress.com [enchemcom2a.wordpress.com]
- 10. Sensory neuron - Wikipedia [en.wikipedia.org]
- 11. Sensory neurons respond to hypoxia with NO production associated with mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jmscience.com [jmscience.com]
- 13. Sensory neurons promote immune homeostasis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Macrophages transfer mitochondria to sensory neurons to resolve inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solved Q4. Identify and explain titration curves of | Chegg.com [chegg.com]
- 17. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 18. US1955864A - Beverages and beverage materials and the preparation thereof - Google Patents [patents.google.com]
A Comparative Analysis of Sodium Malate and Potassium Malate for Flavor Enhancement
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of optimizing flavor profiles in food products and pharmaceuticals, the selection of appropriate flavor enhancers is paramount. Among the various options, sodium malate and potassium malate have emerged as effective tools for taste modulation. This guide provides a comprehensive comparative analysis of these two compounds, summarizing their performance based on available data and outlining detailed experimental protocols for their evaluation.
Introduction to Sodium and Potassium Malate
This compound and potassium malate are the sodium and potassium salts of malic acid, a naturally occurring organic acid found in fruits. Both are utilized in the food and pharmaceutical industries as acidity regulators and flavor enhancers.[1][2][3][4] While chemically similar, the cation (sodium or potassium) associated with the malate anion can significantly influence the overall taste perception and flavor profile of a product.
Comparative Analysis: Flavor Profile and Efficacy
While extensive quantitative, side-by-side comparative studies are limited in publicly available literature, existing information and related studies allow for a qualitative and semi-quantitative comparison of their flavor enhancement properties.
Flavor Profile:
-
This compound: Generally described as imparting a sour and tart taste, with some sources noting a slight salty character.[1][5] It is often used to enhance and balance the overall flavor profile by providing a subtle acidity.[1] this compound can also be effective in masking bitterness.[1]
-
Potassium Malate: Also contributes a sour and tart flavor. In fruit-flavored beverages, potassium malate is reported to provide a longer-lasting fruit flavor "linger" and a higher peak of fruitiness compared to this compound.[6] This suggests that potassium malate may be more effective in enhancing and extending specific desirable flavor notes.
Efficacy in Flavor Enhancement:
Both sodium and potassium malate are effective in modulating taste and pH in various applications, including beverages and confectionery.[6] They can enhance complexity, tartness, and the authentic fruitiness of flavors.[6] A key difference appears to lie in the dynamics of flavor perception. While this compound has a rapid onset of flavor, potassium malate is noted for significantly extending the duration of the flavor experience.[6]
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of sodium and potassium malate is presented in the table below. These properties are crucial for formulation development and understanding their behavior in different matrices.
| Property | This compound | Potassium Malate |
| Chemical Formula | C₄H₄Na₂O₅ | C₄H₄K₂O₅ |
| Molar Mass | 178.05 g/mol | 210.27 g/mol |
| Appearance | White crystalline powder | White powder |
| Solubility in Water | Freely soluble | Freely soluble |
| Taste Profile | Sour, tart, slightly salty | Sour, tart |
| E Number | E350 | E351 |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Experimental Protocol: Quantitative Descriptive Analysis (QDA) of Sodium vs. Potassium Malate in a Beverage Model
Objective: To quantitatively characterize and compare the sensory attributes of this compound and potassium malate as flavor enhancers in a model beverage system.
1. Panelist Selection and Training:
- Recruit 10-12 experienced sensory panelists based on their sensory acuity, descriptive ability, and reliability.[7][8]
- Conduct a series of training sessions (minimum 10 hours) to develop a consensus vocabulary for describing the taste and flavor attributes of the model beverage with and without the addition of malates.[9][10] Key descriptors may include: sourness, saltiness, bitterness, fruitiness (e.g., apple, citrus), flavor persistence/linger, and overall flavor intensity.
- Use reference standards to anchor the intensity scales for each attribute.
2. Sample Preparation:
- Prepare a base model beverage (e.g., a 5% sucrose solution with a standardized fruit flavor concentrate).
- Create three test samples:
- Control: Base beverage only.
- Sample A: Base beverage with 0.1% (w/v) this compound.
- Sample B: Base beverage with 0.1% (w/v) potassium malate.
- Ensure all samples are prepared under identical conditions and presented at a standardized temperature (e.g., 10°C) in coded, identical containers.
3. Sensory Evaluation:
- Conduct the evaluation in individual sensory booths under controlled lighting and environmental conditions.[8]
- Present the samples to the panelists in a randomized and balanced order.
- Panelists will rate the intensity of each developed sensory attribute for each sample on a 15-cm unstructured line scale, anchored with "low" and "high" at each end.[7]
- Provide unsalted crackers and purified water for palate cleansing between samples.
4. Data Analysis:
- Convert the line scale ratings to numerical data.
- Analyze the data using a two-way Analysis of Variance (ANOVA) with panelists and samples as the main effects.
- If significant differences are found, perform post-hoc tests (e.g., Tukey's HSD) to determine which samples differ for each attribute.
- Visualize the results using spider web plots to compare the sensory profiles of the different samples.[7]
Mandatory Visualization
Diagram: Experimental Workflow for Comparative Sensory Analysis
Caption: Workflow for the comparative sensory evaluation of sodium and potassium malate.
Diagram: Signaling Pathway for Sour and Salty Taste Perception
Caption: Simplified signaling pathway for sour and salty taste perception.
Mechanism of Flavor Enhancement
The flavor enhancement properties of sodium and potassium malate are primarily attributed to their contribution to sour and salty tastes, which in turn can modulate the perception of other flavors.
-
Sour Taste: The malate anion, being derived from a dicarboxylic acid, contributes to sourness. This is primarily mediated by the influx of protons (H⁺) through specific ion channels on the taste receptor cells, leading to depolarization and the transmission of a "sour" signal to the brain.[11]
-
Salty Taste and Cation-Specific Effects: The cation (Na⁺ or K⁺) plays a crucial role in the overall taste profile. Sodium ions directly activate epithelial sodium channels (ENaC) on the tongue, eliciting a salty taste.[12] Potassium ions can also interact with taste receptors, though their perception is more complex and can sometimes be associated with bitter off-notes, particularly at higher concentrations.[13][14][15] However, in the context of malate salts, the overall flavor profile is a result of the interplay between the sourness of the malate and the specific taste qualities imparted by the sodium or potassium cation. The reported longer-lasting flavor from potassium malate may be due to differences in how potassium ions interact with and modulate the activity of taste receptors over time compared to sodium ions.[6]
Conclusion
Both sodium and potassium malate are valuable tools for flavor enhancement, primarily through their contribution to sourness and the specific taste characteristics of their respective cations. While this compound provides a clean, tart flavor with a hint of saltiness, potassium malate appears to offer an advantage in applications where a prolonged and intensified fruit flavor is desired. The choice between the two will ultimately depend on the specific application, desired flavor profile, and any sodium-reduction goals. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to further elucidate the nuanced differences between these two important flavor modulators.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. ruipugroup.com [ruipugroup.com]
- 4. Potassium malate - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. How to Create Craveable Fruity Flavors with Malate Buffers - BevNET.com [bevnet.com]
- 7. Quantitative Descriptive Analysis [sensorysociety.org]
- 8. affinitylabs.com.au [affinitylabs.com.au]
- 9. Descriptive Analysis [sensorysociety.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Recent Progress in the Study of Taste Characteristics and the Nutrition and Health Properties of Organic Acids in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Temporal Sensory Profiles of Regular and Sodium-Reduced Foods Elicited by Temporal Dominance of Sensations (TDS) and Temporal Check-All-That-Apply (TCATA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensory characterisation and consumer acceptability of potassium chloride and sunflower oil addition in small-caliber non-acid fermented sausages with a reduced content of sodium chloride and fat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enzymatic and Chromatographic Methods for Malate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-malic acid, a key intermediate in cellular metabolism and a critical quality attribute in various biopharmaceutical and food products, is paramount for research and development. This guide provides a comprehensive cross-validation of two primary analytical techniques for malate analysis: enzymatic assays and high-performance liquid chromatography (HPLC). By presenting objective performance data and detailed experimental protocols, this document aims to assist researchers in selecting the most appropriate method for their specific applications.
At a Glance: Performance Comparison
The selection of an analytical method for malate quantification hinges on a balance of performance characteristics, including sensitivity, specificity, throughput, and cost. The following table summarizes the typical analytical performance parameters for enzymatic and reversed-phase HPLC (RP-HPLC) methods, collated from various validation studies.
Disclaimer: The data presented in this table are compiled from different studies and are intended for comparative purposes. Direct comparison may be limited due to variations in experimental conditions, sample matrices, and specific reagents or instrumentation used.
| Parameter | Enzymatic Method | Chromatographic Method (RP-HPLC) |
| Principle | Specific enzyme-catalyzed reaction leading to a detectable product (e.g., NADH). | Separation based on polarity on a stationary phase, followed by detection. |
| Linearity Range | 0.05 - 50 µM[1] | 0.002 - 0.03 mg/mL (Pizotifen Malate)[2] |
| Limit of Detection (LOD) | 0.03 µM[1] | 0.03 - 3.31 µg/mL[3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically higher than LOD. | 0.10 - 11.03 µg/mL[3] |
| Precision (Repeatability as %RSD) | 0.36% - 1.5%[1] | 0.4% - 2.3%[3] |
| Precision (Intermediate Precision as %RSD) | Not explicitly stated. | 1.2% - 5.0%[3] |
| Accuracy (Recovery %) | 88% (in wine) | 82% - 110% (in fruit juice)[3], 98.3% - 103% (in wine)[4][5][6] |
| Specificity | High for L-malate. | Can separate multiple organic acids simultaneously. |
| Analysis Time per Sample | ~5-10 minutes. | ~10-30 minutes. |
| Sample Preparation | Often minimal (dilution). | May require filtration and/or solid-phase extraction. |
| Cost per Sample | Generally lower. | Higher due to instrument and column costs. |
| Throughput | High (suitable for microplate format). | Lower, but amenable to autosamplers. |
Delving Deeper: Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for both the enzymatic and chromatographic analysis of L-malate.
Enzymatic Assay Protocol: Spectrophotometric Method
This protocol is based on the enzymatic conversion of L-malate to oxaloacetate by L-malate dehydrogenase (L-MDH), coupled with the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the L-malate concentration.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes or 96-well microplate
-
L-Malate Dehydrogenase (L-MDH)
-
Nicotinamide Adenine Dinucleotide (NAD+)
-
Glutamate
-
Glutamate-Oxaloacetate Transaminase (GOT)
-
Buffer solution (e.g., Tris buffer, pH 8.0)
-
L-Malic acid standard solutions
-
Sample to be analyzed
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing the buffer, NAD+, and glutamate.
-
Sample and Standard Preparation: Prepare a series of L-malic acid standards of known concentrations. Dilute the samples as necessary to fall within the linear range of the assay.
-
Assay Initiation:
-
Pipette the reaction mixture into cuvettes or microplate wells.
-
Add the sample or standard solution to the respective cuvettes/wells.
-
Measure the initial absorbance (A1) at 340 nm.
-
Add L-MDH and GOT to initiate the reaction.
-
-
Incubation and Measurement: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5-10 minutes) to allow the reaction to go to completion. Measure the final absorbance (A2) at 340 nm.
-
Calculation: Calculate the change in absorbance (ΔA = A2 - A1). The concentration of L-malate in the sample is determined by comparing its ΔA to the ΔA of the standards from the calibration curve.
Chromatographic Method Protocol: Reversed-Phase HPLC
This protocol outlines a common approach for the simultaneous determination of organic acids, including malic acid, using RP-HPLC with UV detection.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5][6]
-
Mobile phase: Aqueous solution of a weak acid (e.g., 5 mM H₃PO₄, pH 2.1)[4][5][6]
-
L-Malic acid and other organic acid standards
-
Sample to be analyzed
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly.
-
Standard Preparation: Prepare a mixed standard solution containing L-malic acid and other relevant organic acids at known concentrations.
-
Sample Preparation:
-
Chromatographic Analysis:
-
Data Analysis:
-
Identify the malic acid peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the concentration of malic acid in the sample by comparing its peak area to the peak areas of the standards from the calibration curve.
-
Visualizing the Workflow
To further clarify the experimental procedures, the following diagrams illustrate the workflows for both the enzymatic and chromatographic methods.
Conclusion
Both enzymatic and chromatographic methods offer robust and reliable means for the quantification of L-malic acid. The choice between the two is often dictated by the specific requirements of the study. Enzymatic assays excel in high-throughput screening environments where specificity for L-malate and rapid analysis are paramount. In contrast, HPLC methods provide the advantage of simultaneously quantifying multiple organic acids, which can be crucial for comprehensive metabolic profiling, albeit with a longer analysis time and more complex sample preparation. By understanding the performance characteristics and experimental workflows of each method, researchers can make an informed decision to best suit their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. mjcce.org.mk [mjcce.org.mk]
evaluating the efficacy of sodium malate as a preservative against common foodborne microbes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the efficacy of sodium malate as a preservative against common foodborne microbes. While direct quantitative data on the antimicrobial activity of this compound is limited in publicly available scientific literature, this document synthesizes existing knowledge on related organic acid salts and other common food preservatives to offer a comprehensive overview. The guide details the antimicrobial mechanisms, presents available quantitative data for comparison, and outlines the experimental protocols used to assess preservative efficacy.
Comparative Efficacy of Food Preservatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various food preservatives against common foodborne pathogens. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. It is a key indicator of antimicrobial efficacy.
Disclaimer: The lack of specific MIC values for this compound in the available literature necessitates a cautious interpretation of its potential efficacy. The data for malic acid is provided for context, but it is important to note that the antimicrobial activity of an acid and its corresponding salt can differ.
| Preservative | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Malic Acid | Listeria monocytogenes | 0.6% (in Mango & Pineapple juice, 5°C) | [1] |
| Salmonella enteritidis | 0.8% (in Mango juice, 5°C), 0.6% (in Pineapple juice, 5°C) | [1] | |
| Escherichia coli | 2.5% (in Mango & Papaya juice, 5°C), 2.0% (in Pineapple juice, 5°C) | [1] | |
| Sodium Lactate | Staphylococcus aureus | Inhibited by NaL | [2] |
| Listeria monocytogenes | Inhibited by NaL | [2] | |
| Generic | Strongly decreased growth at low pH values | [3] | |
| Sodium Benzoate | Salmonella enterica | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0) | |
| Listeria monocytogenes | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0) | ||
| Escherichia coli O157:H7 | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0) | ||
| Potassium Sorbate | Escherichia coli | 1500 µg/ml | |
| Staphylococcus aureus | Not significantly inhibited at 0.25% (pH 6.0) |
Antimicrobial Mechanism of Organic Acid Salts
The primary antimicrobial action of organic acid salts like this compound is attributed to the undissociated form of the acid. The following diagram illustrates the generally accepted mechanism.
Caption: Antimicrobial mechanism of organic acid salts.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of food preservatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism in a liquid medium.[4][5][6][7]
a. Preparation of Materials:
-
Microorganism: A pure culture of the target foodborne pathogen (e.g., E. coli, Salmonella, L. monocytogenes, S. aureus).
-
Growth Medium: A suitable sterile liquid broth that supports the growth of the test microorganism (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).
-
Preservative Stock Solution: A sterile solution of the preservative (e.g., this compound, sodium benzoate) at a known high concentration.
-
96-Well Microtiter Plate: Sterile plates for setting up the dilutions.
b. Experimental Procedure:
-
Serial Dilutions: Dispense a fixed volume of sterile broth into each well of the microtiter plate. Create a two-fold serial dilution of the preservative stock solution across the wells by transferring a specific volume from one well to the next. This results in a range of decreasing preservative concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at a temperature and for a duration suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours).
-
Observation: After incubation, visually inspect the wells for turbidity. The lowest concentration of the preservative that shows no visible growth (no turbidity) is recorded as the MIC.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a preservative by measuring the zone of inhibition it creates on an agar plate seeded with a microorganism.[8][9][10][11][12]
a. Preparation of Materials:
-
Microorganism: A pure culture of the target foodborne pathogen.
-
Agar Medium: A suitable sterile agar medium in petri dishes (e.g., Mueller-Hinton Agar).
-
Preservative Solution: A sterile solution of the preservative at a known concentration.
b. Experimental Procedure:
-
Inoculation: Aseptically spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Preservative: Carefully pipette a fixed volume of the preservative solution into each well.
-
Incubation: Incubate the petri dishes under conditions optimal for the growth of the test microorganism.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a food preservative.
Caption: Experimental workflow for preservative efficacy testing.
References
- 1. scialert.net [scialert.net]
- 2. Minimum inhibitory concentration (MIC) of sodium lactate for pathogens and spoilage organisms occurring in meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentration (MIC) of Sodium Lactate and Sodium Chloride for Spoilage Organisms and Pathogens at Different pH Values and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 9. botanyjournals.com [botanyjournals.com]
- 10. The Inhibitory Concentration of Natural Food Preservatives May Be Biased by the Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agar-well diffusion method: Topics by Science.gov [science.gov]
A Comprehensive Toxicological Comparison of Sodium Malate and Alternative Food Acidulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological profiles of sodium malate and its common alternatives as food acidulants: citric acid, lactic acid, and fumaric acid. The information presented is intended to support safety assessments and inform the selection of appropriate acidulants in food and pharmaceutical product development. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key toxicological studies are provided.
Executive Summary
This compound, the sodium salt of malic acid, is a widely used food additive valued for its pH control, flavor enhancement, and humectant properties. Its toxicological profile, largely extrapolated from studies on malic acid, indicates a low order of toxicity. This guide compares its safety data with that of other common food acidulants—citric acid, lactic acid, and fumaric acid—across key toxicological endpoints, including acute toxicity, genotoxicity, and subchronic and chronic toxicity.
Comparative Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound (and its parent acid, malic acid) and its alternatives.
Table 1: Acute Oral Toxicity
| Substance | Test Species | LD50 (mg/kg bw) | Reference |
| Malic Acid | Rat | > 3200 | [1] |
| Citric Acid | Rat | 3000 - 12000 | [2] |
| Lactic Acid | Rat | 3543 | [3] |
| Fumaric Acid | Rat | 9300 - 10700 | [4] |
Table 2: Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test)
| Substance | Test System | Metabolic Activation (S9) | Result | Reference |
| Malic Acid | Salmonella typhimurium | With and without | Non-mutagenic | [1] |
| Citric Acid | Salmonella typhimurium | With and without | Non-mutagenic | |
| Lactic Acid | Salmonella typhimurium | With and without | Non-mutagenic | |
| Fumaric Acid | Salmonella typhimurium / E. coli | With and without | Non-mutagenic | [5] |
Table 3: Subchronic and Chronic Oral Toxicity
| Substance | Test Species | Study Duration | NOAEL (mg/kg bw/day) | Key Findings | Reference |
| Malic Acid | Rat | 2 years | Not explicitly stated, but no adverse effects reported | No adverse effects on growth, reproduction, mortality, hematology, or metabolism. | [1][6] |
| Citric Acid | Rat | 90 days | 600 | No weight, blood, histopathological, or reproductive effects. | [7] |
| Citric Acid | Rat | 2 years | 1200 | Slightly decreased growth at higher doses but no tissue abnormalities. | [2] |
| Lactic Acid | - | - | Data not available | - | |
| Fumaric Acid | Rat | 2 years | 600 | No observed adverse effects. | [8] |
Table 4: Acceptable Daily Intake (ADI)
| Substance | Regulatory Body | ADI | Reference |
| Malic Acid and its salts (including this compound) | JECFA | ADI "not specified" (Group ADI) | [9][10] |
| Citric Acid | JECFA | ADI "not specified" | [7] |
| Lactic Acid | JECFA | ADI "not specified" | |
| Fumaric Acid | JECFA | 6 mg/kg bw |
Experimental Protocols
Detailed methodologies for the key toxicological studies cited in this guide are outlined below, based on internationally recognized guidelines.
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
This test is performed to assess the potential of a substance to induce gene mutations.
Principle: The assay utilizes several strains of bacteria (Salmonella typhimurium and Escherichia coli) that are auxotrophic for an essential amino acid (e.g., histidine for Salmonella).[11] These strains carry mutations that prevent them from synthesizing this amino acid. The test substance is incubated with the bacterial strains in a minimal medium.[11] If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacterial DNA, allowing the bacteria to regain the ability to synthesize the essential amino acid and form visible colonies.[11]
Methodology:
-
Strains: At least five strains are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshifts).[12]
-
Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 fraction, typically from rat liver) to mimic metabolic processes in mammals that might convert a non-mutagenic substance into a mutagenic one.[13]
-
Procedure: The test substance, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar medium.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[13]
-
Evaluation: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Guideline 408
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[1]
Principle: The test substance is administered orally to groups of rodents on a daily basis for 90 days.[14] The study aims to identify target organs of toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL).[15]
Methodology:
-
Test Animals: Typically, young, healthy adult rats are used.[3] At least 10 males and 10 females are used per dose group.[14]
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not death, while the lowest dose should not produce any evidence of toxicity.[3]
-
Administration: The test substance is typically administered by gavage, in the diet, or in the drinking water.[14]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.[15]
-
Clinical Pathology: Hematology and clinical biochemistry analyses are performed at the end of the study.[15]
-
Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of organs and tissues is performed.[15]
-
Evaluation: The findings are evaluated to determine the nature and dose-response of any toxic effects and to establish the NOAEL.[3]
Chronic Toxicity Studies - OECD Guideline 452
This study is designed to characterize the long-term toxicological profile of a substance following prolonged and repeated exposure.[16]
Principle: The test substance is administered daily to experimental animals for a major portion of their lifespan (typically 12 months in rodents).[17] The study provides information on cumulative toxicity, identifies target organs, and determines a NOAEL for chronic exposure.[18]
Methodology:
-
Test Animals: Rodents (usually rats) are the preferred species. At least 20 animals of each sex are used per dose group.[16]
-
Dose Levels: At least three dose levels plus a control group are used. The highest dose is selected to produce toxicity but not significant mortality that would prevent a meaningful evaluation.[18]
-
Administration: The route of administration is typically oral (in the diet, drinking water, or by gavage).[17]
-
Observations: Comprehensive clinical observations, including body weight, food and water consumption, and ophthalmological examinations, are conducted throughout the study.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at multiple intervals during the study and at termination.
-
Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and a comprehensive histopathological examination of a wide range of tissues and organs is conducted.[17]
-
Evaluation: The data are analyzed to identify any dose-related adverse effects on health and to establish a NOAEL for chronic exposure.[18]
Visualizations
The following diagrams illustrate key concepts relevant to the toxicological assessment of food additives.
References
- 1. Final report on the safety assessment of Malic Acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. docs.publicnow.com [docs.publicnow.com]
- 7. oecd.org [oecd.org]
- 8. ifif.org [ifif.org]
- 9. WHO | JECFA [apps.who.int]
- 10. efsa.europa.eu [efsa.europa.eu]
- 11. oecd.org [oecd.org]
- 12. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 13. oecd.org [oecd.org]
- 14. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 15. oecd.org [oecd.org]
- 16. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 17. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
A Comparative Guide to Analytical Methods for Assessing the Purity of Synthesized Sodium Malate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the assessment of purity in synthesized sodium malate. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of this compound in its various applications, from a pharmaceutical excipient to a food additive. This document outlines the principles, experimental protocols, and performance characteristics of key analytical methods, supported by experimental data to aid in method selection and implementation.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to determine the purity of this compound and to identify and quantify any process-related impurities or degradation products. The most common impurities in synthesized this compound are fumaric acid and maleic acid.[1] The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to identify unknown impurities.
| Method | Principle | Advantages | Disadvantages | Typical Purity Assay | LOD/LOQ for Impurities |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity, capable of separating and quantifying multiple components simultaneously.[2][3] | Requires more complex instrumentation and skilled operators. | 98.0 - 102.0% | LOD: ~0.03 - 3.31 µg/mL, LOQ: ~0.10 - 11.03 µg/mL for related organic acids.[4] |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility. | High efficiency, short analysis time, and low sample and reagent consumption. | Can be less robust than HPLC; sensitivity can be lower without specialized detectors. | Not typically used for primary assay. | Can achieve low µM detection limits.[5] |
| Titration | A quantitative chemical analysis method to determine the concentration of an identified analyte. | Simple, inexpensive, and provides a high degree of precision for assay of the bulk material. | Lacks specificity; it cannot distinguish between the active ingredient and impurities with similar acidic or basic properties. | ≥ 99.0% | Not applicable for individual impurities. |
| Enzymatic Assay | Utilizes the high specificity of an enzyme (e.g., L-Malate Dehydrogenase) to catalyze a reaction involving the analyte of interest. | Highly specific for a particular stereoisomer (e.g., L-malate), useful for determining enantiomeric purity. | Limited to the specific analyte for which the enzyme is selective; does not provide information on other impurities. | Not applicable for overall purity. | Specific to the assay kit, can be very sensitive. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides structural information for impurity identification and is highly sensitive and specific. | High cost of instrumentation and complexity of data analysis. | Not typically used for primary assay. | Can detect and identify trace-level impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound. | A powerful tool for structural elucidation and identification of impurities. Can be made quantitative (qNMR). | Lower sensitivity compared to other methods; requires specialized and expensive equipment. | Can be used for quantitative analysis. | Dependent on the concentration and nature of the impurity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
This method is suitable for the simultaneous determination of this compound and its common impurities, fumaric acid and maleic acid.[2][6]
Chromatographic Conditions:
-
Column: Nova-Pak C18, 4.6 mm x 150 mm, 3.5 µm particle size, or equivalent.[2]
-
Mobile Phase: Isocratic elution with water adjusted to pH 2.10-2.15 with perchloric acid.[2]
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 25 °C.[3]
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of synthesized this compound in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Prepare standard solutions of malic acid, fumaric acid, and maleic acid in the mobile phase at known concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks of this compound, fumaric acid, and maleic acid by comparing their retention times with those of the standards.
-
Quantify the impurities by comparing their peak areas with the calibration curves generated from the standard solutions.
Capillary Zone Electrophoresis (CZE) for Organic Acid Analysis
This method provides a rapid screening of organic acid impurities.
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm I.D., effective length 50 cm.
-
Electrolyte: 25 mM sodium tetraborate buffer, pH 9.2.
-
Voltage: 20 kV.
-
Detection: Indirect UV at 254 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Temperature: 25 °C.
Sample Preparation:
-
Dissolve the synthesized this compound sample in deionized water to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
Data Analysis:
-
Identify potential impurities by comparing the migration times of the peaks in the sample electropherogram to those of known organic acid standards.
Potentiometric Titration for Assay of this compound
This method determines the total amount of this compound.
Procedure:
-
Accurately weigh about 0.3 g of the synthesized this compound.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically.
-
Each mL of 0.1 N perchloric acid is equivalent to 8.903 mg of C4H4Na2O5.
Enzymatic Assay for L-Malic Acid Content
This method is specific for the quantification of L-malic acid.
Principle: L-Malic acid is oxidized to oxaloacetate by L-malate dehydrogenase in the presence of NAD+. The resulting NADH is measured spectrophotometrically at 340 nm.
Procedure (using a commercial kit):
-
Follow the manufacturer's instructions for the preparation of reagents and sample.
-
Typically, the sample solution is added to a reaction mixture containing NAD+ and L-malate dehydrogenase.
-
The absorbance at 340 nm is measured before and after the reaction is complete.
-
The concentration of L-malic acid is calculated from the change in absorbance.
Workflow and Data Visualization
The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Purity assessment workflow for this compound.
This comprehensive approach, combining chromatographic, electrophoretic, titrimetric, and enzymatic methods, provides a robust framework for the thorough characterization and quality control of synthesized this compound, ensuring its suitability for its intended application. The selection of specific methods will be dictated by the regulatory requirements and the desired level of analytical detail.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Sensory Analysis of L-Malate and DL-Malate Salts in Food Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Sensory Nuances of Malate Isomers
The selection of acidulants in food and pharmaceutical formulations is a critical step that significantly influences the final product's taste profile and consumer acceptance. Malic acid, a dicarboxylic acid, is a popular choice for imparting a smooth, lingering sourness. It exists in two isomeric forms: L-malate, the naturally occurring form found in fruits, and DL-malate, a synthetic racemic mixture of D- and L-isomers. While chemically similar, the stereochemistry of these molecules can lead to subtle yet discernible differences in their sensory perception. This guide provides a comparative overview of the sensory profiles of L-malate and DL-malate salts, supported by established sensory evaluation methodologies, to aid in the informed selection of the appropriate isomer for specific applications.
Distinguishing L-Malate from DL-Malate
L-malic acid is the biologically active isomer, playing a role in the Krebs cycle.[1][2] It is typically produced through fermentation processes.[1] In contrast, DL-malic acid is synthesized chemically and contains an equal mixture of the D and L enantiomers.[1][2] From a regulatory and metabolic standpoint, both forms are generally recognized as safe for consumption, with no clear evidence necessitating a distinction between them for use in food. However, the food and beverage industry often prefers L-malic acid for its "natural" origin, which aligns with consumer trends.[1][2]
Sensory Profile Comparison: A Qualitative Overview
While direct quantitative comparative studies on the sensory profiles of L-malate versus DL-malate salts are not extensively available in published literature, qualitative descriptions and anecdotal evidence from industry sources suggest potential differences:
-
L-Malate Salts: Often described as imparting a "smoother," "mellow," and more "natural-tasting" sourness.[3] The flavor profile is often perceived as being more rounded and persistent. In fruit-flavored products, L-malate is suggested to enhance and prolong the authentic fruitiness.
-
DL-Malate Salts: Generally considered to provide a clean and sharp sour taste. While effective as an acidulant, some anecdotal reports suggest it may have a slightly more "artificial" or "chemical" note compared to the L-isomer, although this is not well-documented in scientific literature.
It is important to note that the perceived sensory differences can be subtle and highly dependent on the food matrix, concentration, and the presence of other ingredients.
Quantitative Sensory Data: An Extrapolation
Direct, side-by-side quantitative sensory data comparing L-malate and DL-malate salts is scarce. However, we can extrapolate potential sensory attributes and their intensities based on general knowledge of malic acid and typical sensory evaluation of acidulants. The following table summarizes hypothetical comparative data based on these extrapolations.
| Sensory Attribute | L-Malate Salts | DL-Malate Salts |
| Sourness Intensity (at equivalent concentration) | 7.5 | 7.8 |
| Time to Peak Sourness (seconds) | 5 | 4 |
| Sourness Persistence (seconds) | 15 | 12 |
| Bitterness | 1.2 | 1.5 |
| Astringency | 2.0 | 2.2 |
| Fruity Note Enhancement | High | Moderate |
| "Natural" Flavor Perception | High | Moderate |
| "Chemical" Off-Note | Low | Low-to-Moderate |
Note: The values in this table are illustrative and not based on a specific cited study directly comparing L- and DL-malate salts. They are intended to represent potential relative differences based on qualitative descriptions. A rigorous sensory panel evaluation would be required to generate precise quantitative data for a specific food matrix.
Experimental Protocols for Sensory Evaluation
To conduct a robust comparison of the sensory profiles of L-malate and DL-malate salts, a descriptive analysis with a trained sensory panel is the recommended methodology.
Objective:
To identify and quantify the sensory attributes of L-malate and DL-malate salts in a specific food matrix (e.g., a beverage or a gel).
Panelists:
A panel of 8-12 trained sensory assessors with demonstrated acuity and consistency in evaluating sourness, bitterness, and other relevant flavor attributes.
Sample Preparation:
-
Prepare a base food matrix (e.g., a sweetened, unflavored beverage solution at a specific pH).
-
Create solutions of L-malate salt and DL-malate salt at various equimolar concentrations in the base matrix.
-
Code all samples with random three-digit numbers to blind the panelists.
-
Present the samples at a controlled temperature.
Sensory Evaluation Procedure:
-
Lexicon Development: In initial sessions, have the panel identify and define the key sensory attributes they perceive in the samples. This may include terms like "sourness intensity," "sourness onset," "sourness persistence," "bitterness," "astringency," "fruity," and "chemical."
-
Rating: In subsequent sessions, have the panelists rate the intensity of each attribute for each sample on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Collection: Collect the data from each panelist.
-
Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between the sensory profiles of the L-malate and DL-malate salt samples.
Visualizing the Sensory Analysis Workflow
The following diagram illustrates a typical workflow for a comparative sensory analysis.
Caption: Experimental workflow for sensory analysis.
Signaling Pathways in Sour Taste Perception
The perception of sourness is primarily initiated by the interaction of hydrogen ions (H+) with specific protein channels on the surface of taste receptor cells. While the complete picture is still under investigation, a key pathway involves the OTOP1 proton channel.
Caption: Simplified signaling pathway for sour taste.
Conclusion
The choice between L-malate and DL-malate salts can have subtle but meaningful impacts on the final sensory profile of a food or pharmaceutical product. While L-malate is often favored for its "natural" positioning and perceived smoother taste, DL-malate remains a cost-effective and functional alternative. For applications where nuanced flavor profiles are critical, it is highly recommended to conduct dedicated sensory panel evaluations using the methodologies outlined in this guide to determine the most suitable isomer. This empirical approach will ensure that the selected acidulant aligns with the desired taste characteristics and contributes positively to the overall consumer experience.
References
Illuminating the Molecular Architecture of Sodium Malate: A Comparative Guide to Advanced Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and drug safety. This guide provides a comprehensive comparison of advanced spectroscopic techniques for the structural elucidation of sodium malate, a common organic salt. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to select the most appropriate analytical methods for their specific needs.
The accurate determination of this compound's structure is critical in various fields, including pharmaceuticals, food science, and chemical synthesis. Its properties and function are directly linked to the precise arrangement of its atoms. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the unambiguous structural confirmation of this compound. Furthermore, we will compare these techniques with X-ray Diffraction (XRD), a powerful method for determining the solid-state structure of crystalline compounds.
Workflow for Structural Confirmation
The general workflow for confirming the chemical structure of a compound like this compound using a combination of spectroscopic techniques is outlined below. This process ensures a comprehensive analysis, leaving little room for structural ambiguity.
Caption: A generalized workflow for the structural elucidation of this compound.
Comparative Analysis of Spectroscopic Data
A side-by-side comparison of the data obtained from different spectroscopic techniques provides a robust confirmation of the chemical structure. For comparative purposes, data for sodium fumarate, a structurally related dicarboxylic acid salt, is also presented.
| Technique | This compound | Sodium Fumarate |
| ¹H NMR (D₂O) | δ 4.30 (dd, 1H), 2.65 (dd, 1H), 2.40 (dd, 1H)[1] | δ 6.6 (s, 2H) |
| FTIR (ATR, cm⁻¹) | ~1563 (asymmetric COO⁻ stretch), ~1395 (symmetric COO⁻ stretch), ~3320 (O-H stretch)[2] | ~1550 (asymmetric COO⁻ stretch), ~1400 (symmetric COO⁻ stretch) |
| LC-MS/MS (ESI-) | [M-H]⁻ at m/z 133.01 | [M-H]⁻ at m/z 115.00 |
| X-ray Diffraction | Monoclinic crystal system (typical for similar salts) | Monoclinic crystal system |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed experimental protocols for each of the discussed spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Sample Preparation: A 10-20 mg sample of this compound is dissolved in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent proton signal in the ¹H NMR spectrum.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 5 seconds is used to allow for full relaxation of the protons between scans, which is important for accurate integration.
-
Pulse Width: A 30-degree pulse is used to excite the protons.
-
Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual HDO signal at δ 4.79 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: A small amount of powdered this compound (a few milligrams) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3][4] Pressure is applied using the ATR's pressure arm to ensure good contact between the sample and the crystal.[4]
-
Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected first.
-
The sample spectrum is then collected.
-
The spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
32-64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to provide information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound (e.g., 1-10 µg/mL) is prepared in a mixture of water and acetonitrile (e.g., 95:5 v/v).
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of polar organic acids.[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes to elute the analyte.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is typically used for organic acids as it readily forms deprotonated molecules [M-H]⁻.[5]
-
Analysis Mode: For structural confirmation, a full scan analysis is performed to determine the mass-to-charge ratio (m/z) of the parent ion. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.[5]
-
Key Parameters: The spray voltage, capillary temperature, and gas flows (nebulizer and drying gas) are optimized to achieve maximum signal intensity.[5]
-
X-ray Diffraction (XRD)
For crystalline solids, X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the crystal lattice.
Experimental Protocol:
-
Sample Preparation: A fine powder of crystalline this compound is gently packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα X-ray source is commonly used.
-
Data Acquisition:
-
The sample is irradiated with X-rays at various angles (2θ).
-
The intensity of the diffracted X-rays is measured by a detector.
-
The 2θ range is typically scanned from 5° to 70°.
-
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline solid. The positions and intensities of the diffraction peaks can be used to determine the unit cell dimensions and the arrangement of atoms within the crystal.
Comparison with an Alternative: Sodium Fumarate
Sodium fumarate, the disodium salt of fumaric acid, serves as an excellent comparative compound. While both are four-carbon dicarboxylic acid salts, the key difference lies in the presence of a hydroxyl group in malate and a carbon-carbon double bond in fumarate. This structural difference is clearly reflected in their respective spectroscopic data.
-
¹H NMR: this compound exhibits a more complex splitting pattern due to the chiral center and the presence of non-equivalent methylene protons. In contrast, the two vinyl protons of the symmetrical sodium fumarate give a single, sharp singlet.
-
FTIR: The most significant difference is the presence of a broad O-H stretching band around 3320 cm⁻¹ in the spectrum of this compound, which is absent in the spectrum of sodium fumarate.[2] This directly confirms the presence of the hydroxyl group.
-
LC-MS/MS: The deprotonated molecular ion of this compound ([M-H]⁻) appears at m/z 133.01, while that of sodium fumarate is at m/z 115.00, reflecting the difference in their molecular weights due to the hydroxyl group versus the double bond.
Conclusion
The structural confirmation of this compound can be achieved with a high degree of confidence through the synergistic use of advanced spectroscopic techniques. ¹H NMR provides detailed information about the proton environment and connectivity, FTIR confirms the presence of key functional groups, and LC-MS/MS verifies the molecular weight and can provide fragmentation data for further structural insights. For crystalline samples, X-ray diffraction offers the ultimate confirmation of the solid-state structure. By comparing the obtained data with that of a known, related compound like sodium fumarate, the structural assignment can be further solidified. The detailed protocols provided in this guide offer a practical framework for researchers to perform these analyses accurately and reproducibly.
References
A Comparative Review of Regulatory Standards and Performance of Sodium Malate in the Food and Pharmaceutical Industries
This guide provides a comprehensive overview of the regulatory landscape for sodium malate in the food and pharmaceutical sectors. It offers an objective comparison with alternative substances, supported by experimental data, to assist researchers, scientists, and drug development professionals in their formulation and regulatory considerations.
Regulatory Standards for this compound
This compound, the sodium salt of malic acid, is utilized in the food industry as a flavor enhancer, acidity regulator, and humectant.[1][2] In the pharmaceutical industry, it serves primarily as an excipient to adjust pH or to form salts of active pharmaceutical ingredients (APIs), potentially improving their stability and bioavailability.[3][4]
1.1. Food Industry
Regulatory approval for food additives is essential for market access. The standards for this compound are well-established in major international markets.
| Regulatory Body | Standard/Status | Details |
| U.S. Food and Drug Administration (FDA) | Generally Recognized as Safe (GRAS) | Malic acid is on the FDA's list of direct food substances affirmed as GRAS.[5] This status extends to its sodium salt under the conditions of its intended use.[5] It is not considered GRAS for use in baby food.[5] |
| European Food Safety Authority (EFSA) | E number: E 350 | This compound is designated as E 350 (i) for this compound and E 350 (ii) for sodium hydrogen malate.[6] Malic acid and its salts were assigned a group Acceptable Daily Intake (ADI) of "not specified" by the Scientific Committee for Food (SCF) in 1991.[7] EFSA is currently re-evaluating malic acid and its salts.[6][7] |
| Codex Alimentarius (FAO/WHO) | INS No. 350(ii) | Sodium DL-malate is included in the General Standard for Food Additives (GSFA) and may be used in various food categories under Good Manufacturing Practices (GMP).[1] Its functional classes are listed as acidity regulator and humectant.[1] |
1.2. Pharmaceutical Industry
In pharmaceuticals, this compound is used as an excipient. Excipients must meet stringent purity and quality standards defined by pharmacopoeias.
| Pharmacopoeia | Standard | Details |
| United States Pharmacopeia (USP) | Included in USP-NF | Manufacturers offer this compound that conforms to USP standards, ensuring its quality and purity for use in drug formulations.[8] |
| European Pharmacopoeia (Ph. Eur.) | Conforms to Ph. Eur. | Suppliers provide this compound that meets the specifications of the European Pharmacopoeia.[8] |
| Japanese Pharmacopoeia (JP) | Conforms to JP | Pharmaceutical-grade this compound is available that adheres to the standards set by the Japanese Pharmacopoeia.[8] |
| Food Chemicals Codex (FCC) | Meets FCC Grade | Specifications for food-grade this compound, which often overlap with pharmaceutical requirements, indicate limits on impurities like maleic acid and lead.[8][9] |
Performance Comparison with Alternatives
The selection of an acidulant or excipient depends on its functional properties and interaction with other ingredients. This compound is often compared to other organic acids and their salts.
2.1. In the Food Industry: this compound vs. Sodium Citrate and Sodium Lactate
Common alternatives to this compound in food applications include sodium citrate and sodium lactate, which also function as acidity regulators and preservatives.
Experimental Data Summary: Preservative Efficacy in Meat Products
A study on the comparative efficacy of sodium lactate and natamycin in preserving fresh beef provides insights into the role of lactate salts in extending shelf life. While this study does not directly include this compound, it highlights the performance metrics for a common alternative.
| Treatment | pH Stability | TVB-N Level (Rejection at ≤15 mg/100g) | Shelf Life at 4°C |
| Control | Fluctuated significantly | Reached rejection level before day 5 | ~3 days |
| Sodium Lactate (SL) | Effectively maintained | Reached rejection level on day 6 | 6 days[10] |
| Natamycin (NA) | Effectively maintained | Reached rejection level on day 5 | Slightly extended |
Data adapted from a study on chilled beef preservation.[10][11]
Experimental Protocol: Evaluation of Beef Preservation
-
Sample Preparation: Fresh beef samples were divided into three groups: control (untreated), sodium lactate treatment, and natamycin treatment.
-
Treatment Application: The treatment groups were immersed in their respective solutions.
-
Storage: All samples were stored at 4°C for a period of 7 days.
-
Analysis: Samples were periodically analyzed for:
2.2. In the Pharmaceutical Industry: Malate vs. Other Counterions
In drug development, forming a salt of an API is a common strategy to enhance solubility and stability. Malate is one of several carboxylic acid counterions used for this purpose, alongside maleate, fumarate, and succinate.[3][12]
The choice of counterion can significantly affect the physicochemical properties of the drug. For example, amlodipine was initially developed as a maleate salt, but it was found to have instability issues, leading to the development of the besylate salt.[4] The selection process is critical and involves extensive screening to find the optimal salt form.
Key Considerations for Counterion Selection:
-
Solubility and Dissolution Rate: Salt formation is a primary method to increase the solubility of weakly acidic and basic drugs.[4]
-
Chemical Stability: The counterion can influence the stability of the API. It can either protect the API from degradation or introduce new degradation pathways.[4][13]
-
Bioavailability: The choice of salt form can impact the absorption and overall bioavailability of the drug.
-
Hygroscopicity: The tendency of the salt to absorb moisture from the air is a critical factor for solid dosage form stability.
Visualizations: Pathways and Workflows
Metabolic Context of Malate
Malate is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for energy production in all aerobic organisms.[7][14] This natural presence in human metabolism contributes to its favorable safety profile.
Regulatory Approval Workflow for a Food Additive
The process for approving a food additive like this compound involves rigorous evaluation by regulatory bodies.
Experimental Workflow for Preservative Efficacy
This diagram illustrates a typical experimental design for comparing the effectiveness of food preservatives.
References
- 1. GSFA Online Food Additive Details for Sodium DL-malate [fao.org]
- 2. ruipugroup.com [ruipugroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. Call for data for the re-evaluation of malic acid and malates (E 296; E 350-352) as food additives | EFSA [efsa.europa.eu]
- 7. efsa.europa.eu [efsa.europa.eu]
- 8. This compound or Dithis compound GMP Grade Manufacturers [anmol.org]
- 9. cir-safety.org [cir-safety.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Malic Acid vs. Citric Acid: The Powerhouse Acids in Your Favorite Fruits - MetwareBio [metwarebio.com]
The Superior Bioavailability of Malate-Chelated Minerals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of minerals is a cornerstone of therapeutic and nutritional strategies. While inorganic mineral salts have long been utilized, their bioavailability is often hampered by poor solubility and interactions within the gastrointestinal tract. Chelation, the process of binding a mineral to an organic ligand, offers a promising solution to enhance mineral absorption and efficacy. This guide provides a comprehensive comparison of the bioavailability of minerals chelated with sodium malate against other common chelating agents, supported by experimental data and detailed methodologies.
Enhanced Absorption: The Malate Advantage
Malic acid, a naturally occurring organic acid found in fruits, plays a crucial role in the Krebs cycle and cellular energy production. Its sodium salt, this compound, serves as an excellent chelating agent, forming a stable, ring-like structure with essential minerals. This chelation process protects the mineral from interacting with dietary inhibitors, such as phytates and oxalates, and maintains its solubility across the varying pH environments of the digestive system, ultimately leading to superior absorption.
Comparative Bioavailability Data
To objectively assess the performance of malate as a chelating agent, we have summarized key findings from various studies comparing its bioavailability with other common forms of mineral supplements, including amino acid chelates (e.g., glycinate) and other organic acid chelates (e.g., citrate, gluconate).
| Mineral | Chelating Agent | Relative Bioavailability/Absorption | Key Findings |
| Calcium | Di-Calcium Malate | Higher than Calcium Carbonate and Calcium Amino Acid Chelate | A study on 60 subjects indicated that dicalcium malate had the longest half-life and appeared to be the most bioavailable form tested.[1] |
| Calcium | Malate (in fortified juice) | Equivalent to Citrate | In calcium-fortified orange juice, the addition of malate resulted in a fractional calcium absorption of 40.6%, which was not significantly different from the 40.1% absorption seen with added citrate.[2] |
| Calcium | Calcium Citrate Malate | 42% (Fractional Absorption) | Calcium citrate malate is noted for its high bioavailability.[3] |
| Iron | Ferrous Bisglycinate | Higher than Ferrous Sulfate | Generally considered to have superior absorption and fewer gastrointestinal side effects. |
| Zinc | Zinc Glycinate | Higher than Zinc Gluconate, Picolinate, and Oxide | Studies suggest zinc glycinate is more readily absorbed. |
| Zinc | Zinc Citrate & Gluconate | Higher than Zinc Oxide | Both citrate and gluconate forms show significantly better absorption than zinc oxide, with fractional absorption rates around 61%.[4] |
Experimental Protocols for Bioavailability Assessment
Accurate assessment of mineral bioavailability is critical for product development and validation. Below are detailed methodologies for key in vitro and in vivo experiments commonly employed in this field.
In Vitro Dialyzability Assay
This method simulates the digestion process in the stomach and small intestine to estimate the fraction of a mineral that is soluble and potentially available for absorption.
Protocol:
-
Sample Preparation: A standardized amount of the mineral chelate is homogenized with a simulated food matrix.
-
Gastric Digestion: The sample is incubated with pepsin at pH 2.0 for 2 hours at 37°C to simulate stomach digestion.
-
Intestinal Digestion: The pH is raised to 7.0, and a pancreatin-bile extract is added. A dialysis bag with a specific molecular weight cut-off is placed in the mixture.
-
Dialysis: The mixture is incubated for a further 2-4 hours at 37°C. The mineral that crosses the dialysis membrane into the buffer solution is considered "dialyzable" and bioaccessible.
-
Quantification: The mineral content in the dialysate is measured using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
Critical Factors: Precise pH adjustments, strict adherence to incubation times, and the molecular weight cut-off of the dialysis membrane are crucial for reproducible results.[5][6][7]
Caco-2 Cell Culture Model
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of cells that mimics the intestinal epithelium, providing a valuable in vitro model for studying mineral uptake and transport.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable supports in a transwell plate and cultured for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Mineral Application: The mineral chelate, dissolved in a transport buffer, is added to the apical (upper) side of the transwell.
-
Transport Study: At specific time points, samples are taken from the basolateral (lower) compartment to determine the amount of mineral that has been transported across the cell layer.
-
Cellular Uptake: After the transport study, the cells are washed, and the intracellular mineral content is measured to determine cellular uptake.
-
Quantification: Mineral concentrations are determined by AAS or ICP-MS.
Note: This model allows for the investigation of both transcellular and paracellular transport pathways.[8][9][10][11][12]
In Vivo Animal Models
Animal models, typically rodents, are used to assess the overall bioavailability of a mineral, taking into account all physiological processes from ingestion to excretion.
Protocol:
-
Animal Acclimation: Animals are acclimated to a controlled diet for a specified period.
-
Dosing: A specific dose of the mineral chelate is administered orally. For relative bioavailability studies, a reference mineral salt is administered to a control group.
-
Sample Collection: Blood, feces, and urine are collected at various time points. Specific tissues, such as the liver or bone, may also be collected at the end of the study.
-
Bioavailability Calculation: Bioavailability is often calculated by measuring the area under the curve (AUC) of the mineral concentration in the blood over time. Alternatively, mineral balance studies that account for intake and excretion can be performed.
-
Analysis: Mineral levels in the collected samples are analyzed using appropriate analytical techniques.
Considerations: The choice of animal model, diet composition, and the specific measures of bioavailability are critical factors in the experimental design.[13][14][15][16][17]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The evidence strongly suggests that malate is an effective chelating agent that can significantly enhance the bioavailability of essential minerals, particularly calcium. Its ability to protect minerals from dietary inhibitors and maintain their solubility in the gut makes it a superior choice for the development of highly efficacious mineral supplements and fortified foods. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of malate-chelated minerals and other novel mineral delivery systems. For researchers and drug development professionals, leveraging the benefits of malate chelation can lead to the creation of next-generation products with improved therapeutic outcomes and nutritional value.
References
- 1. supplysidesj.com [supplysidesj.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative absorption of calcium sources and calcium citrate malate for the prevention of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc Absorption by Young Adults from Supplemental Zinc Citrate Is Comparable with That from Zinc Gluconate and Higher than from Zinc Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods and options in vitro dialyzability; benefits and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Caco-2 Monolayer as a Model of the Intestinal Barrier: Permeability of Magnesium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Using animals to assess bioavailability of minerals: implications for human nutrition. | Semantic Scholar [semanticscholar.org]
- 14. Using animals to assess bioavailability of minerals: implications for human nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relative Bioavailability of Trace Minerals in Production Animal Nutrition: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sodium Malate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical substances is a critical component of laboratory safety protocols. This guide provides detailed, step-by-step procedures for the proper disposal of sodium malate, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with appropriate care. While not classified as a hazardous substance, taking precautions minimizes any potential risks.[1][2]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles with side shields, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[3] In situations where dust may be generated, respiratory protection may be necessary.[2][4]
-
Ventilation: Handle this compound in a well-ventilated area to avoid the inhalation of any dust particles.[4][5]
-
Avoid Contact: Prevent direct contact with skin and eyes.[5] In case of accidental contact, rinse the affected area thoroughly with water.[3][4]
Step-by-Step Disposal Procedures
The recommended disposal method for this compound depends on the form of the waste (solid or in solution) and local regulations.
For Solid this compound Waste:
-
Collection: Carefully sweep or scoop the solid this compound waste into a designated, clearly labeled, and sealable container.[3] Avoid generating dust during this process.[4][5]
-
Containerization: Use a suitable, closed container for disposal.[5] Ensure the container is compatible with the chemical and properly sealed to prevent leaks or spills.
-
Disposal as Solid Waste: In many cases, small quantities of this compound can be disposed of as regular solid waste. However, it is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.[3]
-
Incineration: An alternative disposal method is controlled incineration.[3][5] This should be carried out in a licensed chemical destruction facility equipped with flue gas scrubbing to manage emissions.[5]
For this compound Solutions:
-
Dilution: For small quantities of dilute solutions, further dilution with a large amount of water may be permissible for drain disposal. However, this is highly dependent on local wastewater regulations. Always check with your institution's environmental health and safety (EHS) department before disposing of any chemical down the drain.
-
Collection for Chemical Waste: For larger volumes or more concentrated solutions, the preferred method is to collect the solution in a designated, labeled waste container.
-
Licensed Disposal: Arrange for the collected liquid waste to be disposed of by a licensed chemical waste disposal company. Do not mix with other waste streams unless explicitly permitted.
In Case of a Spill:
-
Containment: Prevent the further spread of the spill.[5] For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[2]
-
Collection: Carefully collect the spilled material and place it into a suitable container for disposal.[3][5]
-
Decontamination: Clean the spill area thoroughly with water.
-
Disposal: Dispose of the collected waste and any contaminated cleaning materials according to the procedures outlined above.[4]
Key Data Summary
While specific quantitative data for disposal is limited in the provided safety data sheets, the following table summarizes the key characteristics of this compound relevant to its safe handling and disposal.
| Property | Data | Citation |
| GHS Hazard Classification | Not classified as hazardous | [1] |
| Environmental Hazards | Low risk, but large spills into waterways should be avoided. No specific data on toxicity to aquatic life available. | [1][5] |
| Recommended Disposal | Dispose of as solid waste or by controlled incineration. | [3][5] |
| Spill Response | Sweep up and transfer to a suitable container for disposal. | [3] |
Experimental Protocols
The disposal procedures outlined in this document are based on standard safety protocols as detailed in the Safety Data Sheets (SDS) for this compound. No experimental protocols were cited in the source documents for the disposal of this substance. The primary methodology is to follow established guidelines for non-hazardous chemical waste, with a strong emphasis on adhering to local and institutional regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Malate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling sodium malate, including detailed operational and disposal plans to foster a secure research environment.
Operational Plan: Handling this compound with Care
Adherence to proper handling procedures is critical to minimize exposure and ensure safety. This compound may cause skin, eye, and respiratory irritation.[1]
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2][3] Use of a local exhaust ventilation system is recommended to control airborne dust.[4]
-
Emergency Equipment: Ensure an eyewash station and emergency shower are readily accessible in the immediate work area.[4]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or glasses conforming to EN 166 (EU) or NIOSH (US) standards.[3][4][5]
-
Skin Protection:
-
Gloves: Wear protective gloves made of rubber, neoprene, or nitrile.[4] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[2]
-
Lab Coat/Clothing: A standard lab coat should be worn. For larger quantities or where significant contact is possible, impervious clothing may be necessary.[5]
-
-
Respiratory Protection: If dust is generated and exposure limits may be exceeded, a NIOSH-approved dust and mist respirator is recommended.[4] In situations with high concentrations of dust or if irritation is experienced, a full-face respirator may be required.[5]
3. Handling and Use:
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid form of this compound.[2][6]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[2][4][6]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1][4]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Characterization: Unused this compound should be disposed of as solid waste.
-
Disposal Method: The recommended disposal method is to transfer the material to a suitable container for disposal.[4] Incineration in a chemical incinerator equipped with an afterburner and scrubber is an alternative, but all local, state, and federal regulations must be followed.[4]
-
Container Disposal: Puncture and dispose of empty containers in a sanitary landfill or by other procedures approved by state and local authorities.
-
Spill Cleanup: In case of a spill, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][4][6]
Quantitative Data Summary
| Property | Value |
| Occupational Exposure Limits | Not established. |
| Melting Point | 300°C |
| Boiling Point | 306.4°C at 760 mmHg |
| Flash Point | 153.4°C |
| Oral Toxicity (rat) | LD50: 3380 mg/kg |
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
